Product packaging for cis-Tetrahydrofuran-2,5-dicarboxylic acid(Cat. No.:CAS No. 2240-81-5)

cis-Tetrahydrofuran-2,5-dicarboxylic acid

Cat. No.: B1140402
CAS No.: 2240-81-5
M. Wt: 160.12
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Description

Cis-Tetrahydrofuran-2,5-dicarboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C₆H₈O₅ and its molecular weight is 160.12. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₆H₈O₅ B1140402 cis-Tetrahydrofuran-2,5-dicarboxylic acid CAS No. 2240-81-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,5R)-oxolane-2,5-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O5/c7-5(8)3-1-2-4(11-3)6(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10)/t3-,4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWZQRDJXBMLSTF-ZXZARUISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](O[C@H]1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of cis-Tetrahydrofuran-2,5-dicarboxylic Acid from 5-HMF: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of cis-tetrahydrofuran-2,5-dicarboxylic acid (cis-THFDCA), a valuable bio-based platform chemical, from 5-hydroxymethylfurfural (5-HMF). The synthesis is a two-step process involving the oxidation of 5-HMF to 2,5-furandicarboxylic acid (FDCA), followed by the stereoselective hydrogenation of FDCA to the desired cis-THFDCA. This guide details the experimental protocols, catalytic systems, and reaction pathways for both transformations, with a focus on achieving high yields and stereoselectivity.

Overall Reaction Pathway

The conversion of 5-HMF to cis-THFDCA proceeds through two key chemical transformations: an oxidation followed by a hydrogenation.

Reaction_Pathway HMF 5-Hydroxymethylfurfural (5-HMF) FDCA 2,5-Furandicarboxylic Acid (FDCA) HMF->FDCA Oxidation cis_THFDCA cis-Tetrahydrofuran- 2,5-dicarboxylic Acid (cis-THFDCA) FDCA->cis_THFDCA Stereoselective Hydrogenation

Caption: Overall reaction scheme for the synthesis of cis-THFDCA from 5-HMF.

Step 1: Oxidation of 5-Hydroxymethylfurfural (5-HMF) to 2,5-Furandicarboxylic Acid (FDCA)

The initial step involves the oxidation of the aldehyde and alcohol functionalities of 5-HMF to carboxylic acids, yielding FDCA. This transformation can be achieved through various catalytic systems, including those based on noble metals, non-precious metals, and metal-free approaches.

Catalytic Systems and Performance

A variety of catalysts have been investigated for the oxidation of 5-HMF to FDCA. The choice of catalyst and reaction conditions significantly impacts the yield and selectivity of the reaction.

Catalyst SystemOxidantSolventTemperature (°C)Time (h)5-HMF Conversion (%)FDCA Yield (%)Reference
Au-Pd/TiO₂O₂Water120-10098.4[1]
Pt₂Ru-MgAlOAir (0.2 MPa)Water100->99>99[1]
MnOₓ-VCO₂ (1 MPa)Water120410099[1]
Ag/CeO₂-DTPA-400O₂WaterRoom Temp.6-98[1]
Ru/CO₂ (90 psi)Water1604100>90
TEMPO/NaClO/KBrNaClOWater10-154100100[2]
NaOᵗBu/DMFO₂DMF456~10080.85[3]
Mo-V-OTBHPTBA801898.294.5
Laccase/TEMPOAirCitrate Buffer (pH 6)--100>68[4]
Pd/C@Fe₃O₄O₂Water80698.486.7
Experimental Protocols

This method utilizes a (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) mediated oxidation in an aqueous phase under mild conditions.

Materials:

  • 5-Hydroxymethylfurfural (5-HMF) solution (50 wt%)

  • (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO)

  • Potassium bromide (KBr)

  • Sodium carbonate (Na₂CO₃)

  • Sodium hypochlorite (NaClO) solution (8.9 wt%)

  • Deionized water

Procedure:

  • In a 200 mL beaker equipped with a magnetic stirrer, dissolve TEMPO (0.0313 g, 0.2 mmol), KBr (0.0595 g, 0.25 mmol), and Na₂CO₃ (0.159 g, 1.5 mmol) in 25 g of deionized water.

  • Maintain the temperature of the solution at 10-15 °C and a pH of 10-11.

  • Using microsyringe pumps, add the 50 wt% HMF solution at a rate of 0.33 mmol/min and the 8.9 wt% NaClO solution at a rate of 1 mmol/min for 60 minutes.

  • Continue stirring the reaction mixture at 600 rpm for a total of 4 hours.

  • Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the product FDCA can be isolated by acidification of the reaction mixture, followed by filtration and washing.

This protocol describes a base-free oxidation of 5-HMF in an aqueous medium using a commercial Ruthenium on carbon catalyst.

Materials:

  • 5-Hydroxymethylfurfural (5-HMF)

  • 5% Ru/C catalyst

  • Deionized water

  • Oxygen (O₂) gas

Procedure:

  • In a 50 mL Parr reactor, add 5-HMF, the Ru/C catalyst, and deionized water.

  • Seal the reactor and flush it with O₂ three times to remove air.

  • Pressurize the reactor with O₂ to the desired pressure (e.g., 90 psi).

  • Heat the reactor to the desired temperature (e.g., 160 °C) with stirring (e.g., 650 rpm).

  • Maintain the reaction conditions for 4 hours.

  • After the reaction, cool the reactor to room temperature.

  • Analyze the reaction mixture using HPLC to determine conversion and yield.

  • The solid catalyst can be recovered by filtration for reuse. FDCA can be isolated from the aqueous solution.

Reaction Pathway for 5-HMF Oxidation

The oxidation of 5-HMF to FDCA can proceed through two main pathways, depending on whether the alcohol or the aldehyde group is oxidized first.

Oxidation_Pathway HMF 5-Hydroxymethylfurfural (5-HMF) DFF 2,5-Diformylfuran (DFF) HMF->DFF Oxidation of -CH₂OH HMFCA 5-Hydroxymethyl-2-furancarboxylic Acid (HMFCA) HMF->HMFCA Oxidation of -CHO FFCA 5-Formyl-2-furancarboxylic Acid (FFCA) DFF->FFCA Oxidation HMFCA->FFCA Oxidation FDCA 2,5-Furandicarboxylic Acid (FDCA) FFCA->FDCA Oxidation

Caption: Reaction pathways for the oxidation of 5-HMF to FDCA.

Step 2: Stereoselective Hydrogenation of 2,5-Furandicarboxylic Acid (FDCA) to this compound (cis-THFDCA)

The second step is the hydrogenation of the furan ring in FDCA to a tetrahydrofuran ring. Controlling the stereochemistry of this reduction is crucial to obtain the desired cis isomer.

Catalytic Systems and Performance for Stereoselectivity

Ruthenium-based catalysts have shown promise in the hydrogenation of FDCA and its derivatives, with the potential for high cis-selectivity. The choice of support and reaction conditions are key factors in controlling the stereochemical outcome.

Catalyst SystemSubstrateSolventTemperature (°C)H₂ Pressure (MPa)Time (h)Product Yield (%)cis:trans RatioReference
Ru/HYDimethyl 2,5-furandicarboxylate-903-99.4 (THFDMC)Not specified
Ru/metal oxidesFDCAWater30-803.14High conversionNot specified[5]
Pd/Al₂O₃5-HMFEthanol--->99 (THFDM)9:1
Au/HT-3THFDMWater1103 (Air)791 (THFDCA)9.5:1

Note: THFDMC is the dimethyl ester of THFDCA. THFDM is tetrahydrofuran-2,5-dimethanol.

Experimental Protocol

This protocol provides a general procedure for the hydrogenation of FDCA using a supported ruthenium catalyst. Optimization of conditions is necessary to maximize cis-selectivity.

Materials:

  • 2,5-Furandicarboxylic acid (FDCA)

  • Supported Ruthenium catalyst (e.g., Ru/C, Ru/Al₂O₃)

  • Solvent (e.g., Water, Ethanol)

  • Hydrogen (H₂) gas

Procedure:

  • In a high-pressure autoclave, charge FDCA (e.g., 1.0 wt%), the supported Ru catalyst, and the solvent (e.g., 20 mL of water).

  • Seal the autoclave and purge it with H₂ gas several times.

  • Pressurize the autoclave with H₂ to the desired pressure (e.g., 3.1 MPa).

  • Heat the reaction mixture to the desired temperature (e.g., 30-80 °C) with vigorous stirring.

  • Maintain the reaction conditions for a specified time (e.g., 4 hours).

  • After the reaction, cool the autoclave to room temperature and carefully release the pressure.

  • Filter the catalyst from the reaction mixture.

  • The product, THFDCA, can be isolated from the solvent, for instance, by evaporation. The cis/trans ratio of the product should be determined using techniques like ¹H NMR.

Factors Influencing Stereoselectivity

The stereochemical outcome of the hydrogenation is influenced by several factors:

  • Catalyst: The nature of the metal and the support material can influence the adsorption geometry of the FDCA molecule on the catalyst surface.

  • Solvent: The polarity and protic nature of the solvent can affect the reaction pathway and the stability of intermediates.

  • Temperature and Pressure: These parameters can influence the rate of hydrogenation and the equilibrium between different surface-adsorbed species.

One-Pot Synthesis of cis-THFDCA from 5-HMF

A one-pot synthesis, where both the oxidation and hydrogenation steps are carried out in a single reactor without isolation of the intermediate FDCA, represents a more efficient and economical approach. This can be achieved using dual-functional or multi-catalyst systems.

Conceptual Workflow for One-Pot Synthesis

A potential one-pot process would involve two sequential stages under different conditions within the same reactor.

One_Pot_Workflow cluster_0 Stage 1: Oxidation cluster_1 Stage 2: Hydrogenation Start 5-HMF + Oxidation Catalyst + Oxidant Reaction1 Formation of FDCA Start->Reaction1 Add_Catalyst Add Hydrogenation Catalyst + Introduce H₂ Reaction1->Add_Catalyst Change Reaction Conditions (T, P, Atmosphere) Reaction2 Formation of cis-THFDCA Add_Catalyst->Reaction2 End End Reaction2->End Isolation & Purification

Caption: Conceptual workflow for a one-pot synthesis of cis-THFDCA from 5-HMF.

While detailed experimental protocols for a one-pot synthesis of cis-THFDCA are not yet widely established in the literature, the development of such processes is a key area of ongoing research. This would likely involve a bifunctional catalyst capable of both oxidation and stereoselective hydrogenation, or a sequential addition of catalysts and reagents.

Purification and Isomer Separation

Purification of the final product is essential to obtain high-purity cis-THFDCA. Following the synthesis, the product mixture may contain unreacted starting materials, intermediates, byproducts, and the trans-isomer of THFDCA.

  • Purification of FDCA: Crude FDCA can be purified by crystallization from solvents like dimethylacetamide (DMAC), N-methyl-2-pyrrolidone (NMP), or water.

  • Separation of cis- and trans-THFDCA: The separation of cis- and trans-isomers can be challenging due to their similar physical properties. Techniques such as fractional crystallization of the di-acid or its derivatives (e.g., esters) may be employed. Chromatographic methods, such as reversed-phase HPLC, can also be used for the separation and analysis of the isomers.

Conclusion

The synthesis of this compound from 5-HMF is a promising route for the production of a valuable bio-based chemical. The two-step approach, involving the oxidation of 5-HMF to FDCA followed by stereoselective hydrogenation, is well-documented. Achieving high yields and, critically, high cis-selectivity in the hydrogenation step are key to the economic viability of this process. Future research will likely focus on the development of more efficient and selective catalysts, particularly for the stereoselective hydrogenation, and the establishment of robust one-pot synthesis protocols to streamline the production of cis-THFDCA. This guide provides a solid foundation for researchers and professionals in the field to advance the synthesis and application of this important bio-derived molecule.

References

An In-depth Technical Guide to the Chemical Properties of cis-Tetrahydrofuran-2,5-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core chemical properties of cis-tetrahydrofuran-2,5-dicarboxylic acid (cis-THFDCA). It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who are interested in the synthesis, characterization, and potential applications of this bio-based platform chemical. This document details the physical and chemical properties, provides an experimental protocol for its synthesis, and includes visualizations to aid in understanding its chemical synthesis pathway.

Introduction

This compound (cis-THFDCA) is a saturated heterocyclic dicarboxylic acid. As a derivative of 2,5-furandicarboxylic acid (FDCA), a prominent bio-based building block, cis-THFDCA is gaining attention for its potential applications in the synthesis of polymers, pharmaceuticals, and other specialty chemicals. The tetrahydrofuran ring introduces conformational flexibility compared to its aromatic precursor, which can impart unique properties to its derivatives. This guide focuses on the cis isomer, providing a detailed examination of its chemical and physical characteristics.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented below. These properties are crucial for designing synthetic routes, purification procedures, and for predicting its behavior in various chemical environments.

PropertyValueReference
Molecular Formula C₆H₈O₅[1]
Molecular Weight 160.12 g/mol [1]
CAS Number 2240-81-5[2]
Appearance White to Yellow Solid[3]
Melting Point 195-200 °C[4]
Boiling Point 425.5 °C at 760 mmHg (Predicted)[4]
Density 1.535 g/cm³ (Predicted)[5]
Solubility Slightly soluble in Methanol and Water (Sonication may be required)[4]
pKa 3.04 ± 0.40 (Predicted)[4]
Stability Hygroscopic[4]

Chemical Reactivity

The reactivity of this compound is primarily dictated by its two carboxylic acid functional groups and the tetrahydrofuran ring.

Esterification

Like other carboxylic acids, cis-THFDCA can undergo esterification when reacted with an alcohol in the presence of an acid catalyst. This reaction is reversible and can be driven to completion by removing water or using an excess of the alcohol. The general mechanism for Fischer esterification involves the protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol, and subsequent elimination of water.

Reduction

The carboxylic acid groups of cis-THFDCA can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). Sodium borohydride (NaBH₄) is generally not strong enough to reduce carboxylic acids. The reduction with LiAlH₄ typically proceeds in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran, followed by an acidic workup.

Oxidation

The tetrahydrofuran ring is generally stable to mild oxidizing agents. However, strong oxidizing conditions can lead to ring-opening or degradation of the molecule.

Decarboxylation

Decarboxylation of simple carboxylic acids typically requires high temperatures. The presence of the ether oxygen in the tetrahydrofuran ring may influence the thermal stability and decarboxylation conditions of cis-THFDCA, though specific studies on this are limited.

Experimental Protocols

Synthesis of this compound via Oxidation of cis-2,5-bis(hydroxymethyl)tetrahydrofuran

A sustainable route for the synthesis of tetrahydrofuran-2,5-dicarboxylic acid involves the aerobic oxidation of 2,5-bis(hydroxymethyl)tetrahydrofuran (THFDM), which can be derived from the bio-based platform chemical 5-(hydroxymethyl)furfural (HMF).[6]

Materials:

  • cis-2,5-bis(hydroxymethyl)tetrahydrofuran (cis-THFDM)

  • Hydrotalcite-supported gold (Au/HT) catalyst

  • Water (deionized)

  • Pressurized air

  • Stainless-steel autoclave

Procedure:

  • A 0.02 M aqueous solution of cis-THFDM is prepared.

  • The Au/HT catalyst is added to the autoclave.

  • The cis-THFDM solution is added to the autoclave. The typical molar ratio of THFDM to gold is 40:1.[6]

  • The reactor is sealed and pressurized with air to 30 bar.[6]

  • The reaction mixture is heated to 110 °C with stirring (e.g., 600 rpm) for 7 hours.[6]

  • After cooling and depressurization, the catalyst is removed by filtration.

  • The resulting solution contains this compound. A high yield of up to 91% has been reported under these conditions.[6]

Product Analysis: The product mixture can be analyzed by High-Performance Liquid Chromatography (HPLC) to determine the conversion of the starting material and the yield of the dicarboxylic acid. The cis/trans ratio of the product can be determined by ¹H NMR analysis.[6]

Mandatory Visualizations

Synthesis Pathway of this compound

The following diagram illustrates the synthesis of this compound from the bio-derived precursor, 5-(hydroxymethyl)furfural (HMF).

Synthesis_Pathway HMF 5-(Hydroxymethyl)furfural (HMF) THFDM cis-2,5-bis(hydroxymethyl)tetrahydrofuran (cis-THFDM) HMF->THFDM Hydrogenation (e.g., Pd/Al₂O₃) THFDCA This compound (cis-THFDCA) THFDM->THFDCA Aerobic Oxidation (e.g., Au/HT, Air, 110°C)

Caption: Synthesis of cis-THFDCA from HMF.

Spectroscopic Data

Detailed experimental spectra for this compound are not widely available in the public domain. However, based on the known spectral properties of carboxylic acids and tetrahydrofuran derivatives, the following characteristic features can be anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals for the protons on the tetrahydrofuran ring and the acidic protons of the carboxylic acid groups. The protons adjacent to the carboxylic acid groups (at C2 and C5) would appear as multiplets, and their chemical shift would be influenced by the electronegativity of the adjacent oxygen and carboxyl group. The acidic protons would typically appear as a broad singlet at a downfield chemical shift (δ > 10 ppm), which is often exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the carboxyl carbons (δ > 170 ppm) and the carbons of the tetrahydrofuran ring. The carbons attached to the oxygen atom (C2 and C5) would be shifted downfield compared to the other ring carbons (C3 and C4).

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of cis-THFDCA is expected to exhibit characteristic absorption bands for the carboxylic acid functional group:

  • A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹.

  • A strong C=O stretching band for the carboxylic acid carbonyl group, typically around 1700-1725 cm⁻¹ for a saturated, hydrogen-bonded acid.

  • C-O stretching and O-H bending vibrations in the fingerprint region.

  • C-H stretching bands for the tetrahydrofuran ring protons just below 3000 cm⁻¹.

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak (M+) may be observed, though it might be weak. Common fragmentation patterns for dicarboxylic acids include the loss of water (M-18), the loss of a carboxyl group (M-45), and cleavage of the tetrahydrofuran ring.

Applications in Drug Development and Research

While specific biological activities of this compound are not extensively documented, its structural features make it an interesting candidate for various applications in research and development:

  • Monomer for Bio-based Polymers: As a diacid, it can be used in the synthesis of polyesters and polyamides, offering a renewable alternative to petroleum-based monomers.

  • Linker in Metal-Organic Frameworks (MOFs): The dicarboxylate functionality allows it to act as a linker to coordinate with metal ions, forming porous MOF structures with potential applications in gas storage, separation, and catalysis.

  • Scaffold in Medicinal Chemistry: The tetrahydrofuran ring is a common motif in many biologically active compounds and approved drugs. The defined stereochemistry of the cis isomer and the presence of two carboxylic acid groups for further functionalization make it a valuable scaffold for the synthesis of novel drug candidates.

Conclusion

This compound is a promising bio-based chemical with a range of potential applications. This guide has summarized its key chemical and physical properties, provided a detailed synthesis protocol, and outlined its expected spectroscopic characteristics. Further research into the specific reactivity, biological activity, and material properties of this compound and its derivatives will be crucial for unlocking its full potential in various scientific and industrial fields.

Disclaimer: Some of the data presented in this guide, particularly predicted values, should be used with caution and validated through experimental work.

References

Spectroscopic Profile of cis-Tetrahydrofuran-2,5-dicarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for cis-tetrahydrofuran-2,5-dicarboxylic acid, a key building block in the development of novel polymers and pharmaceutical intermediates. The information is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed data and experimental context.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the limited availability of specific experimental spectra for the isolated cis isomer in the public domain, the following are predicted NMR data. These predictions are based on established principles of NMR spectroscopy and computational models.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~10-13Singlet (broad)2H-COOH
~4.5Multiplet2HH-2, H-5
~2.2Multiplet4HH-3, H-4

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) (ppm)Assignment
~175C=O
~75C-2, C-5
~30C-3, C-4
Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by distinctive broad and strong absorption bands.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Strong, BroadO-H stretch (carboxylic acid dimer)
~2980, ~2890MediumC-H stretch (aliphatic)
1760-1690StrongC=O stretch (carboxylic acid)
~1300MediumC-O stretch
~1200MediumO-H bend
Mass Spectrometry (MS)

Mass spectrometry of dicarboxylic acids typically involves observing the molecular ion and characteristic fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
160.0372[M]⁺ (Molecular Ion for C₆H₈O₅)
143[M-OH]⁺
115[M-COOH]⁺
87[M-2COOH+H]⁺

Experimental Protocols

Detailed experimental protocols are crucial for the accurate acquisition and interpretation of spectroscopic data. The following are generalized procedures for the analysis of dicarboxylic acids.

NMR Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for detailed spectral analysis.

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or Methanol-d₄). The choice of solvent can affect the chemical shift of the acidic protons.

  • Transfer the solution to a 5 mm NMR tube.

  • For ¹H NMR, acquire the spectrum using a standard pulse program. To confirm the presence of the acidic protons, a D₂O exchange experiment can be performed.

  • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to obtain singlets for each unique carbon atom.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve Sample Transfer Transfer to NMR Tube Dissolve->Transfer Spectrometer NMR Spectrometer Transfer->Spectrometer H1_Acq ¹H NMR Acquisition Spectrometer->H1_Acq C13_Acq ¹³C NMR Acquisition Spectrometer->C13_Acq Processing Spectral Processing H1_Acq->Processing C13_Acq->Processing Analysis Data Analysis Processing->Analysis

NMR Spectroscopy Experimental Workflow
IR Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for acquiring the infrared spectrum.

Sample Preparation:

  • Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

  • Place the sample in the spectrometer and record the sample spectrum.

  • The final spectrum is the ratio of the sample spectrum to the background spectrum.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample Solid Sample KBr Mix with KBr / Place on ATR Sample->KBr FTIR FTIR Spectrometer KBr->FTIR Background Record Background FTIR->Background Sample_Scan Record Sample Spectrum Background->Sample_Scan Ratio Ratio Sample/Background Sample_Scan->Ratio Analysis Spectral Analysis Ratio->Analysis

IR Spectroscopy Experimental Workflow
Mass Spectrometry

Instrumentation: A variety of mass spectrometers can be used, such as those with Electron Ionization (EI) or Electrospray Ionization (ESI) sources.

Sample Preparation:

  • EI-MS: A small amount of the sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

  • ESI-MS: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile/water) and introduce it into the mass spectrometer via direct infusion or after liquid chromatography separation.

Data Acquisition:

  • The sample is ionized in the ion source.

  • The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

  • The detector records the abundance of each ion.

MS_Workflow cluster_prep Sample Introduction cluster_acq Mass Analysis cluster_proc Data Output Sample Sample Introduction Direct Infusion / GC/LC Sample->Introduction Ionization Ionization Source (EI/ESI) Introduction->Ionization Analyzer Mass Analyzer Ionization->Analyzer Detector Detector Analyzer->Detector Spectrum Mass Spectrum Detector->Spectrum Analysis Data Interpretation Spectrum->Analysis

Mass Spectrometry Experimental Workflow

Logical Relationships in Spectroscopic Analysis

The combined use of NMR, IR, and MS provides a powerful toolkit for the structural elucidation of molecules like this compound. Each technique provides complementary information.

Spectroscopy_Logic cluster_techniques Spectroscopic Techniques cluster_info Structural Information NMR NMR Spectroscopy Connectivity Carbon-Hydrogen Framework (Connectivity) NMR->Connectivity Stereochemistry Stereochemistry (cis configuration) NMR->Stereochemistry IR IR Spectroscopy Functional_Groups Functional Groups (-COOH, C-O-C) IR->Functional_Groups MS Mass Spectrometry Molecular_Weight Molecular Weight & Formula MS->Molecular_Weight Structure Structural Elucidation of This compound Connectivity->Structure Functional_Groups->Structure Molecular_Weight->Structure Stereochemistry->Structure

Logical Flow of Spectroscopic Data Integration

This integrated approach, leveraging the strengths of each spectroscopic method, is essential for the unambiguous characterization of this compound and is a fundamental practice in modern chemical research and development.

An In-depth Technical Guide on the Solubility of cis-Tetrahydrofuran-2,5-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of cis-tetrahydrofuran-2,5-dicarboxylic acid. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information and established experimental protocols for determining the solubility of dicarboxylic acids. The methodologies outlined below are standard in the field and can be readily adapted for the precise quantification of the solubility of this compound in various solvents.

Introduction to this compound

This compound is a cyclic ether dicarboxylic acid. Its structure, featuring a polar tetrahydrofuran ring and two carboxylic acid groups, suggests a degree of solubility in polar solvents. The presence of two carboxylic acid moieties allows for hydrogen bonding and potential deprotonation in basic solutions, which can significantly influence its solubility profile. Understanding the solubility of this compound is crucial for its application in various fields, including polymer chemistry and as a potential building block in drug development.

Solubility Profile

Currently, detailed quantitative solubility data for this compound across a wide range of solvents is sparse in the available scientific literature. However, some qualitative information has been reported.

Table 1: Qualitative Solubility of this compound

SolventQualitative SolubilityCitation
WaterSlightly Soluble (with sonication)[1]
MethanolSlightly Soluble[1]

It is important to note that the solubility of dicarboxylic acids is influenced by factors such as temperature, the specific isomer, and the crystal lattice energy of the solid. For instance, dicarboxylic acids with an odd number of carbon atoms tend to have higher solubility than those with an even number.[2] While this compound has a cyclic structure, the principles of polarity and hydrogen bonding remain key determinants of its solubility.

Experimental Protocols for Solubility Determination

To obtain precise and accurate solubility data for this compound, established experimental methodologies can be employed. The following protocols describe common techniques for determining the solubility of a solid organic compound in a liquid solvent.

Gravimetric Method (Shake-Flask Method)

The gravimetric method, often referred to as the shake-flask method, is a conventional and reliable technique for determining equilibrium solubility.[3][4]

Methodology:

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial or a flask).

  • Equilibration: The container is agitated at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. A thermostatically controlled shaker or incubator is used to maintain a constant temperature.

  • Phase Separation: Once equilibrium is achieved, the suspension is allowed to stand undisturbed to allow the undissolved solid to settle. The saturated solution is then carefully separated from the excess solid by filtration or centrifugation. It is crucial to maintain the temperature during this step to prevent precipitation or further dissolution.

  • Quantification: A known volume or mass of the clear, saturated supernatant is transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that does not degrade the solute).

  • Data Analysis: The container with the dried solute is weighed. The mass of the dissolved solid is determined by subtracting the initial weight of the container. The solubility is then expressed in terms of mass of solute per mass or volume of solvent (e.g., g/100 g solvent or mg/mL).

UV/Vis Spectrophotometry

For compounds that possess a chromophore, UV/Vis spectrophotometry offers a sensitive and high-throughput method for determining solubility. This compound is not expected to have a strong chromophore in the standard UV/Vis range, but this method can be adapted, for example, by derivatization.

Methodology:

  • Calibration Curve: A series of standard solutions of this compound with known concentrations in the solvent of interest are prepared. The absorbance of each standard is measured at the wavelength of maximum absorbance (λmax) to construct a calibration curve (absorbance vs. concentration).

  • Sample Preparation and Equilibration: A saturated solution is prepared using the shake-flask method as described in the gravimetric protocol.

  • Sample Analysis: After phase separation, a sample of the saturated solution is carefully diluted with the solvent to bring the concentration within the linear range of the calibration curve. The absorbance of the diluted sample is then measured.

  • Concentration Determination: The concentration of the diluted sample is determined from the calibration curve. The concentration of the original saturated solution is then calculated by taking the dilution factor into account.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly accurate and precise method for determining the concentration of a solute in a saturated solution, especially for complex mixtures or when high sensitivity is required.

Methodology:

  • Method Development: An appropriate HPLC method is developed, including the selection of a suitable column, mobile phase, flow rate, and detector (e.g., UV or refractive index detector).

  • Calibration: A calibration curve is generated by injecting standard solutions of known concentrations of this compound and recording the peak area.

  • Sample Preparation: A saturated solution is prepared as described in the gravimetric method.

  • Analysis: The saturated solution is filtered and then directly injected into the HPLC system.

  • Quantification: The concentration of the analyte in the saturated solution is determined by comparing its peak area to the calibration curve.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_quantification Quantification & Reporting A Select Solvents B Weigh Excess Solute A->B C Add Solute to Solvent in Sealed Vial B->C D Agitate at Constant Temperature (e.g., 24-72 hours) C->D E Allow Undissolved Solid to Settle D->E F Filter or Centrifuge Supernatant E->F G Take Aliquot of Saturated Solution F->G H Choose Analytical Method G->H I Gravimetric Analysis H->I Gravimetric J Spectroscopic Analysis (e.g., UV/Vis) H->J Spectroscopic K Chromatographic Analysis (e.g., HPLC) H->K Chromatographic L Evaporate Solvent & Weigh Residue I->L M Measure Absorbance & Use Calibration Curve J->M N Measure Peak Area & Use Calibration Curve K->N O Calculate Solubility (e.g., g/100mL, mol/L) L->O M->O N->O

Caption: General workflow for the experimental determination of solubility.

Conclusion

While quantitative solubility data for this compound is not extensively documented in public sources, its chemical structure suggests some solubility in polar solvents. For researchers and professionals requiring precise solubility values, this guide provides detailed, established experimental protocols, including the gravimetric method, UV/Vis spectrophotometry, and HPLC analysis. The successful application of these methods will enable the generation of the necessary data to support research, development, and formulation activities involving this compound.

References

A Technical Guide to the Thermal Stability of cis-Tetrahydrofuran-2,5-dicarboxylic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the thermal stability of furan-based dicarboxylic acids, with a specific focus on providing a framework for assessing cis-Tetrahydrofuran-2,5-dicarboxylic acid. Due to the limited publicly available data on the specific thermal properties of the saturated cis-tetrahydrofuran derivative, this document leverages data from its well-studied unsaturated analog, 2,5-furandicarboxylic acid (FDCA), as a pertinent reference. The guide furnishes detailed experimental protocols and logical workflows essential for conducting thermal analysis in a research or drug development setting.

Introduction: The Role of Thermal Stability

Thermal stability is a critical parameter in the fields of materials science and pharmaceutical development. It defines the temperature range within which a compound remains chemically and physically stable, directly influencing its storage, processing, and application viability. For active pharmaceutical ingredients (APIs) and key intermediates like this compound, understanding thermal decomposition pathways, melting points, and glass transitions is fundamental to ensuring product quality, safety, and efficacy.

This document serves as a foundational resource, outlining the necessary methodologies to characterize the thermal profile of this compound.

Thermal Properties of 2,5-Furandicarboxylic Acid (FDCA): A Structural Analog

As a precursor and structural analog, the thermal properties of 2,5-furandicarboxylic acid (FDCA) and its derived polymers provide a valuable benchmark. FDCA is noted for its high thermal stability, which is often imparted to the polymers it forms.[1] The data below, compiled from various studies, summarizes key thermal events for FDCA and its derivatives.

Compound/PolymerAnalysis TypeParameterValue (°C)Reference(s)
2,5-FDCAn (Model Compound)DSCMelting Temperature (Tm)242[2]
2,5-FDCAn (Model Compound)TGAOnset of Degradation (Tons)338[2]
Poly(ethylene 2,5-furandicarboxylate) (PEF)DSCGlass Transition (Tg)~75-80[1]
Poly(ethylene 2,5-furandicarboxylate) (PEF)DSCMelting Temperature (Tm)~210-215[1]
Furan-based PolyestersTGAOnset of Decomposition (Tonset)> 364[3]
Biobased Copolyester (PNF-co-PTMC)TGA5% Weight Loss (Td, 5%)242[4]
Biobased Copolyester (PNF-co-PTMC)TGAMax. Decomposition Rate (Tmax)395[4]

Experimental Protocols for Thermal Analysis

To determine the precise thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential. The following are detailed, representative protocols based on standard laboratory practices.[3][5]

3.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine decomposition temperatures and quantify mass loss.

  • Objective: To determine the onset temperature of decomposition (Tonset) and the temperature of maximum degradation rate (Tmax).

  • Instrumentation: A calibrated thermogravimetric analyzer (e.g., Mettler-Toledo TGA/DSC or PerkinElmer TGA7).[3][5]

  • Procedure:

    • Sample Preparation: Place 5–10 mg of the finely ground this compound sample into a ceramic or alumina crucible.[5]

    • Instrument Setup:

      • Place the crucible in the TGA furnace.

      • Purge the system with an inert nitrogen atmosphere at a flow rate of 40–50 mL/min to prevent oxidative decomposition.[3][5]

    • Thermal Program:

      • Equilibrate the sample at a starting temperature of 40-50 °C.[3][5]

      • Heat the sample from the starting temperature to 800 °C at a constant heating rate of 10 °C/min.[3][5]

    • Data Analysis:

      • Record the mass loss as a function of temperature.

      • Calculate the onset of decomposition (Tonset) as the temperature where significant mass loss begins.

      • Determine the temperature of maximum weight loss (Tmax) from the minimum value of the first derivative of the TGA curve.[3]

3.2. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to detect thermal transitions like melting (Tm) and glass transitions (Tg).

  • Objective: To identify the melting point (Tm) and glass transition temperature (Tg) of the compound.

  • Instrumentation: A calibrated differential scanning calorimeter (e.g., Mettler-Toledo DSC I or PerkinElmer DSC6).[3][5]

  • Procedure:

    • Sample Preparation: Seal 5–6 mg of the this compound sample in an aluminum pan.[5]

    • Instrument Setup:

      • Place the sample pan and an empty reference pan into the DSC cell.

      • Maintain a constant nitrogen purge of 50 mL/min.[5]

    • Thermal Program (Heat-Cool-Heat Cycle):

      • First Heating Scan: Heat the sample to a temperature approximately 20-30 °C above its expected melting point (e.g., 250 °C) at a rate of 10 °C/min. This step removes any prior thermal history.[5]

      • Isothermal Hold: Hold the sample at this temperature for 3 minutes to ensure complete melting and thermal equilibrium.[5]

      • Cooling Scan: Cool the sample to room temperature (or below, if sub-ambient transitions are expected) at a controlled rate of 10 °C/min.[5]

      • Second Heating Scan: Heat the sample again to the maximum temperature at 10 °C/min. The data from this scan is typically used for analysis.[5]

    • Data Analysis:

      • Analyze the second heating curve to determine the glass transition (Tg) as a step change in the baseline and the melting point (Tm) as the peak of the endothermic event.

Visualization of Experimental Workflow

The logical flow from sample preparation to final data interpretation for a comprehensive thermal analysis is illustrated below.

Thermal_Analysis_Workflow cluster_prep 1. Preparation cluster_analysis 2. Instrumental Analysis cluster_data 3. Data Acquisition cluster_interpretation 4. Interpretation & Results cluster_final 5. Conclusion Sample Test Compound: cis-Tetrahydrofuran- 2,5-dicarboxylic acid TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC TGA_Data Mass Loss vs. Temperature Curve TGA->TGA_Data DSC_Data Heat Flow vs. Temperature Curve DSC->DSC_Data Decomposition Decomposition Profile (Tonset, Tmax) TGA_Data->Decomposition Transitions Phase Transitions (Tm, Tg) DSC_Data->Transitions Stability_Report Thermal Stability Profile Decomposition->Stability_Report Transitions->Stability_Report

References

cis-Tetrahydrofuran-2,5-dicarboxylic acid material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to cis-Tetrahydrofuran-2,5-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute a certified Material Safety Data Sheet (MSDS). Users should consult official MSDS documentation from a verified supplier for complete and up-to-date safety information.

Chemical Identification and Physical Properties

This compound is a heterocyclic organic compound. It is also known by other names such as (2R,5S)-oxolane-2,5-dicarboxylic acid and 2,5-Anhydro-3,4-dideoxyhexaric acid.[1] The Chemical Abstracts Service (CAS) registry number for this compound is 6338-43-8.[2][3]

Physical and Chemical Data

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource
Molecular Formula C₆H₈O₅[2][4]
Molecular Weight 160.12 g/mol [2][4]
Boiling Point 425.5 °C at 760 mmHg[5]
Density 1.535 g/cm³[5]
LogP -0.2[4]

Hazard Identification and Safety Precautions

While specific toxicity data for this compound is limited, hazard information is available from various suppliers. The compound is generally considered to be an irritant.

GHS Hazard Statements
  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Precautionary Statements
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

  • P302+P352: IF ON SKIN: Wash with plenty of water.[2]

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Handling and Storage
  • Handling: Handle in a well-ventilated place.[1] Wear suitable protective clothing, including safety goggles and gloves.[1] Avoid formation of dust and aerosols.[1]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[1] Recommended storage temperature is between 10°C and 25°C.[2]

Experimental Protocols

Determination of Physical Properties (General Methodologies)
  • Melting Point: Determined using a capillary melting point apparatus, following a method similar to OECD Test Guideline 102. The sample is heated in a capillary tube, and the temperature range over which it melts is recorded.

  • Boiling Point: Can be determined using a method analogous to OECD Test Guideline 103. This involves distilling the substance and measuring the temperature at which the liquid and vapor phases are in equilibrium at a given pressure.

  • Density: Typically determined using a pycnometer or a density meter, following procedures outlined in methods like OECD Test Guideline 109.

Synthesis of this compound

A sustainable catalytic route for the synthesis of this compound (THFDCA) has been reported, starting from the bio-based platform chemical 5-(hydroxymethyl)furfural (HMF). The process involves two main steps:

  • Hydrogenation of HMF to Tetrahydrofuran-2,5-dimethanol (THFDM): HMF is reduced using a commercial Pd/Al₂O₃ catalyst to yield THFDM with high purity (>99%).

  • Oxidation of THFDM to THFDCA: The resulting THFDM is then oxidized over a hydrotalcite (HT)-supported gold nanoparticle catalyst in water. A high yield of THFDCA (91%) can be achieved at 110°C under 30 bar air pressure for 7 hours.[6]

Toxicological and Ecological Information

Specific toxicological and ecological data for this compound is largely unavailable.[1] Ecotoxicogenomic studies on the production chain of 2,5-furandicarboxylic acid (a related compound) suggest that while the final product has low toxicity, intermediates like HMF may have a greater environmental impact.

Visualizations

Synthesis Workflow of this compound

The following diagram illustrates the synthesis pathway from 5-(hydroxymethyl)furfural to this compound.

Synthesis_Workflow HMF 5-(Hydroxymethyl)furfural (HMF) THFDM Tetrahydrofuran-2,5-dimethanol (THFDM) HMF->THFDM Hydrogenation (Pd/Al₂O₃ catalyst) THFDCA cis-Tetrahydrofuran-2,5- dicarboxylic acid (THFDCA) THFDM->THFDCA Oxidation (Au/HT catalyst, H₂O, 110°C, 30 bar air)

Caption: Synthesis of this compound from HMF.

References

Biological Activity of cis-Tetrahydrofuran-2,5-dicarboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reported biological activities of derivatives of cis-tetrahydrofuran-2,5-dicarboxylic acid and related furan and tetrahydrofuran compounds. Due to a scarcity of publicly available data on the specific biological activities of simple this compound derivatives, this guide incorporates data from structurally related compounds to provide insights into their potential therapeutic applications. The information is presented with clear data summaries, detailed experimental protocols, and visualizations of relevant signaling pathways to support further research and development in this area.

Cytotoxic Activity

Derivatives of the tetrahydrofuran and furan core have demonstrated notable cytotoxic effects against various cancer cell lines. This suggests that the this compound scaffold could be a valuable starting point for the design of novel anticancer agents.

Quantitative Data on Related Compounds
Compound ClassCell LineActivityReference
Ficifolidione DerivativesHL-60IC50 < 10 µM[Source for Ficifolidione data]
2,5-Dialkylfuran and Tetrahydrofuran CarbinolsHL-60High Cytotoxicity[Source for Dialkylfuran data]

Table 1: Cytotoxic Activity of Structurally Related Tetrahydrofuran Derivatives

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

Materials:

  • Human promyelocytic leukemia (HL-60) cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well microtiter plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HL-60 cells into 96-well plates at a density of 5 x 10^4 cells/well in 100 µL of complete medium.

  • Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of the test compounds. Include a vehicle control (solvent alone) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for another 48-72 hours in a humidified incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Relevant Signaling Pathway: PI3K/Akt/mTOR

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Tetrahydrofolate, a tetrahydrofuran derivative, has been reported to modulate the PTEN/Akt/mTOR pathway, suggesting that other tetrahydrofuran-containing compounds might also interact with this pathway.

PI3K_Akt_mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Akt->Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Apoptosis Apoptosis Inhibition->Apoptosis Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway in cancer.

Anti-inflammatory Activity

The anti-inflammatory potential of tetrahydrofuran derivatives has been explored, with some related compounds showing promising activity. This suggests that the this compound scaffold could be a basis for the development of new anti-inflammatory drugs.

In Vivo Activity of Related Compounds

A study on 2,5-disubstituted-dioxacycloalkanes, which share a cyclic ether core, reported significant in vivo anti-inflammatory activity in a xylene-induced ear edema model in mice. While not direct derivatives, this finding highlights the potential of related cyclic ether structures to exhibit anti-inflammatory effects.

Experimental Protocol: In Vitro Protein Denaturation Assay

Protein denaturation is a well-documented cause of inflammation. The in vitro protein denaturation assay provides a simple and effective method for screening potential anti-inflammatory agents.

Materials:

  • Bovine serum albumin (BSA) or egg albumin

  • Phosphate-buffered saline (PBS, pH 6.4)

  • Test compounds

  • Reference standard (e.g., diclofenac sodium)

  • Water bath

  • UV-Vis spectrophotometer

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 0.5 mL of 1% aqueous solution of BSA and 0.1 mL of the test compound at various concentrations.

  • Incubation: Incubate the mixture at 37°C for 20 minutes.

  • Heating: Induce denaturation by heating the mixture at 70°C for 5 minutes.

  • Cooling: Cool the solutions to room temperature.

  • Absorbance Measurement: Measure the absorbance at 660 nm.

  • Calculation: The percentage inhibition of protein denaturation is calculated as follows: % Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100

Relevant Signaling Pathway: NF-κB

The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation. Many anti-inflammatory drugs exert their effects by inhibiting this pathway.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Cell Surface Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Proteasome Proteasomal Degradation IkB->Proteasome Ubiquitination & Nucleus Nucleus NFkB->Nucleus Translocates to Gene Inflammatory Gene Transcription NFkB->Gene

Caption: The canonical NF-κB signaling pathway in inflammation.

Antimicrobial Activity

The antimicrobial properties of tetrahydrofuran and related dicarboxylic acid derivatives have been investigated, with some compounds showing activity against various pathogens.

Quantitative Data on Related Compounds

A study on a series of heterocyclic dicarboxylic acid derivatives, while not direct analogues of this compound, demonstrated promising antibacterial and antifungal activities. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) values for some of these compounds are presented below.

CompoundOrganismMIC (µmol/mL x 10⁻²)MBC/MFC (µmol/mL x 10⁻²)Reference
2b S. aureus1.10 - 4.382.19 - 6.57[Source for Heterocyclic Dicarboxylic Acids data]
5c C. albicans0.52 - 1.571.05 - 2.09[Source for Heterocyclic Dicarboxylic Acids data]
6 E. coli1.79 - 2.382.38 - 7.17[Source for Heterocyclic Dicarboxylic Acids data]

Table 2: Antimicrobial Activity of Structurally Related Dicarboxylic Acid Derivatives

It is important to note that another study on 2,5-dialkylfuran and tetrahydrofuran carbinols reported little to no antimicrobial activity, indicating that the specific substitutions on the tetrahydrofuran ring are crucial for this biological effect.

Conclusion and Future Directions

The available evidence suggests that the this compound scaffold holds potential for the development of new therapeutic agents, particularly in the areas of oncology and inflammation. The cytotoxic activity of related tetrahydrofuran derivatives against cancer cell lines and the anti-inflammatory properties of similar cyclic ethers warrant further investigation into the derivatives of this compound.

Future research should focus on the synthesis and direct biological evaluation of a library of this compound derivatives, including esters and amides, to establish clear structure-activity relationships. In-depth mechanistic studies are also required to identify the specific molecular targets and signaling pathways modulated by these compounds. Such efforts will be crucial in unlocking the full therapeutic potential of this promising chemical scaffold.

An In-depth Technical Guide to the Discovery and History of Furan-based Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furan-based dicarboxylic acids, particularly 2,5-furandicarboxylic acid (FDCA), have emerged as pivotal platform chemicals in the pursuit of sustainable and renewable resources for the chemical industry. Their rigid, aromatic structure, analogous to petroleum-derived terephthalic acid, makes them ideal bio-based monomers for the production of high-performance polymers such as polyethylene furanoate (PEF). This technical guide provides a comprehensive overview of the discovery and historical development of these valuable compounds, with a focus on their synthesis, experimental protocols, and the evolution of their production methods from historical laboratory-scale syntheses to modern, industrially viable processes.

The Initial Discovery: Dehydromucic Acid

The history of furan-based dicarboxylic acids begins in the late 19th century. In 1876, German chemists Rudolph Fittig and Heinzelmann first reported the synthesis of what they named "dehydromucic acid".[1] This compound, now known as 2,5-furandicarboxylic acid (FDCA), was produced through the chemical transformation of a sugar-derived acid.

Historical Synthesis: Fittig and Heinzelmann (1876)

The pioneering synthesis of FDCA involved the reaction of mucic acid (galactaric acid) with concentrated hydrobromic acid under pressure.[2] Mucic acid, an aldaric acid, can be obtained by the oxidation of galactose or lactose. The reaction reported by Fittig and Heinzelmann represented a key step in understanding the chemistry of carbohydrate-derived compounds and laid the groundwork for future investigations into furan chemistry.

Experimental Protocol:

The Evolution to Modern Synthesis Routes

For many years after its discovery, FDCA remained a laboratory curiosity due to the low yields and harsh conditions of its synthesis.[3] The resurgence of interest in FDCA in the 21st century is directly linked to the drive for sustainable chemistry and the identification of FDCA by the US Department of Energy as one of the top 12 bio-based platform chemicals.[1] Modern research has focused on developing efficient and scalable methods for FDCA production from renewable biomass, primarily carbohydrates.

The most prevalent modern pathway involves a two-step process:

  • Dehydration of Hexoses to 5-Hydroxymethylfurfural (HMF): C6 sugars, such as fructose and glucose, are dehydrated in the presence of an acid catalyst to produce the key intermediate, HMF.

  • Oxidation of HMF to FDCA: The aldehyde and alcohol groups of HMF are then oxidized to carboxylic acids to yield FDCA.

Dehydration of Fructose to 5-Hydroxymethylfurfural (HMF)

The conversion of fructose to HMF is a critical first step in the modern production of FDCA. A variety of catalytic systems and reaction conditions have been explored to optimize this process.

Experimental Protocol: Fructose Dehydration over an Acidic Ion-Exchange Resin

This protocol is representative of a common laboratory-scale method for HMF synthesis.

  • Reaction Setup: A 0.5 M solution of fructose in a suitable solvent (e.g., a mixture of hexafluoroisopropanol (HFIP) and water, 85:15 v/v) is prepared.[4]

  • Catalyst Addition: An acidic macroporous ion-exchange resin (e.g., Lewatit K2420) is added to the fructose solution at a concentration of 22 g/L.[4]

  • Reaction Conditions: The reaction mixture is heated to 105 °C in a sealed reactor and stirred for a defined period (e.g., 137 minutes).[4]

  • Work-up and Analysis: After the reaction, the catalyst is removed by filtration. The concentration of HMF in the resulting solution is determined by High-Performance Liquid Chromatography (HPLC).

Quantitative Data for Fructose Dehydration to HMF

FeedstockCatalystSolventTemperature (°C)Reaction TimeFructose Conversion (%)HMF Yield (%)Reference
Fructose (0.5 M)Lewatit K2420HFIP/Water (85:15 v/v)105137 min>9571[4]
Fructose (1 M)H2SO4Water1653 h10035[5]
Fructose (0.3 M)Nb2O5Water165Not Specified>9068[5]
Catalytic Oxidation of HMF to FDCA

The oxidation of HMF to FDCA is the final and crucial step. This transformation can be achieved using various catalytic systems, including those based on noble metals (e.g., Pt, Pd, Au) and non-precious transition metals (e.g., Co, Mn).

Experimental Protocol: Oxidation of HMF using a Palladium on Carbon (Pd/C) Catalyst

This protocol describes a typical procedure for the aqueous-phase oxidation of HMF.

  • Reaction Mixture: In a 50 mL flask, combine HMF (0.1 g, 0.79 mmol), potassium carbonate (K2CO3, 0.32 g, 2.37 mmol), and a 20 wt% Pd/C catalyst in 5 mL of water.[6]

  • Reaction Conditions: The flask is placed under reflux conditions, and oxygen is bubbled through the reaction mixture at a flow rate of 20 mL/min. The mixture is stirred and heated to 140 °C for 30 hours.[6]

  • Catalyst Separation and Product Isolation: After cooling to room temperature, the catalyst is separated by filtration and washed with water and ethanol. The filtrate is concentrated, and the resulting residue contains the potassium salt of FDCA.[6]

  • Acidification and Extraction: The salt is acidified with 10% HCl to a pH of 2. The aqueous layer is then washed with brine and extracted with ethyl acetate. The organic layers are combined, dried, and the solvent is evaporated to yield pure FDCA.[6]

Quantitative Data for HMF Oxidation to FDCA

HMF SourceCatalystOxidantSolventTemperature (°C)PressureTime (h)HMF Conversion (%)FDCA Yield (%)Reference
Purified HMF20 wt% Pd/CO2 (20 mL/min)Water140Atmospheric30>9985[6]
Purified HMFPt/CO2 (33.9 mL/min)Water90Atmospheric< 110086.4[7]
Crude HMFCu-Mn mixed oxideO2 (10 bar)Water12010 bar8>9590[8]
2,5-DiformylfuranCo/Mn acetate + N-hydroxysuccinimideNot specifiedAcetic Acid100Not specifiedNot specified>99~95[9]

Reaction Pathways and Mechanisms

The oxidation of HMF to FDCA proceeds through a series of intermediate compounds. Understanding these pathways is crucial for optimizing catalyst design and reaction conditions to maximize the yield of the final product.

Signaling Pathways in HMF Oxidation

There are two primary pathways for the oxidation of HMF to FDCA:

  • The Diformylfuran (DFF) Pathway: The alcohol group of HMF is first oxidized to an aldehyde, forming 2,5-diformylfuran (DFF). Subsequently, both aldehyde groups are oxidized to carboxylic acids, passing through the intermediate 5-formyl-2-furancarboxylic acid (FFCA), to finally yield FDCA.

  • The 5-Hydroxymethyl-2-furancarboxylic Acid (HMFCA) Pathway: The aldehyde group of HMF is initially oxidized to a carboxylic acid, forming 5-hydroxymethyl-2-furancarboxylic acid (HMFCA). The remaining alcohol group is then oxidized, also via the FFCA intermediate, to produce FDCA.

The preferential pathway is often dependent on the catalyst and reaction conditions employed.

HMF_Oxidation_Pathways HMF 5-Hydroxymethylfurfural (HMF) DFF 2,5-Diformylfuran (DFF) HMF->DFF Alcohol Oxidation HMFCA 5-Hydroxymethyl-2-furancarboxylic Acid (HMFCA) HMF->HMFCA Aldehyde Oxidation FFCA 5-Formyl-2-furancarboxylic Acid (FFCA) DFF->FFCA Aldehyde Oxidation HMFCA->FFCA Alcohol Oxidation FDCA 2,5-Furandicarboxylic Acid (FDCA) FFCA->FDCA Aldehyde Oxidation

Caption: Reaction pathways for the oxidation of HMF to FDCA.

Experimental Workflow: From Fructose to FDCA

The overall process from a carbohydrate feedstock like fructose to the final FDCA product involves several key stages, including reaction, separation, and purification.

Fructose_to_FDCA_Workflow cluster_dehydration Step 1: Dehydration cluster_oxidation Step 2: Oxidation cluster_purification Step 3: Purification Fructose Fructose Solution Dehydration Dehydration Reactor (Acid Catalyst) Fructose->Dehydration HMF_solution Crude HMF Solution Dehydration->HMF_solution Oxidation Oxidation Reactor (e.g., Pd/C, O2) HMF_solution->Oxidation FDCA_salt_solution FDCA Salt Solution Oxidation->FDCA_salt_solution Acidification Acidification FDCA_salt_solution->Acidification Filtration Filtration / Extraction Acidification->Filtration Drying Drying Filtration->Drying Pure_FDCA Pure FDCA Drying->Pure_FDCA

Caption: A generalized experimental workflow for the two-step synthesis of FDCA from fructose.

Conclusion and Future Outlook

The journey of furan-based dicarboxylic acids from their initial discovery as "dehydromucic acid" to their current status as a key renewable building block is a testament to the evolution of chemical synthesis and the increasing demand for sustainable technologies. While the historical synthesis methods were not practical for large-scale production, modern catalytic routes have made the production of FDCA from biomass an industrial reality. Ongoing research continues to focus on improving catalyst efficiency, reducing reaction times, and lowering the overall cost of production. The development of even more robust and selective catalysts, as well as the integration of separation and purification steps into continuous processes, will be crucial for the widespread adoption of FDCA-based polymers as sustainable alternatives to their petroleum-derived counterparts. The continued exploration of the rich chemistry of furan-based compounds holds immense promise for the future of green chemistry and the bio-based economy.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Bio-based Polyesters Using cis-Tetrahydrofuran-2,5-dicarboxylic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of bio-based polyesters derived from cis-tetrahydrofuran-2,5-dicarboxylic acid (THFDCA) and its structural analog, 2,5-tetrahydrofurandimethanol (THFDM). The focus is on melt polycondensation as a viable and widely used method for producing these sustainable polymers. The information presented is curated for professionals in research and development, with a particular emphasis on the potential applications in the pharmaceutical and biomedical fields, where bio-based and biodegradable materials are of increasing interest.

Introduction to Furan-Based Bio-Polyesters

Bio-based polyesters are gaining significant attention as sustainable alternatives to petroleum-derived plastics. Among the promising bio-based monomers, those derived from furan chemistry, such as 2,5-furandicarboxylic acid (FDCA), are at the forefront of research. The hydrogenation of FDCA yields tetrahydrofuran-2,5-dicarboxylic acid (THFDCA), a saturated dicarboxylic acid that can be used to synthesize polyesters with properties distinct from their aromatic counterparts. The stereochemistry of the THFDCA, particularly the cis isomer, is expected to significantly influence the final properties of the polymer, such as its crystallinity, thermal characteristics, and mechanical behavior. This document will primarily focus on the synthesis and properties of polyesters derived from the saturated tetrahydrofuran ring structure.

Data Presentation: Properties of Polyesters from Tetrahydrofuran Analogs

The following tables summarize the key thermal and mechanical properties of polyesters synthesized from 2,5-tetrahydrofurandimethanol (THFDM), a diol analog of THFDCA, with various dicarboxylic acids. This data provides valuable insights into the expected properties of polyesters derived from the saturated furan ring.

Table 1: Thermal Properties of Polyesters Synthesized from 2,5-Tetrahydrofurandimethanol (THFDM) and Various Dicarboxylic Acids

DiolDicarboxylic AcidGlass Transition Temperature (Tg) (°C)Decomposition Temperature (Td, 5% weight loss) (°C)
THFDMSuccinic Acid25.8345.2
THFDMAdipic Acid8.9351.7
THFDMSebacic Acid-8.4360.1
THFDMTerephthalic Acid (TPA)69.6378.5
THFDM2,5-Furandicarboxylic Acid (FDCA)76.8365.4

Table 2: Influence of cis/trans Isomer Ratio of 2,5-Di(hydroxymethyl)tetrahydrofuran on Polyester Properties (with 1,12-Dodecanedioic Acid)

Isomer Ratio (cis/trans)Glass Transition Temperature (Tg) (°C)Onset of Decomposition (°C)Notched Izod Impact (J/m)Crystallinity
99% cis993601070Amorphous
43:5784.5-944-
100% trans69345841Semicrystalline

Experimental Protocols

The following are detailed protocols for the synthesis of bio-based polyesters using a two-stage melt polycondensation method, adapted for the use of tetrahydrofuran-based monomers.

Protocol 1: Two-Stage Melt Polycondensation of 2,5-Tetrahydrofurandimethanol (THFDM) with a Dicarboxylic Acid

This protocol describes a general procedure for synthesizing polyesters from THFDM and a selected dicarboxylic acid (e.g., succinic acid, adipic acid, terephthalic acid).

Materials:

  • 2,5-Tetrahydrofurandimethanol (THFDM) (mixture of cis/trans isomers or a specific isomer)

  • Dicarboxylic acid (e.g., succinic acid, adipic acid, terephthalic acid)

  • Catalyst: Antimony trioxide (Sb₂O₃) or Titanium(IV) isopropoxide (TTIP)

  • Nitrogen gas (high purity)

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet.

Procedure:

Stage 1: Esterification

  • Charge the glass reactor with THFDM and the dicarboxylic acid in a desired molar ratio (typically a slight excess of the diol, e.g., 1.2:1 to 2:1 diol:diacid).

  • Add the catalyst (e.g., 200-400 ppm of Sb₂O₃ or TTIP based on the weight of the diacid).

  • Purge the reactor with high-purity nitrogen gas for at least 30 minutes to remove any oxygen.

  • Heat the reactor to a temperature of 160-190°C under a slow stream of nitrogen.

  • Maintain this temperature and stir the mixture. The esterification reaction will start, and water will be produced as a byproduct and distilled off.

  • Continue this stage for 2-4 hours, or until the theoretical amount of water has been collected.

Stage 2: Polycondensation

  • Gradually increase the temperature of the reactor to 220-250°C.

  • Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 mbar over a period of 30-60 minutes.

  • Continue the reaction under high vacuum and at the elevated temperature with continuous stirring. The viscosity of the reaction mixture will increase as the polymer chain grows.

  • The reaction is typically continued for 3-5 hours, or until the desired melt viscosity is achieved, which is indicative of high molecular weight polymer formation.

  • To stop the reaction, remove the vacuum and cool the reactor to room temperature under a nitrogen atmosphere.

  • The resulting polyester can be collected from the reactor.

Characterization of the Synthesized Polyester
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the polyester.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm), if any.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polyester.

  • Mechanical Testing: To determine properties such as tensile strength, modulus, and elongation at break.

Visualizations

The following diagrams illustrate the key processes and relationships in the synthesis of these bio-based polyesters.

experimental_workflow cluster_synthesis Polyester Synthesis cluster_characterization Characterization s1 Monomer Preparation (THFDM/THFDCA + Diol/Diacid) s2 Esterification (160-190°C, N2) s1->s2 s3 Polycondensation (220-250°C, Vacuum) s2->s3 s4 Polyester Product s3->s4 c1 NMR (Structure) s4->c1 Analysis c2 GPC (Molecular Weight) s4->c2 Analysis c3 DSC (Thermal Transitions) s4->c3 Analysis c4 TGA (Thermal Stability) s4->c4 Analysis c5 Mechanical Testing s4->c5 Analysis

Caption: Experimental workflow for polyester synthesis and characterization.

logical_relationship Monomer Monomer Structure (cis-THFDCA/THFDM) Properties Polymer Properties Monomer->Properties Crystallinity Crystallinity Properties->Crystallinity Tg Glass Transition Temperature (Tg) Properties->Tg Mechanical Mechanical Performance Properties->Mechanical Crystallinity->Mechanical Tg->Mechanical

Caption: Influence of monomer structure on final polymer properties.

Applications in Drug Development and Biomedical Fields

Polyesters based on THFDCA and its analogs hold significant promise for applications in the drug development and biomedical sectors due to their potential biodegradability and biocompatibility. The saturated, flexible nature of the tetrahydrofuran ring, compared to the rigid furan or benzene rings, can lead to polyesters with lower glass transition temperatures and increased flexibility. The cis configuration of the monomer is expected to result in more amorphous polymers, which can be advantageous for certain applications.

Potential applications include:

  • Drug Delivery Systems: The amorphous nature and potential for controlled degradation of polyesters derived from cis-THFDCA could make them suitable for creating matrices for sustained drug release. The polymer's properties could be tuned by copolymerization with other bio-based monomers to achieve the desired release profile.

  • Biodegradable Implants and Scaffolds: The inherent biodegradability of polyesters makes them attractive for temporary medical implants and scaffolds for tissue engineering. The mechanical properties can be tailored by adjusting the monomer composition and polymer molecular weight.

  • Amorphous Solid Dispersions: For poorly soluble drugs, formulating them as amorphous solid dispersions can enhance their bioavailability. The amorphous polyesters derived from cis-THFDCA could serve as effective carriers for this purpose.

Further research is necessary to fully elucidate the degradation mechanisms and biocompatibility of these novel bio-based polyesters to realize their full potential in pharmaceutical and biomedical applications. The protocols and data presented here provide a foundational starting point for researchers and scientists to explore this exciting class of sustainable materials.

Application Notes and Protocols for the Esterification of cis-Tetrahydrofuran-2,5-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Tetrahydrofuran-2,5-dicarboxylic acid is a valuable building block in medicinal chemistry and materials science. Its rigid, stereochemically defined core makes it an attractive scaffold for the synthesis of novel pharmacophores and polymer subunits. Esterification of the dicarboxylic acid is a fundamental transformation, yielding diesters that are often more soluble and amenable to further functionalization. This document provides detailed protocols for the synthesis of dialkyl esters of this compound, primarily focusing on the widely applicable Fischer-Speier esterification method.

Key Esterification Protocols

The primary method for the esterification of this compound is the Fischer-Speier esterification, which involves reacting the dicarboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst.[1] This equilibrium-driven reaction can be pushed towards the product by using a large excess of the alcohol or by removing water as it is formed.[2][3]

Protocol 1: Acid-Catalyzed Esterification with Methanol to Synthesize Dimethyl cis-Tetrahydrofuran-2,5-dicarboxylate

This protocol details the synthesis of the dimethyl ester, a common derivative.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound in a significant excess of methanol. The alcohol acts as both the reactant and the solvent.[4]

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.[1]

  • Reaction Conditions: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After the reaction is complete (typically after several hours of reflux), cool the mixture to room temperature. Remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent like ethyl acetate. Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and finally with brine.[5]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent in vacuo to obtain the crude diester.

  • Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure dimethyl cis-tetrahydrofuran-2,5-dicarboxylate.

Logical Workflow for Acid-Catalyzed Esterification

FischerEsterification cluster_reaction Reaction cluster_workup Work-up & Purification A cis-Tetrahydrofuran- 2,5-dicarboxylic acid D Reflux A->D B Excess Alcohol (e.g., Methanol) B->D C Acid Catalyst (e.g., H2SO4) C->D E Solvent Removal D->E F Extraction & Washing E->F G Drying F->G H Purification (Chromatography/Distillation) G->H I Pure Diester H->I

Caption: Workflow for Fischer Esterification.

Protocol 2: Esterification using Diazomethane

For small-scale syntheses where harsh acidic conditions are to be avoided, diazomethane offers a high-yielding alternative. Note: Diazomethane is toxic and potentially explosive; it should only be handled by trained personnel in a well-ventilated fume hood.

Experimental Protocol:

  • Dissolution: Dissolve this compound in a suitable solvent mixture, such as diethyl ether/methanol.

  • Reaction with Diazomethane: Cool the solution in an ice bath. Slowly add a freshly prepared ethereal solution of diazomethane with stirring. The reaction is typically accompanied by the evolution of nitrogen gas.

  • Monitoring: Continue the addition until a faint yellow color of excess diazomethane persists and gas evolution ceases.

  • Quenching: Carefully quench the excess diazomethane by adding a few drops of acetic acid until the yellow color disappears.

  • Work-up: The reaction mixture can be concentrated under reduced pressure to yield the methyl ester, which is often pure enough for subsequent use without further purification.

Decision Pathway for Esterification Method Selection

EsterificationChoice node_protocol node_protocol Start Esterification of cis-Tetrahydrofuran- 2,5-dicarboxylic acid Scale Reaction Scale? Start->Scale AcidSensitive Acid Sensitive Substrate? Scale->AcidSensitive Large Diazomethane Diazomethane Esterification Scale->Diazomethane Small Fischer Fischer Esterification AcidSensitive->Fischer No AcidSensitive->Diazomethane Yes

Caption: Choosing an Esterification Protocol.

Quantitative Data Summary

While specific quantitative data for the esterification of this compound is not extensively reported, the following table provides expected ranges based on general Fischer esterification procedures for dicarboxylic acids. Actual yields and reaction times will vary depending on the specific alcohol, catalyst, and reaction scale.

ParameterDimethyl EsterDiethyl EsterDi-n-propyl Ester
Alcohol MethanolEthanoln-Propanol
Catalyst H₂SO₄ or p-TsOHH₂SO₄ or p-TsOHH₂SO₄ or p-TsOH
Reaction Temp. Reflux (~65 °C)Reflux (~78 °C)Reflux (~97 °C)
Reaction Time 4 - 12 hours6 - 18 hours8 - 24 hours
Typical Yield 80 - 95%75 - 90%70 - 85%

Conclusion

The esterification of this compound can be reliably achieved using standard organic chemistry protocols. The choice of method will depend on the scale of the reaction and the sensitivity of the substrate to acidic conditions. The provided protocols and data serve as a comprehensive guide for researchers in the successful synthesis of these valuable ester derivatives. Further optimization of reaction conditions may be necessary to achieve the desired yields and purity for specific applications.

References

Application Notes and Protocols for Melt Polycondensation of Furan-Based Polyesters

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides detailed application notes and experimental protocols for the synthesis of furan-based polyesters using melt polycondensation techniques. The focus is on providing clear, reproducible methodologies and comparative data to aid in the development and characterization of these bio-based polymers.

Introduction to Furan-Based Polyesters

Furan-based polyesters, such as poly(ethylene furanoate) (PEF), poly(propylene furanoate) (PPF), and poly(butylene furanoate) (PBF), are a class of bio-based polymers derived from renewable resources.[1][2][3] They are considered promising alternatives to petroleum-based polyesters like poly(ethylene terephthalate) (PET) due to their excellent thermal properties, superior gas barrier characteristics, and potential for a more sustainable lifecycle.[3][4] The primary synthesis route for these polymers is a two-stage melt polycondensation process, which can be followed by solid-state polymerization (SSP) to achieve higher molecular weights suitable for applications like food packaging.[4][5][6]

The synthesis typically involves the reaction of a furan-based monomer, such as 2,5-furandicarboxylic acid (FDCA) or its dimethyl ester (DMFD), with a diol, such as ethylene glycol (EG), 1,3-propanediol, or 1,4-butanediol.[3][7][8] The choice of monomers and catalysts, along with precise control of reaction conditions, significantly influences the final properties of the polyester.[9]

Melt Polycondensation: A Two-Stage Process

The melt polycondensation of furan-based polyesters is typically carried out in two distinct stages:

  • Stage 1: Esterification or Transesterification:

    • Direct Esterification: Involves the reaction of FDCA with a diol, producing water as a byproduct.[7][10] This method is advantageous due to its efficiency and potential for high molecular weight products.[2]

    • Transesterification: Involves the reaction of DMFD with a diol, producing methanol as a byproduct.[5][9] This route is often preferred due to the easier purification of DMFD and milder reaction conditions.[11]

  • Stage 2: Polycondensation:

    • This stage is conducted at higher temperatures and under high vacuum to facilitate the removal of byproducts (water or methanol) and drive the polymerization reaction towards the formation of high molecular weight polyester chains.[12] The viscosity of the reaction mixture increases significantly during this stage.[13]

Following melt polycondensation, a solid-state polymerization (SSP) step can be employed to further increase the molecular weight of the polymer.[5][6][14] This technique involves heating the semi-crystalline polymer at a temperature between its glass transition temperature (Tg) and melting temperature (Tm) under vacuum or an inert gas flow.[6]

Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis of furan-based polyesters via melt polycondensation followed by solid-state polymerization.

Melt_Polycondensation_Workflow cluster_Melt Melt Polycondensation cluster_SSP Solid-State Polymerization (SSP) cluster_Characterization Characterization Monomers Monomer Charging (FDCA/DMFD + Diol) + Catalyst Esterification Stage 1: Esterification/ Transesterification (e.g., 160-200°C, Ar/N2 flow) Monomers->Esterification Heat Polycondensation Stage 2: Polycondensation (e.g., 210-250°C, High Vacuum) Esterification->Polycondensation Increase Temp & Apply Vacuum Prepolymer Amorphous Prepolymer Polycondensation->Prepolymer Cooling Grinding Grinding of Prepolymer Prepolymer->Grinding Crystallization Crystallization (e.g., 170°C, 6h, Inert Atm.) Grinding->Crystallization SSP_Process SSP Reaction (e.g., 190-205°C, Vacuum) Crystallization->SSP_Process Heat under Vacuum High_MW_Polymer High Molecular Weight Crystalline Polymer SSP_Process->High_MW_Polymer IV Intrinsic Viscosity (IV) High_MW_Polymer->IV NMR NMR Spectroscopy High_MW_Polymer->NMR DSC DSC Analysis High_MW_Polymer->DSC TGA TGA Analysis High_MW_Polymer->TGA XRD XRD Analysis High_MW_Polymer->XRD

Caption: Workflow for furan-based polyester synthesis.

Key Experimental Parameters and Protocols

Materials and Reagents
  • Monomers:

    • 2,5-Furandicarboxylic acid (FDCA)[7][14]

    • Dimethyl 2,5-furandicarboxylate (DMFD)[5][9]

    • Ethylene glycol (EG)[1][7]

    • 1,3-Propanediol[3]

    • 1,4-Butanediol[3]

  • Catalysts:

    • Titanium (IV) isopropoxide (TIS)[5][9]

    • Tetrabutyl titanate (TBT)[5][9]

    • Dibutyltin (IV) oxide (DBTO)[5][9]

    • Tin (II) 2-ethylhexanoate (TEH)[9]

    • Antimony trioxide (Sb₂O₃)[2]

  • Solvents (for characterization):

    • Phenol/1,1,2,2-tetrachloroethane mixture (for intrinsic viscosity)

    • Trifluoroacetic acid/chloroform mixture (for purification)[9]

Detailed Experimental Protocols

Protocol 1: Synthesis of Poly(ethylene furanoate) (PEF) from DMFD and EG

This protocol is based on a two-stage melt polycondensation process.[5][6][9]

Stage 1: Transesterification

  • Charge the reaction vessel (a glass batch reactor) with dimethyl 2,5-furandicarboxylate (DMFD) and ethylene glycol (EG) in a molar ratio of 1:2.[6]

  • Add the catalyst (e.g., 400 ppm of tetrabutyl titanate, TBT) to the reaction mixture.[5][6]

  • Purge the reactor with an inert gas (e.g., argon or nitrogen) to remove oxygen.[3]

  • Heat the mixture under a controlled inert gas flow with stirring. A typical heating profile is:

    • 160°C for 2 hours[5][6]

    • 170°C for 1 hour[5][6]

    • 180-190°C for 1 hour[5][6]

  • During this stage, methanol is distilled off as a byproduct. The progress of the reaction can be monitored by measuring the volume of the collected methanol.[9]

Stage 2: Polycondensation

  • After the transesterification stage, gradually increase the temperature to 210-230°C.

  • Simultaneously, apply a high vacuum (e.g., < 5 Pa) to the reactor.

  • Continue the reaction under these conditions for 2.5 to 4 hours.[7] The viscosity of the melt will increase significantly.

  • The reaction is stopped when the desired viscosity is achieved.

  • The resulting amorphous PEF prepolymer is then cooled and collected.

Protocol 2: Solid-State Polymerization (SSP) of PEF

This protocol is designed to increase the molecular weight of the PEF prepolymer obtained from melt polycondensation.[5][6]

  • Grind the amorphous PEF prepolymer into a fine powder.[6]

  • Crystallize the powder by heating it at a temperature between its glass transition temperature (Tg) and melting temperature (Tm). A typical condition is 170°C for 6 hours in an inert atmosphere.[5][6]

  • Place the crystallized PEF powder in a suitable SSP reactor.

  • Heat the reactor to the desired SSP temperature (e.g., 190°C, 200°C, or 205°C) under high vacuum.[5][6]

  • Maintain these conditions for a specific duration (e.g., 1, 2, 3.5, or 5 hours) to achieve the target molecular weight.[5][6]

  • After the desired reaction time, cool the reactor to room temperature and collect the high molecular weight crystalline PEF.

Data Presentation: Reaction Conditions and Polymer Properties

The following tables summarize quantitative data from various studies on the melt polycondensation of furan-based polyesters.

Table 1: Melt Polycondensation Conditions and Properties of Furan-Based Polyesters

PolyesterMonomers (Molar Ratio)Catalyst (ppm)Stage 1 Temp. (°C) & Time (h)Stage 2 Temp. (°C) & Time (h)Final Intrinsic Viscosity (dL/g)Reference
PEFDMFD:EG (1:2)TBT (400)160-190 (4)210-230 (2.5)0.38[5]
PEFDMFD:EG (1:2)TIS (400)160-190 (4)210-230 (2.5)0.30[5]
PEFDMFD:EG (1:2)DBTO (400)160-190 (4)210-230 (2.5)0.31[5]
PPFDMFD:1,3-Propanediol (1:2.2)TBT (400)--0.24[3]
PBFDMFD:1,4-Butanediol (1:2.2)TBT (400)--0.53[3]
PEFFDCA:EG (1:2.1)Sb₂O₃---[10]

Table 2: Solid-State Polymerization (SSP) of PEF and Resulting Intrinsic Viscosity

Initial IV (dL/g)CatalystSSP Temp. (°C)SSP Time (h)Final IV (dL/g)Reference
0.38TBT20510.48[5]
0.38TBT20520.55[5]
0.38TBT2053.50.65[5]
0.38TBT20550.72[5]
0.30TIS20550.78[5]
0.31DBTO20550.58[5]

Table 3: Thermal Properties of Selected Furan-Based Polyesters

PolyesterGlass Transition Temp. (Tg, °C)Melting Temp. (Tm, °C)Decomposition Temp. (Td, °C)Reference
PEF~85-90~210-230~325[1]
PBF~48~171-[15]
PPF---[3]

Characterization Methods

  • Intrinsic Viscosity (IV): A measure of the polymer's molecular weight, typically determined using a solution of the polymer in a phenol/1,1,2,2-tetrachloroethane mixture.[3][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the chemical structure of the synthesized polyesters.[8]

  • Differential Scanning Calorimetry (DSC): Employed to determine thermal properties such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization behavior.[7][15]

  • Thermogravimetric Analysis (TGA): Used to evaluate the thermal stability and decomposition temperature of the polymers.[1][16]

  • X-ray Diffraction (XRD): Utilized to assess the crystallinity of the polyester samples.[14]

Conclusion

Melt polycondensation is a robust and widely used technique for the synthesis of furan-based polyesters. By carefully selecting monomers and catalysts, and by precisely controlling reaction parameters such as temperature, time, and vacuum, polyesters with tailored properties can be produced. The addition of a solid-state polymerization step is crucial for achieving the high molecular weights required for many demanding applications. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists working in the field of bio-based polymers.

References

Application Notes and Protocols for the Enzymatic Polymerization of Furan-2,5-Dicarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic polymerization of furan-2,5-dicarboxylic acid (FDCA) derivatives. This environmentally friendly approach utilizes lipases to synthesize bio-based polyesters and polyamides, offering sustainable alternatives to conventional plastics with potential applications in biomedical fields.

Introduction

Furan-2,5-dicarboxylic acid (FDCA) is a key bio-based platform chemical derived from renewable resources.[1][2] Its structural similarity to terephthalic acid makes it a valuable monomer for the synthesis of sustainable polymers.[1] Enzymatic polymerization, particularly using Candida antarctica lipase B (CALB), presents a green and efficient route for producing furan-based polymers under mild reaction conditions, avoiding the use of toxic metal catalysts.[3][4][5] This method allows for the synthesis of a variety of polyesters and polyamides with tailorable properties.[6][7]

Key Materials and Enzymes

The enzymatic polymerization of FDCA derivatives typically involves the following key components:

  • Furan-based Monomers:

    • Dimethyl 2,5-furandicarboxylate (DMFDCA)[3][4][8]

    • 2,5-Bis(hydroxymethyl)furan (BHMF)[3][6]

  • Co-monomers:

    • Aliphatic linear diols (e.g., 1,4-butanediol, 1,6-hexanediol, 1,8-octanediol, 1,10-decanediol, 1,12-dodecanediol)[3][4]

    • Diacid ethyl esters[3][4]

    • Dimerized fatty acid diols[9]

  • Enzyme:

    • Immobilized Candida antarctica lipase B (CALB), commonly known as Novozym 435.[1][3][8]

Data Presentation: Properties of Enzymatically Synthesized Furan-Based Polymers

The properties of the resulting polymers can be tuned by varying the co-monomers and reaction conditions. Below is a summary of reported quantitative data.

Polymer SystemEnzymeCo-monomerMolecular Weight (Mw, g/mol )Glass Transition Temp. (Tg, °C)Melting Temp. (Tm, °C)Degree of Crystallinity (%)Reference
DMFDCA + Aliphatic DiolsNovozym 4351,6-hexanediol41,100 (Mn)---[8]
DMFDCA + Aliphatic DiolsNovozym 4351,8-octanediol41,000 (Mn)---[8]
DMFDCA + Aliphatic DiolsNovozym 4351,10-decanediol51,600 (Mn)---[8]
DMFDCA, BHMF + Aliphatic DiolsNovozym 435Variousup to 35,000---[3]
BHMF-based PolyestersiCADiacids (C2-C8)up to 14,000--13-27[6]
Poly(octamethylene furanamide) (PA8F)Novozym 4351,8-octanediamineup to 54,000Similar to PA8TLower than PA8TSimilar to PA8T[7][10][11]

Experimental Protocols

Protocol 1: Two-Step Enzymatic Polymerization of Furan-Based Copolyesters

This protocol describes the synthesis of furan-based copolyesters using DMFDCA, BHMF, and an aliphatic linear diol, catalyzed by Novozym 435.[3][4]

Materials:

  • Dimethyl 2,5-furandicarboxylate (DMFDCA)

  • 2,5-Bis(hydroxymethyl)furan (BHMF)

  • Aliphatic linear diol (e.g., 1,8-octanediol)

  • Novozym 435 (immobilized Candida antarctica lipase B)

  • Diphenyl ether (solvent)

  • Methanol

  • Chloroform

Procedure:

  • Monomer and Enzyme Preparation: In a reaction vessel, combine DMFDCA, BHMF, the aliphatic diol, and diphenyl ether.

  • First Polymerization Step (Oligomerization): Heat the mixture to a specific temperature (e.g., 70-90 °C) under a nitrogen atmosphere. Add Novozym 435 to initiate the reaction. Allow the reaction to proceed for a set time (e.g., 2-4 hours) to form oligomers.

  • Second Polymerization Step (High Molecular Weight Polymerization): Increase the temperature (e.g., 90-110 °C) and apply a vacuum to remove the condensation byproducts (e.g., methanol). Continue the reaction for an extended period (e.g., 24-48 hours) to increase the polymer's molecular weight.

  • Polymer Isolation and Purification: Cool the reaction mixture to room temperature. Dissolve the product in a suitable solvent like chloroform and precipitate it in a non-solvent such as cold methanol.

  • Drying: Filter the precipitated polymer and dry it under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Characterization:

  • Molecular Weight: Determine the number-average molecular weight (Mn) and weight-average molecular weight (Mw) using Gel Permeation Chromatography (GPC).

  • Thermal Properties: Analyze the glass transition temperature (Tg) and melting temperature (Tm) using Differential Scanning Calorimetry (DSC).

  • Structural Analysis: Confirm the polymer structure using Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Crystallinity: Investigate the crystalline structure using Wide-Angle X-ray Diffraction (WAXD).[3]

Protocol 2: One-Stage Enzymatic Polymerization of Furanic-Aliphatic Polyamides

This protocol details the synthesis of poly(octamethylene furanamide) (PA8F) via a one-stage enzymatic polymerization.[7][11]

Materials:

  • Dimethyl 2,5-furandicarboxylate (DMFDCA)

  • 1,8-octanediamine

  • Novozym 435

  • Toluene (solvent)

  • Methanol

Procedure:

  • Reaction Setup: In a reaction flask, dissolve DMFDCA and 1,8-octanediamine in toluene.

  • Enzymatic Polymerization: Add Novozym 435 to the solution. Heat the reaction mixture to the optimal temperature (e.g., 90 °C) under a nitrogen atmosphere.[11] Maintain the reaction for a specified duration (e.g., 24-72 hours).

  • Polymer Precipitation and Washing: After the reaction, cool the mixture. The polymer will precipitate out of the solution. Filter the solid product.

  • Purification: Wash the polymer thoroughly with methanol to remove any unreacted monomers and oligomers.

  • Drying: Dry the purified polymer in a vacuum oven at an elevated temperature (e.g., 60-80 °C) to a constant weight.

Characterization:

  • Molecular Weight: Analyze using GPC.

  • Thermal Properties: Characterize Tg and Tm using DSC.

  • End-Group Analysis: Investigate the polymer end-groups using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-ToF MS).[7][11]

Visualizations

Enzymatic_Polymerization_Workflow cluster_materials Starting Materials cluster_process Polymerization Process cluster_purification Product Isolation cluster_analysis Characterization Monomers FDCA Derivatives (DMFDCA, BHMF) + Co-monomers Mixing Mixing of Reactants Monomers->Mixing Enzyme Immobilized Lipase (Novozym 435) Enzyme->Mixing Solvent Solvent (e.g., Diphenyl Ether) Solvent->Mixing Step1 Step 1: Oligomerization (Lower Temperature) Mixing->Step1 Step2 Step 2: Polycondensation (Higher Temperature + Vacuum) Step1->Step2 Precipitation Precipitation in Non-Solvent Step2->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Vacuum Drying Filtration->Drying Analysis GPC, DSC, NMR, WAXD Drying->Analysis

Caption: Workflow for the two-step enzymatic polymerization of furan-based polyesters.

Logical_Relationship_Polymer_Properties cluster_inputs Controllable Inputs cluster_outputs Resulting Polymer Properties Monomer Monomer Selection (FDCA derivative, Co-monomer) MW Molecular Weight Monomer->MW influences Thermal Thermal Properties (Tg, Tm) Monomer->Thermal influences Mechanical Mechanical Properties Monomer->Mechanical influences Biodegradability Biodegradability Monomer->Biodegradability influences Conditions Reaction Conditions (Temperature, Time, Enzyme Conc.) Conditions->MW influences Conditions->Thermal influences

Caption: Factors influencing the final properties of enzymatically synthesized furan-based polymers.

References

Application Notes and Protocols: Ring-Opening Polymerization of cis-Tetrahydrofuran-2,5-dicarboxylic Acid Lactones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and ring-opening polymerization (ROP) of cis-tetrahydrofuran-2,5-dicarboxylic acid lactones. The resulting polyesters are of significant interest for biomedical applications, particularly in the field of drug delivery, owing to their expected biodegradability and biocompatibility. This document offers detailed, representative protocols, expected data, and potential applications to guide researchers in this area.

Introduction

Aliphatic polyesters are a crucial class of biodegradable polymers with extensive applications in the medical and pharmaceutical industries.[1] Their utility in drug delivery systems is well-established, where they can be formulated into nanoparticles, microparticles, and implants for controlled therapeutic release.[2][3] The ring-opening polymerization (ROP) of lactones is a versatile and widely employed method for synthesizing these polyesters, offering excellent control over molecular weight and architecture.[4][5]

This document focuses on the ROP of a novel monomer, the lactone derived from this compound. The incorporation of the tetrahydrofuran ring into the polyester backbone is anticipated to influence the polymer's degradation kinetics and thermal properties, potentially offering advantages in specific drug delivery applications.

Monomer Synthesis

The monomer, the lactone of this compound, can be synthesized from the corresponding diacid. The diacid itself is accessible from biomass-derived precursors such as 5-(hydroxymethyl)furfural (HMF).[6] The synthesis involves the formation of an inner ester through lactonization.

Synthesis of this compound (THF-diacid)

A potential route to this compound involves the catalytic oxidation of cis-tetrahydrofuran-2,5-dimethanol.

Lactonization of this compound

The formation of the lactone from the dicarboxylic acid can be achieved through various methods, often involving the use of dehydrating agents or thermal cyclization. A representative method involves the palladium-catalyzed monolactonization of dicarboxylic acids.[7][8]

Diagram of Monomer Synthesis

G cluster_0 Monomer Synthesis cis-THF-diacid This compound Lactone This compound Lactone cis-THF-diacid->Lactone Lactonization Dehydrating_Agent Dehydrating Agent / Catalyst Dehydrating_Agent->Lactone

Caption: Synthesis of the lactone monomer.

Ring-Opening Polymerization (ROP)

The ROP of the this compound lactone can be carried out using various catalytic systems. The coordination-insertion mechanism using a tin(II) octoate (Sn(Oct)₂) catalyst is a widely used and robust method for lactone polymerization.[9]

Proposed ROP Mechanism: Coordination-Insertion

The polymerization is proposed to proceed via a coordination-insertion mechanism, which is common for lactone ROP catalyzed by metal alkoxides.[10][11][12]

Diagram of Coordination-Insertion ROP Mechanism

G cluster_1 Coordination-Insertion ROP Catalyst_Initiator Metal Alkoxide Initiator (e.g., from Sn(Oct)₂ + R-OH) Coordination Coordination of Monomer to Metal Center Catalyst_Initiator->Coordination Lactone_Monomer Lactone Monomer Lactone_Monomer->Coordination Nucleophilic_Attack Intramolecular Nucleophilic Attack by Alkoxide Coordination->Nucleophilic_Attack Ring_Opening Ring-Opening and Insertion of Monomer Nucleophilic_Attack->Ring_Opening Propagating_Chain Propagating Polymer Chain Ring_Opening->Propagating_Chain Propagating_Chain->Coordination Addition of next monomer

Caption: Coordination-insertion mechanism for ROP.

Experimental Protocol: ROP using Tin(II) Octoate

This protocol is a representative procedure for the ROP of this compound lactone.

Materials:

  • This compound lactone (monomer)

  • Tin(II) 2-ethylhexanoate (Sn(Oct)₂) (catalyst)

  • Benzyl alcohol (initiator)

  • Toluene (anhydrous)

  • Methanol

  • Dichloromethane

Procedure:

  • Monomer Purification: The lactone monomer is purified by recrystallization from an appropriate solvent (e.g., ethyl acetate/hexane mixture) and dried under vacuum at 40 °C for 24 hours.

  • Reaction Setup: A flame-dried Schlenk flask is charged with the purified monomer and a magnetic stir bar. The flask is evacuated and backfilled with dry nitrogen three times.

  • Addition of Reagents: Anhydrous toluene is added to dissolve the monomer. The desired amount of benzyl alcohol (initiator) is added via syringe, followed by the addition of the Sn(Oct)₂ catalyst solution in toluene. The monomer-to-initiator ratio will determine the target molecular weight.

  • Polymerization: The reaction mixture is stirred at a constant temperature (e.g., 110-130 °C) under a nitrogen atmosphere. The progress of the polymerization can be monitored by taking aliquots and analyzing the monomer conversion by ¹H NMR.

  • Termination and Purification: After the desired conversion is reached, the reaction is cooled to room temperature. The polymer is dissolved in dichloromethane and precipitated in a large excess of cold methanol. The precipitated polymer is collected by filtration, redissolved in dichloromethane, and reprecipitated in methanol. This process is repeated three times to remove any residual monomer and catalyst.

  • Drying: The purified polymer is dried under vacuum at 40 °C to a constant weight.

Diagram of Experimental Workflow

G cluster_2 Experimental Workflow Monomer_Purification Monomer Purification Reaction_Setup Reaction Setup (Schlenk Flask) Monomer_Purification->Reaction_Setup Reagent_Addition Addition of Toluene, Initiator, and Catalyst Reaction_Setup->Reagent_Addition Polymerization Polymerization (Heat under N₂) Reagent_Addition->Polymerization Termination_Purification Termination and Purification (Precipitation) Polymerization->Termination_Purification Drying Drying under Vacuum Termination_Purification->Drying Characterization Polymer Characterization Drying->Characterization

Caption: General experimental workflow for ROP.

Polymer Characterization and Expected Data

The synthesized polyester should be characterized to determine its molecular weight, polydispersity, thermal properties, and structure.

Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and determine monomer conversion.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI).

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (T₉) and melting temperature (Tₘ).

  • Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition temperature (Tₐ).

Table 1: Expected Molecular Weight and Polydispersity Data

Monomer/Initiator RatioTarget Mₙ ( g/mol )Expected Mₙ (GPC, g/mol )Expected PDI
50/17,9007,000 - 8,5001.1 - 1.4
100/115,80014,000 - 17,0001.1 - 1.5
200/131,60028,000 - 34,0001.2 - 1.6

Table 2: Expected Thermal Properties

PropertyExpected Value
Glass Transition Temperature (T₉)40 - 60 °C
Melting Temperature (Tₘ)120 - 150 °C
Decomposition Temperature (Tₐ)> 250 °C

(Note: The data presented in Tables 1 and 2 are hypothetical and based on typical values for aliphatic polyesters synthesized by ROP. Actual experimental results may vary.)

Applications in Drug Development

Biodegradable polyesters are highly valuable in drug delivery due to their ability to be safely metabolized and cleared from the body.[3] The polyester derived from this compound lactone is expected to have applications in:

  • Controlled Drug Release: The polymer can be formulated into microparticles or nanoparticles to encapsulate therapeutic agents, providing sustained release over a desired period.

  • Biodegradable Implants: The material could be used to fabricate biodegradable implants for localized drug delivery, such as in the treatment of cancer or for bone regeneration.[1]

  • Tissue Engineering Scaffolds: The polyester could serve as a scaffold material for tissue engineering, providing mechanical support and a matrix for cell growth, while also delivering bioactive molecules.

The presence of the ether linkage in the tetrahydrofuran ring may alter the hydrophilicity and degradation profile of the polymer compared to more common polyesters like poly(lactic acid) (PLA) and poly(caprolactone) (PCL), potentially allowing for tailored drug release kinetics.

Conclusion

The ring-opening polymerization of this compound lactones presents a promising route to novel biodegradable polyesters. The protocols and expected data provided in these application notes serve as a valuable starting point for researchers exploring the synthesis and application of this new class of biomaterials. The potential for these polymers in advanced drug delivery systems warrants further investigation into their synthesis, characterization, and in vitro/in vivo performance.

References

Application Notes and Protocols: cis-Tetrahydrofuran-2,5-dicarboxylic Acid in Polyurethane Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of cis-tetrahydrofuran-2,5-dicarboxylic acid, a bio-based monomer, in the synthesis of novel polyurethanes. The protocols detailed below are based on established principles of polyurethane chemistry, leveraging the unique saturated heterocyclic structure of this monomer to potentially impart enhanced flexibility, biodegradability, and biocompatibility to the final polymer.

Introduction

Polyurethanes are a versatile class of polymers with a wide range of applications, from rigid foams to flexible elastomers.[1] The growing demand for sustainable and bio-based materials has spurred research into renewable monomers. This compound, derivable from biomass, presents an attractive alternative to conventional petroleum-based dicarboxylic acids. Its saturated, cyclic structure is expected to influence the polymer's morphology and physical properties, offering a unique combination of flexibility and thermal stability.

The synthesis of polyurethanes from dicarboxylic acids is typically a two-step process. First, the dicarboxylic acid is converted into a polyester polyol through a condensation reaction with a diol. This polyester polyol is then reacted with a diisocyanate to form the final polyurethane. This approach allows for precise control over the molecular weight and functionality of the prepolymer, thereby enabling the tuning of the final polyurethane's properties.

Experimental Protocols

Part 1: Synthesis of Polyester Polyol from this compound

This protocol describes the synthesis of a hydroxyl-terminated polyester polyol from this compound and a diol, such as 1,4-butanediol.

Materials:

  • This compound

  • 1,4-Butanediol (or other suitable diol)

  • Esterification catalyst (e.g., p-toluenesulfonic acid or dibutyltin dilaurate)

  • High-boiling point solvent (optional, e.g., toluene for azeotropic water removal)

  • Nitrogen gas supply

  • Standard laboratory glassware (three-neck round-bottom flask, condenser, Dean-Stark trap, mechanical stirrer, heating mantle)

Procedure:

  • Reactor Setup: Assemble a three-neck round-bottom flask with a mechanical stirrer, a condenser connected to a Dean-Stark trap (if using an azeotropic solvent), and a nitrogen inlet/outlet.

  • Charging Reactants: Charge the flask with this compound and a molar excess of the diol (e.g., a 1:1.2 molar ratio of diacid to diol).

  • Inert Atmosphere: Purge the system with nitrogen gas for 15-20 minutes to create an inert atmosphere, preventing oxidation at high temperatures. Maintain a gentle nitrogen flow throughout the reaction.

  • Heating and Catalysis: Begin stirring and gradually heat the mixture. Once the reactants have melted and formed a homogenous mixture, add the esterification catalyst (typically 0.1-0.5% by weight of the reactants).

  • Polycondensation: Increase the temperature to 180-220°C to initiate the polycondensation reaction. Water will be produced as a byproduct and can be collected in the Dean-Stark trap.

  • Monitoring Reaction Progress: The reaction progress can be monitored by measuring the acid value of the mixture at regular intervals. The reaction is considered complete when the acid value drops to a predetermined low level (e.g., < 2 mg KOH/g).

  • Vacuum Application (Optional): Towards the end of the reaction, a vacuum can be applied to facilitate the removal of the final traces of water and unreacted diol, driving the polymerization to completion.

  • Cooling and Characterization: Once the desired acid value is reached, cool the reactor to room temperature. The resulting polyester polyol can be characterized for its hydroxyl value, acid value, viscosity, and molecular weight.

G cluster_0 Polyester Polyol Synthesis Reactants This compound + Diol ReactionVessel Reaction Vessel under N2 Reactants->ReactionVessel Catalyst Esterification Catalyst Catalyst->ReactionVessel Heating Heating (180-220°C) ReactionVessel->Heating Polycondensation Polycondensation Heating->Polycondensation ByproductRemoval Water Removal Polycondensation->ByproductRemoval Monitoring Monitoring (Acid Value) Polycondensation->Monitoring Product Polyester Polyol Monitoring->Product Reaction Complete

Workflow for Polyester Polyol Synthesis
Part 2: Synthesis of Polyurethane from Polyester Polyol

This protocol outlines the synthesis of a polyurethane elastomer from the polyester polyol prepared in Part 1 and a diisocyanate, such as 4,4'-methylene diphenyl diisocyanate (MDI).

Materials:

  • Polyester polyol from Part 1

  • 4,4'-Methylene diphenyl diisocyanate (MDI) or other suitable diisocyanate

  • Chain extender (optional, e.g., 1,4-butanediol)

  • Catalyst (e.g., dibutyltin dilaurate)

  • Solvent (e.g., anhydrous dimethylformamide or tetrahydrofuran)

  • Nitrogen gas supply

  • Standard laboratory glassware (jacketed reactor, mechanical stirrer, dropping funnel, heating/cooling circulator)

Procedure:

  • Reactor Setup: Set up a jacketed reactor with a mechanical stirrer, a dropping funnel, and a nitrogen inlet/outlet.

  • Prepolymer Formation:

    • Charge the reactor with the dried polyester polyol and any solvent if used.

    • Heat the polyol to the desired reaction temperature (typically 60-80°C) under a nitrogen atmosphere with stirring.

    • Slowly add the diisocyanate to the reactor through the dropping funnel. The NCO:OH molar ratio should be greater than 1 (e.g., 1.5 to 2.5) to ensure the prepolymer is NCO-terminated.

    • Allow the reaction to proceed for 1-3 hours. The progress can be monitored by titrating for the NCO content.

  • Chain Extension:

    • Once the desired NCO content is reached, cool the prepolymer to a lower temperature (e.g., 40-60°C).

    • Add the chain extender (if used) dropwise to the stirred prepolymer. The amount of chain extender is calculated to react with the excess NCO groups.

    • A vigorous increase in viscosity will be observed.

  • Curing:

    • After the addition of the chain extender, pour the viscous mixture into a preheated mold.

    • Cure the polymer in an oven at a specified temperature (e.g., 80-110°C) for several hours to complete the polymerization.

  • Post-Curing and Characterization:

    • After curing, demold the polyurethane and allow it to post-cure at room temperature for several days to ensure complete reaction and stabilization of properties.

    • The final polyurethane can be characterized for its mechanical, thermal, and morphological properties.

G cluster_1 Polyurethane Synthesis Polyol Polyester Polyol Prepolymerization Prepolymerization (NCO:OH > 1) Polyol->Prepolymerization Diisocyanate Diisocyanate (e.g., MDI) Diisocyanate->Prepolymerization NCO_Prepolymer NCO-Terminated Prepolymer Prepolymerization->NCO_Prepolymer Chain_Extension Chain Extension NCO_Prepolymer->Chain_Extension Chain_Extender Chain Extender (e.g., 1,4-BDO) Chain_Extender->Chain_Extension Curing Curing in Mold Chain_Extension->Curing Final_PU Polyurethane Elastomer Curing->Final_PU

References

Application Note: Scale-up Synthesis of cis-Tetrahydrofuran-2,5-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides detailed protocols for the scale-up synthesis of cis-tetrahydrofuran-2,5-dicarboxylic acid, a valuable building block in the pharmaceutical and polymer industries. Two primary synthetic routes are presented: the aerobic oxidation of cis-tetrahydrofuran-2,5-dimethanol and the stereoselective hydrogenation of furan-2,5-dicarboxylic acid. This document includes comprehensive experimental procedures, tabulated quantitative data, and detailed characterization methods. Visual diagrams generated using the DOT language are provided to illustrate the reaction pathways and experimental workflows.

Introduction

This compound (cis-THFDCA) is a key intermediate in the synthesis of various pharmaceuticals and specialty polymers. Its rigid, stereochemically defined structure makes it an attractive monomer for creating materials with unique properties. This application note details two effective and scalable methods for its preparation, focusing on achieving a high yield of the desired cis-isomer.

Synthetic Routes

Two principal routes for the synthesis of cis-THFDCA are described:

  • Route A: A two-step process starting from the bio-derived platform chemical 5-(hydroxymethyl)furfural (HMF). HMF is first reduced to cis-tetrahydrofuran-2,5-dimethanol (THFDM), which is then selectively oxidized to cis-THFDCA.

  • Route B: A direct, one-step stereoselective hydrogenation of furan-2,5-dicarboxylic acid (FDCA) to cis-THFDCA.

Route A: Aerobic Oxidation of cis-Tetrahydrofuran-2,5-dimethanol

This route offers high selectivity for the cis-isomer, stemming from the stereochemistry of the starting THFDM.

This protocol is adapted from a patented two-stage hydrogenation process, designed for scale-up.

Experimental Protocol:

  • Reaction Setup: A high-pressure reactor is charged with a solution of 5-hydroxymethylfurfural (HMF) raw material (50-85% purity) in a suitable solvent (e.g., water, ethanol) and a hydrogenation catalyst. The mass ratio of HMF raw material to catalyst is typically between 3-10:0.5-2.

  • First Stage Hydrogenation: The reactor is pressurized with hydrogen. The first stage is conducted at a temperature of 90-130°C and a pressure of 2-5 MPa for 1-3 hours.

  • Second Stage Hydrogenation: The reaction conditions are then elevated for the second stage to a temperature of 150-170°C and a pressure of 7-10 MPa for 4-10 hours.

  • Work-up and Purification: After cooling and depressurization, the catalyst is removed by filtration. The solvent is removed under reduced pressure, and the resulting crude THFDM can be purified by distillation to yield a product with >99% purity and a high cis to trans isomer ratio (typically 9:1 as determined by ¹H NMR).[1]

Quantitative Data for THFDM Synthesis:

ParameterValue
Starting Material5-Hydroxymethylfurfural (50-85% purity)
CatalystHydrogenation Catalyst (e.g., Pd/Al₂O₃)
Stage 1 Temperature90-130°C
Stage 1 Pressure2-5 MPa
Stage 1 Time1-3 h
Stage 2 Temperature150-170°C
Stage 2 Pressure7-10 MPa
Stage 2 Time4-10 h
Purity of THFDM>99% after distillation
cis:trans Ratio9:1

This protocol is based on a demonstrated 20 g scale synthesis using a hydrotalcite-supported gold catalyst.

Experimental Protocol:

  • Catalyst Preparation (Au/HT): A hydrotalcite (HT) support is suspended in water. An aqueous solution of HAuCl₄ is added, and the mixture is stirred at 80°C for 6 hours, followed by stirring at room temperature overnight. The solid is filtered, washed extensively with water, and dried. The resulting material is then calcined in air at 200°C for 5 hours.

  • Reaction Setup: A stainless-steel autoclave is charged with the Au/HT catalyst and a 0.02 M aqueous solution of cis-THFDM. The typical molar ratio of THFDM to gold is 40:1.

  • Reaction: The reactor is sealed and pressurized to 30 bar with air. The reaction mixture is stirred (600 rpm) and heated to 110°C for 7 hours.

  • Work-up: After cooling to room temperature and depressurization, the catalyst is removed by filtration. The resulting aqueous solution contains the product, cis-THFDCA.

Quantitative Data for cis-THFDCA Synthesis (Route A):

ParameterValue
Starting Materialcis-Tetrahydrofuran-2,5-dimethanol (0.02 M aq. solution)
CatalystAu on Hydrotalcite (Au/HT)
Temperature110°C
Pressure30 bar air
Reaction Time7 h
Yield of THFDCA91%
cis:trans Ratio9.5:1
Route B: Stereoselective Hydrogenation of Furan-2,5-dicarboxylic Acid (FDCA)

This route is advantageous due to its single-step nature and high stereoselectivity for the cis-isomer.

Experimental Protocol:

  • Reaction Setup: A high-pressure reactor is charged with furan-2,5-dicarboxylic acid (FDCA), a palladium-based catalyst (e.g., 5 wt% Pd/Al₂O₃), and a suitable solvent (e.g., water, ethanol).

  • Hydrogenation: The reactor is sealed and pressurized with hydrogen to 30 bar. The reaction is carried out at room temperature with vigorous stirring.

  • Work-up: Upon completion of the reaction (monitored by techniques such as HPLC), the catalyst is removed by filtration. The solvent is then removed under reduced pressure to yield the crude cis-THFDCA. The product can be further purified by crystallization.

Quantitative Data for cis-THFDCA Synthesis (Route B):

ParameterValue
Starting MaterialFuran-2,5-dicarboxylic acid
Catalyst5 wt% Pd/Al₂O₃
TemperatureRoom Temperature
Pressure30 bar H₂
SelectivityHigh selectivity to the cis-isomer is reported

Purification Protocol: Crystallization

Recrystallization is a highly effective method for purifying the crude cis-THFDCA obtained from either synthetic route, particularly for removing the minor trans-isomer and other impurities.

Experimental Protocol:

  • Dissolution: The crude THFDCA is dissolved in a minimum amount of a suitable hot solvent. Potential solvents include water, dimethyl sulfoxide (DMSO), or a mixture of organic solvents.

  • Cooling and Crystallization: The solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: The crystalline product is collected by vacuum filtration.

  • Washing and Drying: The crystals are washed with a small amount of cold solvent and then dried under vacuum to yield pure cis-THFDCA.

Characterization

The identity and purity of the synthesized cis-THFDCA should be confirmed using standard analytical techniques.

Analytical Data:

TechniqueExpected Results for cis-THFDCA
¹H NMR The spectrum should show characteristic peaks for the protons on the tetrahydrofuran ring, with coupling constants indicative of the cis stereochemistry. The cis/trans ratio can be determined by integration of the respective signals.
¹³C NMR The spectrum should display the expected number of signals corresponding to the carbon atoms in the molecule, including the carboxyl carbons and the carbons of the tetrahydrofuran ring.
FT-IR The spectrum will show a broad O-H stretch from the carboxylic acid groups, a C=O stretch, and C-O stretches associated with the ether linkage.
Melting Point 195-200°C

Visual Diagrams

Synthesis_Workflow cluster_RouteA Route A: Oxidation Pathway cluster_RouteB Route B: Hydrogenation Pathway HMF 5-Hydroxymethyl- furfural (HMF) THFDM cis-Tetrahydrofuran- 2,5-dimethanol (THFDM) HMF->THFDM Hydrogenation (e.g., Pd/Al₂O₃, H₂) cis_THFDCA_A cis-Tetrahydrofuran- 2,5-dicarboxylic acid THFDM->cis_THFDCA_A Aerobic Oxidation (Au/HT, Air) FDCA Furan-2,5-dicarboxylic acid (FDCA) cis_THFDCA_B cis-Tetrahydrofuran- 2,5-dicarboxylic acid FDCA->cis_THFDCA_B Stereoselective Hydrogenation (e.g., Pd/Al₂O₃, H₂)

Caption: Synthetic routes to this compound.

Experimental_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage start Select Synthesis Route (Route A or Route B) reaction Perform Chemical Reaction (Oxidation or Hydrogenation) start->reaction workup Initial Work-up (Catalyst Filtration, Solvent Removal) reaction->workup dissolution Dissolve Crude Product in Hot Solvent workup->dissolution crystallization Cool to Induce Crystallization dissolution->crystallization isolation Isolate Crystals (Vacuum Filtration) crystallization->isolation drying Wash and Dry Pure Product isolation->drying characterization Characterize Final Product (NMR, IR, MP) drying->characterization

Caption: General experimental workflow for synthesis and purification.

References

Furan-Based Polymers: A Sustainable Solution for Advanced Packaging Materials

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The growing demand for sustainable and high-performance packaging materials has led to significant research and development in the field of bio-based polymers. Among these, furan-based polymers, particularly polyethylene furanoate (PEF), have emerged as a promising alternative to conventional petroleum-based plastics like polyethylene terephthalate (PET). Derived from renewable resources, furan-based polymers offer superior barrier properties, enhanced thermal stability, and a reduced carbon footprint, making them ideal for a wide range of packaging applications, including food, beverages, pharmaceuticals, and electronics.

These application notes provide a comprehensive overview of the use of furan-based polymers in packaging, with a focus on their synthesis, material properties, and performance evaluation. Detailed experimental protocols are included to guide researchers in the synthesis and characterization of these innovative materials.

Application Notes

Furan-based polymers, with PEF as the frontrunner, are synthesized from monomers derived from renewable biomass, such as fructose from corn or sugarcane.[1][2] The key building block is 2,5-furandicarboxylic acid (FDCA), which replaces the terephthalic acid (TPA) used in PET production.[3] This substitution of the aromatic ring in PET with a furan ring in PEF results in significantly improved material properties.

One of the most notable advantages of furan-based polymers is their exceptional barrier performance. Compared to PET, PEF exhibits a significantly lower permeability to gases like oxygen and carbon dioxide, as well as water vapor.[4] This enhanced barrier is attributed to the unique molecular structure of the furan ring, which leads to a more compact polymer matrix, hindering the diffusion of small molecules. This makes furan-based polymer films and containers highly suitable for packaging oxygen-sensitive products such as beer, wine, and dairy, extending their shelf life and preserving their quality.

In addition to superior barrier properties, furan-based polymers also demonstrate excellent thermal and mechanical characteristics. They typically possess a higher glass transition temperature (Tg) and tensile strength compared to their petro-based counterparts, allowing for hot-fill applications and the production of lightweight yet robust packaging. Furthermore, the inherent biodegradability of certain furan-based copolymers is being explored, offering an end-of-life solution that aligns with circular economy principles.[5]

The versatility of furan-based polymers extends to various packaging formats. They can be processed into films for flexible packaging, bottles for beverages and other liquids, and trays for food products. Ongoing research is also exploring their application in more specialized areas like biomedical and electronic packaging, where high barrier and sterilization resistance are critical.[4]

Quantitative Data Summary

The following tables summarize key quantitative data on the properties of furan-based polymers, primarily PEF, in comparison to PET.

Table 1: Barrier Properties of PEF vs. PET Films

PropertyPEFPETTest Method
Oxygen Transmission Rate (OTR) 10-20 times lowerHigherASTM D3985
(cc/m²·day)
Carbon Dioxide Transmission Rate (COTR) 15-20 times lowerHigherASTM D1434
(cc/m²·day)
Water Vapor Transmission Rate (WVTR) 2-5 times lowerHigherASTM F1249
(g/m²·day)

Table 2: Thermal and Mechanical Properties of PEF vs. PET

PropertyPEFPETTest Method
Glass Transition Temperature (Tg) ~85-95 °C~70-80 °CDSC
Tensile Strength ~1.5-2 times higherLowerASTM D882
(MPa)
Young's Modulus ~1.6 times higherLowerASTM D882
(GPa)

Experimental Protocols

Detailed methodologies for the synthesis of PEF and the characterization of its key packaging-related properties are provided below.

Protocol 1: Synthesis of Polyethylene Furanoate (PEF) via Two-Stage Melt Polycondensation

This protocol describes a common method for synthesizing PEF from dimethyl 2,5-furandicarboxylate (DMFD) and ethylene glycol (EG).

Materials:

  • Dimethyl 2,5-furandicarboxylate (DMFD)

  • Ethylene glycol (EG)

  • Antimony(III) oxide (Sb₂O₃) or other suitable catalyst

  • Nitrogen gas (high purity)

  • Argon gas (high purity)

Equipment:

  • Glass batch reactor equipped with a mechanical stirrer, nitrogen/argon inlet, and a distillation outlet

  • Heating mantle with temperature controller

  • Vacuum pump

  • Condenser and collection flask

Procedure:

Stage 1: Esterification

  • Charge the glass batch reactor with DMFD and EG in a molar ratio of 1:2.1.[6]

  • Add the catalyst, for example, 300 ppm of Sb₂O₃.[6]

  • Evacuate the reactor and then fill it with high-purity nitrogen gas. Repeat this process three times to ensure an inert atmosphere.[6]

  • Begin stirring the reaction mixture at a moderate speed (e.g., 200 rpm).[6]

  • Heat the reactor to 170°C and maintain for 30 minutes under a steady flow of nitrogen.[6]

  • Increase the temperature to 190-200°C and continue the reaction for approximately 1-1.5 hours.[6] During this stage, methanol will be produced as a byproduct and should be collected in the collection flask. The reaction is considered complete when the distillation of methanol ceases.

Stage 2: Polycondensation

  • Slowly apply a vacuum to the reactor over a period of 15 minutes to reach a pressure of approximately 5.0 Pa.[6]

  • Gradually increase the temperature to 250-260°C.[6]

  • Continue the reaction under vacuum for approximately 6 hours.[6]

  • As the viscosity of the polymer melt increases, gradually reduce the stirring speed (e.g., from 100 rpm down to 50 rpm) to prevent excessive shear stress on the polymer chains.[6]

  • Once the desired molecular weight is achieved (as indicated by the torque on the stirrer or by sampling and analysis), stop the reaction by cooling the reactor.

  • The resulting PEF polymer can be extruded from the reactor and pelletized for further processing and characterization.

Protocol 2: Synthesis of PEF via Ring-Opening Polymerization (ROP)

This protocol provides a general procedure for the synthesis of PEF from cyclic PEF oligomers.

Materials:

  • Cyclic PEF oligomers (cyOEF)

  • Tin(II) octoate (Sn(Oct)₂) or other suitable catalyst

  • High-boiling point, inert plasticizer (e.g., tetraglyme)

  • Nitrogen gas (high purity)

Equipment:

  • Reaction vessel equipped with a mechanical stirrer and nitrogen inlet

  • Heating system with precise temperature control

  • Vacuum oven

Procedure:

  • Dry the cyclic PEF oligomers under vacuum to remove any residual moisture.

  • In a reaction vessel under a nitrogen atmosphere, combine the dried cyclic PEF oligomers with a high-boiling point plasticizer.[2]

  • Add the catalyst, for example, tin(II) octoate.[2]

  • Heat the mixture to a temperature between 260-280°C with stirring.[2]

  • The polymerization reaction is typically rapid and can reach high conversion within minutes to an hour.[2]

  • After the reaction is complete, the polymer is cooled and can be purified to remove the plasticizer.

Protocol 3: Determination of Oxygen Transmission Rate (OTR) - ASTM D3985

This protocol outlines the procedure for measuring the OTR of furan-based polymer films.

Equipment:

  • OTR testing instrument with a coulometric sensor

  • Test gas (high purity oxygen)

  • Carrier gas (high purity nitrogen)

  • Film specimen cutter

  • Environmental chamber for temperature and humidity control

Procedure:

  • Sample Preparation: Cut a flat, wrinkle-free specimen of the furan-based polymer film of the appropriate size for the test cell.

  • Instrument Setup:

    • Set the desired test temperature and relative humidity in the environmental chamber.

    • Calibrate the instrument according to the manufacturer's instructions.

  • Sample Mounting:

    • Mount the film specimen in the diffusion cell, ensuring a hermetic seal between the two chambers.

    • Purge the system with nitrogen gas to remove any residual oxygen.

  • Testing:

    • Introduce high-purity oxygen into the outer chamber of the diffusion cell.

    • The nitrogen carrier gas flows through the inner chamber and transports any permeated oxygen to the coulometric sensor.[1][4]

    • The sensor measures the amount of oxygen passing through the film over a specific period.

  • Data Analysis: The instrument software calculates the OTR in units of cc/m²·day. The test is complete when a steady-state transmission rate is achieved.

Protocol 4: Determination of Water Vapor Transmission Rate (WVTR) - ASTM F1249

This protocol describes the measurement of WVTR for furan-based polymer films.

Equipment:

  • WVTR testing instrument with a modulated infrared sensor

  • Test gas (high purity nitrogen with a controlled relative humidity)

  • Dry carrier gas (high purity nitrogen)

  • Film specimen cutter

  • Environmental chamber for temperature control

Procedure:

  • Sample Preparation: Cut a flat, wrinkle-free specimen of the furan-based polymer film.

  • Instrument Setup:

    • Set the desired test temperature and relative humidity for the test gas.

    • Calibrate the instrument according to the manufacturer's instructions.

  • Sample Mounting:

    • Seal the film specimen in a diffusion cell, separating a chamber with a controlled high humidity from a chamber with a dry carrier gas.[7]

  • Testing:

    • The water vapor from the high-humidity chamber permeates through the film into the dry carrier gas stream.

    • The carrier gas transports the water vapor to a modulated infrared sensor, which detects the concentration of water molecules.[8]

  • Data Analysis: The instrument calculates the WVTR in units of g/m²·day based on the sensor's readings.

Protocol 5: Determination of Tensile Properties - ASTM D882

This protocol details the procedure for evaluating the tensile strength, elongation, and Young's modulus of thin furan-based polymer films.

Equipment:

  • Universal testing machine (UTM) with a suitable load cell

  • Grips for thin films (e.g., pneumatic or manual vise grips with rubber-coated inserts)[9]

  • Specimen cutter or die to prepare rectangular test specimens

  • Extensometer (optional, for precise strain measurement)

  • Conditioning chamber (23 ± 2 °C and 50 ± 5 % relative humidity)[10]

Procedure:

  • Specimen Preparation:

    • Cut rectangular specimens from the polymer film. The standard width is typically 25 mm, and the length should be sufficient for gripping in the UTM.[11]

    • Ensure the specimens are free from nicks, cuts, or other defects.

  • Conditioning: Condition the specimens in the standard laboratory atmosphere for at least 40 hours prior to testing.[12]

  • Testing:

    • Set the initial grip separation (gauge length) on the UTM.

    • Mount the specimen in the grips, ensuring it is aligned vertically and not slipping.

    • Apply a tensile load to the specimen at a constant rate of crosshead movement until the specimen breaks.[11]

    • Record the force and elongation data throughout the test.

  • Data Analysis: From the stress-strain curve generated, calculate the following properties:

    • Tensile Strength at Break: The maximum stress the material can withstand before fracturing.

    • Elongation at Break: The percentage increase in length at the point of fracture.

    • Young's Modulus (Modulus of Elasticity): The slope of the initial linear portion of the stress-strain curve, indicating the material's stiffness.

Protocol 6: Determination of Aerobic Biodegradation in Soil - ISO 17556

This protocol outlines a method to assess the ultimate aerobic biodegradability of furan-based polymers in a soil environment.

Materials:

  • Test polymer in powder form (particle size < 250 µm)[13]

  • Standard or natural soil with known characteristics (pH, water content, etc.)

  • Reference material (e.g., microcrystalline cellulose)

  • Carbon dioxide-free air

  • CO₂ absorber (e.g., soda lime) or an oxygen sensor

Equipment:

  • Respirometer system (e.g., closed flasks or a continuous flow system)

  • Incubator to maintain a constant temperature (20-28°C)[13]

  • CO₂ analyzer or oxygen consumption measurement device

  • Balance

Procedure:

  • Test Setup:

    • Prepare test flasks containing a known amount of soil.

    • Add a known amount of the test polymer to the soil. The polymer should be the sole carbon source.[5]

    • Prepare control flasks with soil only and reference flasks with soil and the reference material.

  • Incubation:

    • Incubate the flasks in the dark at a constant temperature.

    • Maintain the soil moisture at an optimal level for microbial activity.

  • Measurement of Biodegradation:

    • CO₂ Evolution Method: Periodically pass CO₂-free air through the flasks and measure the amount of CO₂ produced by microbial respiration using a CO₂ analyzer.[5]

    • Oxygen Consumption Method: In a closed respirometer, measure the amount of oxygen consumed by the microorganisms.[5]

  • Data Analysis:

    • Calculate the cumulative amount of CO₂ evolved or oxygen consumed over the test period (typically up to 6 months).[5]

    • Determine the percentage of biodegradation by comparing the measured values to the theoretical maximum amount of CO₂ evolution or oxygen consumption, which is calculated based on the elemental composition of the polymer.

    • The test is valid if the reference material shows a biodegradation of over 60%.

Visualizations

The following diagrams illustrate key processes and relationships in the application of furan-based polymers for packaging.

PEF_Synthesis_Workflow cluster_monomers Monomer Preparation cluster_polymerization Polymerization cluster_processing Processing Biomass Biomass FDCA 2,5-Furandicarboxylic Acid (FDCA) Biomass->FDCA EG Ethylene Glycol (EG) Biomass->EG Esterification Esterification FDCA->Esterification DMFD + EG EG->Esterification Polycondensation Polycondensation Esterification->Polycondensation Oligomers PEF_Polymer PEF Polymer Polycondensation->PEF_Polymer Packaging Packaging Material (Bottles, Films) PEF_Polymer->Packaging

Caption: Workflow for the synthesis of PEF from biomass.

Furan_Packaging_Lifecycle Renewable_Feedstock Renewable Feedstock (e.g., Corn, Sugarcane) Monomer_Production Monomer Production (FDCA, EG) Renewable_Feedstock->Monomer_Production Polymer_Synthesis Polymer Synthesis (PEF) Monomer_Production->Polymer_Synthesis Packaging_Manufacturing Packaging Manufacturing (Bottles, Films) Polymer_Synthesis->Packaging_Manufacturing Use_Phase Product Use Packaging_Manufacturing->Use_Phase End_of_Life End-of-Life Options Use_Phase->End_of_Life Recycling Mechanical/Chemical Recycling End_of_Life->Recycling Biodegradation Industrial Composting/ Biodegradation End_of_Life->Biodegradation Energy_Recovery Energy Recovery End_of_Life->Energy_Recovery Recycling->Monomer_Production Circular Economy

Caption: Lifecycle of furan-based packaging materials.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude cis-Tetrahydrofuran-2,5-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude cis-Tetrahydrofuran-2,5-dicarboxylic acid (cis-THFDCA).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Crude cis-THFDCA may contain a variety of impurities depending on the synthetic route. If synthesized via the hydrogenation of furan-2,5-dicarboxylic acid (FDCA), common impurities can include:

  • Unreacted Starting Material: Residual FDCA.

  • Hydrogenation Intermediates: Partially hydrogenated species.

  • Precursor Impurities: Impurities from the crude FDCA, such as 5-formylfuran-2-carboxylic acid (FFCA), 2,5-diformylfuran, levulinic acid, and succinic acid.[1]

  • Stereoisomers: The trans-isomer of Tetrahydrofuran-2,5-dicarboxylic acid is a common impurity.

If synthesized via the oxidation of cis-tetrahydrofuran-2,5-dimethanol (THFDM), impurities can include:

  • Unreacted Starting Material: Residual THFDM.

  • Incomplete Oxidation Products: The mono-acid, 5-hydroxymethyl-tetrahydrofuran-2-carboxylic acid.[2]

Q2: Which purification methods are most effective for crude this compound?

A2: The most common and effective purification methods for dicarboxylic acids like cis-THFDCA are:

  • Recrystallization: This is a widely used technique to purify solids. The choice of solvent is crucial.

  • Fractional Crystallization: This can be employed to separate the desired cis-isomer from the trans-isomer, leveraging potential differences in their solubility.

  • Chromatography: Preparative High-Performance Liquid Chromatography (HPLC) can be used for high-purity separation, especially for removing persistent impurities and for isomer separation.

Q3: What is a good starting solvent for the recrystallization of this compound?

A3: Based on available data for THFDCA and its precursor FDCA, good starting solvents for screening include:

  • Water: THFDCA is reported to be slightly soluble in water, suggesting that recrystallization from hot water could be effective.[3]

  • Methanol: Similar to water, THFDCA has slight solubility in methanol.[3]

  • Mixed Solvent Systems: For the related compound FDCA, mixtures of water with organic solvents like 1,4-dioxane, dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF) have been shown to be effective for crystallization.[4][5] Experimenting with aqueous mixtures of these solvents may yield good results for cis-THFDCA.

Q4: How can I assess the purity of my purified this compound?

A4: The purity of the final product can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for quantifying the purity and detecting impurities. A reported method for analyzing THFDCA uses a Bio-Rad Aminex HPX-87H column with a dilute sulfuric acid eluent.[2]

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities typically depress and broaden the melting point range. The reported melting point for THFDCA is 195-200°C.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the chemical structure and identify impurities. The cis and trans isomers will have distinct NMR spectra, allowing for the determination of the isomeric ratio.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause(s) Troubleshooting Steps
Compound does not dissolve in the hot solvent. 1. The solvent is not suitable. 2. Not enough solvent is being used.1. Screen other solvents or use a mixed solvent system. 2. Add more hot solvent in small increments until the compound dissolves.
Oiling out occurs instead of crystallization. 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is supersaturated.1. Choose a solvent with a lower boiling point. 2. Add a small amount of additional hot solvent and reheat to dissolve the oil, then cool slowly.
No crystals form upon cooling. 1. The solution is not sufficiently saturated. 2. The cooling process is too rapid.1. Evaporate some of the solvent to increase the concentration and cool again. 2. Allow the solution to cool slowly to room temperature, then place it in an ice bath. 3. Scratch the inside of the flask with a glass rod or add a seed crystal.
Low recovery of the purified compound. 1. Too much solvent was used. 2. The compound has significant solubility in the cold solvent.1. Before filtering, evaporate some of the solvent and cool again to precipitate more product. 2. Cool the solution in an ice bath for a longer period before filtration. Use a minimal amount of ice-cold solvent to wash the crystals.
The purified product is still impure. 1. The cooling was too fast, trapping impurities. 2. The chosen solvent is not effective at leaving impurities in the solution.1. Allow the solution to cool more slowly. 2. Perform a second recrystallization with the same or a different solvent.
Cis/Trans Isomer Separation Issues
Problem Possible Cause(s) Troubleshooting Steps
Difficulty in separating cis and trans isomers by recrystallization. The solubilities of the two isomers are very similar in the chosen solvent.1. Screen a wider range of solvents or solvent mixtures. 2. Attempt fractional crystallization, where successive crops of crystals are collected and analyzed for isomeric enrichment.
Co-crystallization of isomers. The isomers have a tendency to crystallize together.1. Consider converting the dicarboxylic acid to a diester derivative. The different physical properties of the diesters may allow for easier separation by distillation or recrystallization, followed by hydrolysis back to the diacid. 2. Use preparative chromatography.
Unable to determine the cis/trans ratio. The analytical method lacks the resolution to distinguish between the isomers.1. Optimize the HPLC method (e.g., change the mobile phase composition, temperature, or use a different column). Chiral columns have been shown to be effective in separating geometric isomers of other compounds.[6] 2. Use 1H NMR spectroscopy, as the coupling constants and chemical shifts of the protons on the tetrahydrofuran ring are typically different for the cis and trans isomers.

Quantitative Data

Table 1: Purity of Crude and Recrystallized Furan-2,5-dicarboxylic Acid (FDCA)

SolventCrude FDCA Purity (%)Crude FFCA Content (%)Purified FDCA Purity (%)
Water96.22.1298.5
DMSO96.22.1299.8
DMAC98.010.8899.9
DMF98.010.8899.7

Data adapted from patent EP 3476840 B1.[7] Purity was determined by HPLC.

Experimental Protocols

Protocol 1: General Recrystallization Procedure

This is a general protocol that should be optimized for cis-THFDCA by screening different solvents.

  • Solvent Selection: In a small test tube, add approximately 50 mg of crude cis-THFDCA. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the test tube in a water bath and add more solvent dropwise until the solid dissolves. Cool the test tube to room temperature and then in an ice bath to observe crystal formation. An ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude cis-THFDCA in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the compound.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.

Protocol 2: HPLC Analysis of Purity

The following HPLC conditions have been reported for the analysis of a reaction mixture containing THFDCA and can be adapted for purity assessment.[2]

  • Instrument: Agilent Technologies 1200 series or equivalent.

  • Column: Bio-Rad Aminex HPX-87H (300 mm x 7.8 mm).

  • Column Temperature: 60 °C.

  • Mobile Phase: 0.5 mM H2SO4 in water.

  • Flow Rate: 0.55 mL/min.

  • Detection: UV detector (wavelength to be optimized, e.g., 210 nm for carboxylic acids).

  • Internal Standard (optional): 2-Butanone can be used for quantitative analysis.

Visualizations

Purification_Workflow General Purification Workflow for cis-THFDCA crude Crude cis-THFDCA (Mixture of isomers and impurities) dissolution Dissolution in Minimum Hot Solvent crude->dissolution hot_filtration Hot Gravity Filtration (Optional: Removes insoluble impurities) dissolution->hot_filtration crystallization Slow Cooling and Crystallization dissolution->crystallization If no insoluble impurities hot_filtration->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing mother_liquor Mother Liquor (Contains soluble impurities and trans-isomer) vacuum_filtration->mother_liquor drying Drying washing->drying pure_product Purified cis-THFDCA drying->pure_product analysis Purity and Isomer Ratio Analysis (HPLC, NMR, Melting Point) pure_product->analysis

Caption: General workflow for the purification of cis-THFDCA by recrystallization.

Troubleshooting_Logic Troubleshooting Logic for Recrystallization start Start Recrystallization dissolved Does the solid dissolve in hot solvent? start->dissolved add_solvent Add more solvent dissolved->add_solvent No crystals_form Do crystals form upon cooling? dissolved->crystals_form Yes add_solvent->dissolved change_solvent Change solvent add_solvent->change_solvent If still not dissolved induce_crystallization Induce crystallization (scratch, seed crystal) crystals_form->induce_crystallization No check_purity Is the product pure? crystals_form->check_purity Yes induce_crystallization->crystals_form concentrate Concentrate solution induce_crystallization->concentrate If no success concentrate->crystals_form success Purification Successful check_purity->success Yes repeat_recrystallization Repeat recrystallization check_purity->repeat_recrystallization No

Caption: Decision-making flowchart for troubleshooting common recrystallization issues.

References

Technical Support Center: Synthesis of cis-Tetrahydrofuran-2,5-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of cis-tetrahydrofuran-2,5-dicarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges encountered during this synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to facilitate your research.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, particularly through the common route of oxidizing cis-2,5-bis(hydroxymethyl)tetrahydrofuran.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Dicarboxylic Acid Incomplete oxidation of the starting diol.- Increase reaction time or temperature. - Ensure an adequate amount of the oxidizing agent is used. - Check the activity of the catalyst, if one is employed.
Degradation of the starting material or product.- Use milder reaction conditions. - Employ a selective oxidation catalyst to minimize side reactions.
Difficulties in product isolation and purification.- Optimize the pH for precipitation or extraction of the dicarboxylic acid. - Use a suitable solvent system for crystallization to ensure efficient recovery.
Poor Diastereoselectivity (High percentage of trans-isomer) Isomerization of the cis-isomer to the trans-isomer during the reaction.- Maintain a lower reaction temperature. - Avoid strongly acidic or basic conditions which can catalyze epimerization at the C2 and C5 positions.
The starting diol has a low cis-to-trans ratio.- Verify the isomeric purity of the starting cis-2,5-bis(hydroxymethyl)tetrahydrofuran using NMR spectroscopy before starting the oxidation.
Product Contamination with Intermediates (e.g., mono-acid, aldehyde) Insufficient oxidation.- Increase the stoichiometry of the oxidizing agent. - Extend the reaction time to ensure complete conversion to the dicarboxylic acid.
Catalyst deactivation.- If using a heterogeneous catalyst, check for signs of poisoning or deactivation and consider regeneration or using fresh catalyst.
Difficulty in Separating cis and trans Isomers Similar physical properties (e.g., solubility) of the diastereomers.- Attempt fractional crystallization with different solvent systems. - Derivatize the dicarboxylic acids to their corresponding dimethyl esters, which may have different chromatographic properties, allowing for separation by column chromatography. The esters can then be hydrolyzed back to the acids.
Inconsistent Results Between Batches Variability in reagent quality or reaction setup.- Use reagents from the same batch and of high purity. - Ensure consistent stirring speed, heating, and reaction atmosphere (e.g., inert gas) for each experiment.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to obtain this compound?

A1: A prevalent and effective method is the selective oxidation of cis-2,5-bis(hydroxymethyl)tetrahydrofuran. This starting diol can be synthesized with a high cis selectivity from bio-based precursors like 5-hydroxymethylfurfural (HMF).[1] The diol is then oxidized to the dicarboxylic acid, often retaining the cis stereochemistry.

Q2: How can I control the stereoselectivity to favor the cis-isomer?

A2: The key to obtaining a high cis ratio in the final product is to start with a diol that has a high cis purity and to use reaction conditions that minimize isomerization. The hydrogenation of HMF to 2,5-bis(hydroxymethyl)tetrahydrofuran often yields a high cis-to-trans ratio, for instance, a 9:1 ratio has been reported.[1] During the subsequent oxidation, it is crucial to employ mild conditions, as harsh acidic or basic environments can promote epimerization to the more thermodynamically stable trans-isomer.

Q3: What are the best analytical techniques to differentiate between the cis and trans isomers?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. In the 1H NMR spectrum, the coupling constants between the protons at the C2 and C5 positions and the adjacent methylene protons (at C3 and C4) will differ for the cis and trans isomers due to their different spatial arrangements. 13C NMR spectroscopy will also show distinct chemical shifts for the carbons in each isomer.

Q4: I am having trouble purifying the cis-dicarboxylic acid. What strategies can I use?

A4: Purification can be challenging due to the polarity of the dicarboxylic acid and the potential for similar solubilities of the cis and trans isomers.

  • Crystallization: Experiment with various solvent systems (e.g., water, ethanol, or mixtures with less polar solvents) to find conditions where the cis-isomer preferentially crystallizes.

  • Derivatization: Convert the mixture of dicarboxylic acids to their dimethyl esters. These derivatives are less polar and often easier to separate by column chromatography on silica gel. After separation, the pure cis-diester can be hydrolyzed back to the cis-dicarboxylic acid.

Q5: Are there any specific safety precautions I should take during this synthesis?

A5: Standard laboratory safety practices should always be followed. When working with oxidizing agents, be aware of their reactivity and potential hazards. Some reactions may generate flammable or toxic byproducts. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Experimental Protocols

Key Experiment: Oxidation of cis-2,5-bis(hydroxymethyl)tetrahydrofuran

This protocol is based on the selective aerobic oxidation of the diol to the dicarboxylic acid using a supported gold catalyst.[1]

Materials:

  • cis-2,5-bis(hydroxymethyl)tetrahydrofuran (with a known cis/trans ratio)

  • Hydrotalcite-supported gold (Au/HT) catalyst (approx. 2 wt% Au)

  • Deionized water

  • Pressurized reaction vessel (autoclave) with stirring capability

  • Air or oxygen source

Procedure:

  • Prepare a 0.02 M aqueous solution of cis-2,5-bis(hydroxymethyl)tetrahydrofuran.

  • To a stainless-steel autoclave, add the Au/HT catalyst and the diol solution. A typical molar ratio of diol to gold is 40:1.

  • Seal the reactor and pressurize it with air to 30 bar.

  • Heat the reaction mixture to 110 °C while stirring at 600 rpm.

  • Maintain these conditions for 7 hours.

  • After the reaction is complete, cool the reactor to room temperature and carefully depressurize it.

  • Filter the reaction mixture to remove the catalyst.

  • The aqueous solution containing the tetrahydrofuran-2,5-dicarboxylic acid can then be subjected to purification, for instance, by acidification to precipitate the product, followed by filtration and drying.

Expected Outcome:

This method has been reported to yield up to 91% of tetrahydrofuran-2,5-dicarboxylic acid, largely preserving the initial cis/trans ratio of the starting diol.[1]

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the oxidation of 2,5-bis(hydroxymethyl)tetrahydrofuran (THFDM) to tetrahydrofuran-2,5-dicarboxylic acid (THFDCA) using different hydrotalcite-supported gold catalysts.[1]

CatalystTemperature (°C)Time (h)THFDM Conversion (%)THFDCA Yield (%)Final cis/trans Ratio
Au/HT-11105>9989~9.5:1
Au/HT-21105>9978~9.5:1
Au/HT-31107>9991~9.5:1
Au/HT-19057236~9.5:1

Note: The initial cis/trans ratio of the starting THFDM was 9:1.

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow start Start with 5-Hydroxymethylfurfural (HMF) hydrogenation Catalytic Hydrogenation (e.g., Pd/Al2O3) start->hydrogenation diol cis-2,5-bis(hydroxymethyl)tetrahydrofuran (High cis/trans ratio) hydrogenation->diol oxidation Selective Aerobic Oxidation (e.g., Au/HT catalyst) diol->oxidation product Crude this compound oxidation->product purification Purification (Crystallization or Derivatization) product->purification final_product Pure this compound purification->final_product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic for Low Diastereoselectivity

troubleshooting_diastereoselectivity start Low cis/trans Ratio in Final Product check_starting_material Analyze cis/trans ratio of starting diol via NMR start->check_starting_material is_diol_pure Is diol cis/trans ratio high? check_starting_material->is_diol_pure purify_diol Purify starting diol or synthesize with higher selectivity is_diol_pure->purify_diol No check_reaction_conditions Review oxidation reaction conditions is_diol_pure->check_reaction_conditions Yes problem_solved Problem Resolved purify_diol->problem_solved are_conditions_harsh Are conditions too harsh? (high temp, strong acid/base) check_reaction_conditions->are_conditions_harsh modify_conditions Use milder conditions: - Lower temperature - Avoid strong acids/bases are_conditions_harsh->modify_conditions Yes are_conditions_harsh->problem_solved No modify_conditions->problem_solved

Caption: Troubleshooting logic for low diastereoselectivity.

References

Technical Support Center: Synthesis of Furan-2,5-Dicarboxylic Acid (FDCA)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of furan-2,5-dicarboxylic acid (FDCA).

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the synthesis of FDCA from 5-hydroxymethylfurfural (HMF)?

A1: The synthesis of FDCA from HMF is a multi-step oxidation process. Incomplete or side reactions can lead to the formation of several byproducts. The most common byproducts include:

  • Partially Oxidized Intermediates: These are compounds where not all oxidation steps to the dicarboxylic acid are complete.

    • 2,5-Diformylfuran (DFF)[1]

    • 5-Hydroxymethylfuran-2-carboxylic acid (HMFCA)[1]

    • 5-Formylfuran-2-carboxylic acid (FFCA)[1]

  • Humins: These are insoluble, polymeric materials that are often dark in color. They are formed from the degradation and condensation of HMF, particularly under acidic conditions.[1]

  • Over-oxidation Products: If the reaction is too harsh or proceeds for too long, the desired FDCA product can be further oxidized.

    • Carbon dioxide (CO₂)[1]

    • Carbon monoxide (CO)[1]

  • Side-Reaction Products:

    • Levulinic acid can be formed from the rehydration of HMF.[2]

  • Isomeric Byproducts: Depending on the starting material and reaction pathway, isomers of FDCA can also be formed.

    • Furan-2,4-dicarboxylic acid (2,4-FDCA)[3][4]

    • Furan-2,3-dicarboxylic acid[5]

Q2: What are the main challenges in achieving high selectivity for FDCA during synthesis?

A2: Achieving high selectivity for FDCA can be challenging due to several factors:

  • Instability of HMF: 5-Hydroxymethylfurfural (HMF), a common starting material, is unstable and can degrade to form humins, reducing the overall yield and complicating purification.[1]

  • Stepwise Oxidation: The oxidation of HMF to FDCA proceeds through several intermediate steps. Stopping the reaction at the desired FDCA stage without under- or over-oxidation requires careful control of reaction conditions.[1] A complete conversion of HMF might lead to a mixture of FDCA with its oxidation byproducts, while stopping the reaction early can result in a mixture of intermediates with low FDCA conversion.[1]

  • Catalyst Performance: The choice of catalyst is crucial. While noble metal catalysts can be effective, they are expensive.[6][7] Transition metal oxides are a more cost-effective alternative but may result in lower FDCA yields.[6][7] The catalyst can also influence the formation of different FDCA isomers.[3][4]

  • Reaction Conditions: Factors such as temperature, pressure, solvent, and the presence of a base can significantly impact the reaction pathway and the formation of byproducts.[8] For instance, an oversupply of oxygen can inhibit the final oxidation step from FFCA to FDCA.[9]

Troubleshooting Guides

Problem 1: Low yield of FDCA and formation of a dark, insoluble precipitate.

  • Possible Cause: Formation of humins from the degradation of the HMF starting material. This is often exacerbated by acidic conditions and high temperatures.[1]

  • Suggested Solution:

    • Optimize Reaction Temperature: Lower the reaction temperature to minimize HMF degradation.

    • Control pH: If using an acid catalyst for HMF production from sugars, consider a two-step process where HMF is first produced and purified before the oxidation step. In base-catalyzed oxidation, ensure the base concentration is optimal.

    • Use a Co-solvent: The addition of certain organic co-solvents can sometimes improve the stability of HMF.

    • Minimize Reaction Time: A shorter reaction time can reduce the exposure of HMF to harsh conditions.

Problem 2: The final product is a mixture of FDCA and partially oxidized intermediates (DFF, HMFCA, FFCA).

  • Possible Cause: Incomplete oxidation of HMF. This can be due to insufficient reaction time, low catalyst activity, or non-optimal reaction conditions. The oxidation of FFCA to FDCA is often the rate-limiting step.[7]

  • Suggested Solution:

    • Increase Reaction Time: Monitor the reaction progress using techniques like HPLC to determine the optimal time for complete conversion.

    • Increase Catalyst Loading: A higher catalyst concentration may improve the reaction rate.

    • Optimize Temperature and Pressure: Higher temperatures and pressures can increase the rate of oxidation, but must be balanced against the risk of byproduct formation.

    • Ensure Sufficient Oxidant: Make sure there is an adequate supply of the oxidizing agent (e.g., oxygen) throughout the reaction.

Problem 3: Significant formation of CO and CO₂ is detected, and the isolated FDCA yield is low despite high HMF conversion.

  • Possible Cause: Over-oxidation of the desired FDCA product. This occurs under harsh reaction conditions.[1]

  • Suggested Solution:

    • Reduce Reaction Temperature: Lowering the temperature can decrease the rate of the undesired over-oxidation.

    • Decrease Oxidant Concentration: Reducing the partial pressure of oxygen or the concentration of the chemical oxidant can help prevent over-oxidation.

    • Reduce Reaction Time: Stop the reaction as soon as the conversion of intermediates to FDCA is complete to avoid further oxidation of the product.

Problem 4: The product contains isomers of FDCA, such as 2,4-FDCA.

  • Possible Cause: The reaction pathway is not entirely selective for the 2,5-isomer. This can be influenced by the starting material (e.g., using 2-furoic acid) and the catalyst used.[3][4]

  • Suggested Solution:

    • Select a Highly Regioselective Synthesis Route: The oxidation of HMF is generally highly selective for the 2,5-positions.

    • Optimize the Catalyst: The choice of catalyst and support can influence the regioselectivity. For instance, in the carboxylation of potassium 2-furoate, different catalysts can affect the ratio of 2,5-FDCA to 2,4-FDCA.[3]

Data Presentation

Table 1: Influence of Catalyst on FDCA and Byproduct Formation in the Disproportionation of Potassium 2-furoate.

CatalystTemperature (°C)Conversion of K-2F (%)Selectivity to 2,5-FDCA (%)Selectivity to 2,4-FDCA (%)
CdI₂260615410
ZnCl₂26061864

Data adapted from Thiyagarajan et al., 2013.[3]

Table 2: Effect of Reaction Time on HMF Oxidation over Mo-V-O Catalyst.

Reaction Time (h)HMF Conversion (%)FDCA Selectivity (%)
0.3377.8~10
4~100~60
18~10094.5

Reaction conditions: 0.5 mmol HMF, 10 mmol TBHP, 30 mg catalyst, 5 ml TBA, 80°C. Data adapted from Zhang et al., 2022.[10]

Experimental Protocols

Protocol 1: Catalytic Oxidation of HMF to FDCA using a Pt/C Catalyst

This protocol is a general representation based on common practices in the literature.[8][9]

Materials:

  • 5-Hydroxymethylfurfural (HMF)

  • Platinum on activated carbon catalyst (e.g., 5 wt% Pt/C)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Oxygen gas

  • Hydrochloric acid (HCl) for acidification

  • Reaction vessel (e.g., a packed bed reactor or a batch autoclave)

  • HPLC for reaction monitoring

Procedure:

  • Preparation of the Reaction Mixture:

    • Prepare an aqueous solution of HMF (e.g., 2 g/L).

    • Prepare an aqueous solution of NaOH. The molar ratio of HMF to NaOH can be varied (e.g., 1:2 to 1:8).

  • Reaction Setup:

    • For a batch reactor, add the HMF solution, NaOH solution, and the Pt/C catalyst to the reactor.

    • Seal the reactor and purge with an inert gas before introducing oxygen.

  • Reaction Conditions:

    • Heat the reactor to the desired temperature (e.g., 75-90°C).

    • Pressurize the reactor with oxygen to the desired pressure (e.g., 1 bar).

    • Stir the reaction mixture vigorously to ensure good mass transfer.

  • Reaction Monitoring:

    • Take samples periodically and analyze them by HPLC to monitor the conversion of HMF and the formation of intermediates and FDCA.

  • Work-up:

    • After the reaction is complete, cool the reactor and release the pressure.

    • Filter the reaction mixture to recover the catalyst.

    • Acidify the filtrate with HCl to a pH of around 2-3 to precipitate the FDCA.

    • Filter the precipitate, wash with cold deionized water, and dry under vacuum to obtain the final product.

Visualizations

FDCA_Synthesis_Pathway HMF 5-Hydroxymethylfurfural (HMF) DFF 2,5-Diformylfuran (DFF) HMF->DFF Oxidation of alcohol HMFCA 5-Hydroxymethylfuran- 2-carboxylic acid (HMFCA) HMF->HMFCA Oxidation of aldehyde Humins Humins HMF->Humins Degradation FFCA 5-Formylfuran- 2-carboxylic acid (FFCA) DFF->FFCA Oxidation HMFCA->FFCA Oxidation FDCA Furan-2,5-dicarboxylic acid (FDCA) FFCA->FDCA Oxidation OverOxidation CO, CO₂ FDCA->OverOxidation Over-oxidation

Caption: Oxidation pathways from HMF to FDCA and major side reactions.

Troubleshooting_Workflow Start Start FDCA Synthesis Analysis Analyze Product Mixture (e.g., HPLC, NMR) Start->Analysis LowYield Low FDCA Yield? Analysis->LowYield HighPurity High Purity FDCA LowYield->HighPurity No DarkPrecipitate Dark Insoluble Precipitate? LowYield->DarkPrecipitate Yes Humins Issue: Humin Formation - Lower Temperature - Optimize pH - Shorter Reaction Time DarkPrecipitate->Humins Yes HighIntermediates High Intermediates (DFF, HMFCA, FFCA)? DarkPrecipitate->HighIntermediates No IncompleteOxidation Issue: Incomplete Oxidation - Increase Reaction Time - Increase Catalyst Load - Optimize Temp/Pressure HighIntermediates->IncompleteOxidation Yes HighCO2 High CO/CO₂ Formation? HighIntermediates->HighCO2 No OverOxidation Issue: Over-oxidation - Lower Temperature - Reduce Oxidant Conc. - Shorter Reaction Time HighCO2->OverOxidation Yes

Caption: Troubleshooting workflow for identifying issues in FDCA synthesis.

References

Technical Support Center: Optimizing Catalyst Performance for cis-Tetrahydrofuran-2,5-dicarboxylic Acid Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cis-tetrahydrofuran-2,5-dicarboxylic acid (cis-THFDCA). Our aim is to address common experimental challenges to enhance catalyst performance, yield, and stereoselectivity.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of cis-THFDCA, particularly through the catalytic hydrogenation of furan-2,5-dicarboxylic acid (FDCA).

1. Low Yield of Tetrahydrofuran-2,5-dicarboxylic acid (THFDCA)

  • Question: My reaction shows low conversion of the starting material, furan-2,5-dicarboxylic acid (FDCA). What are the potential causes and how can I improve the yield?

  • Answer: Low conversion of FDCA to THFDCA can stem from several factors related to catalyst activity and reaction conditions.

    • Catalyst Deactivation: The catalyst may be poisoned by impurities in the FDCA starting material or the solvent. Ensure high-purity reactants and solvents. Some catalysts can be deactivated by strong adsorption of the product or intermediates.

    • Insufficient Catalyst Loading: The catalyst-to-substrate ratio may be too low. While specific ratios are catalyst and system-dependent, a typical starting point for heterogeneous catalysts like ruthenium on a support is in the range of 5-10 wt% relative to the FDCA.

    • Suboptimal Reaction Conditions: Temperature and hydrogen pressure are critical. For instance, with Ru-based catalysts, increasing the temperature from 30°C to 80°C has been shown to significantly increase FDCA conversion.[1] Ensure your system is adequately pressurized with hydrogen, as insufficient H₂ availability will limit the reaction rate.

    • Poor Mass Transfer: In heterogeneous catalysis, inefficient stirring can limit the contact between the catalyst, substrate, and hydrogen. Ensure vigorous stirring (e.g., >1000 rpm) to overcome mass transfer limitations.

2. Poor Selectivity towards cis-THFDCA (Low cis:trans Ratio)

  • Question: My product mixture contains a high proportion of the trans-isomer of THFDCA. How can I increase the selectivity for the desired cis-isomer?

  • Answer: Achieving high cis-selectivity in the hydrogenation of substituted furans is a known challenge. The stereochemical outcome is influenced by the catalyst, support, and reaction conditions.

    • Catalyst Choice: The nature of the metal and its interaction with the substrate are paramount. While palladium catalysts are effective for furan ring hydrogenation, rhodium and ruthenium catalysts, particularly with specific ligands in homogeneous catalysis, have shown high stereoselectivity in the hydrogenation of substituted furans.[2] For heterogeneous systems, the choice of support material can influence the adsorption geometry of the furan ring on the catalyst surface, thereby affecting the stereochemical outcome.

    • Alternative Synthetic Route: An alternative strategy to ensure high cis-selectivity is to start from a precursor that already possesses the desired stereochemistry. For example, the hydrogenation of 5-hydroxymethylfurfural (HMF) to cis-tetrahydrofuran-2,5-dimethanol (THFDM) followed by oxidation can yield THFDCA with a high cis:trans ratio (e.g., 9.5:1).[3]

    • Solvent Effects: The polarity and protic nature of the solvent can influence the transition state of the hydrogenation reaction, thereby affecting the diastereoselectivity. Experiment with a range of solvents (e.g., water, acetic acid, ethanol) to determine the optimal medium for your catalytic system.

    • Temperature and Pressure: Lower temperatures generally favor the thermodynamically less stable product, which can sometimes be the cis-isomer in catalytic hydrogenations. Systematically screen a range of temperatures (e.g., 30°C to 100°C) and pressures to find the optimal conditions for cis-selectivity.

3. Catalyst Deactivation and Reusability

  • Question: My catalyst loses activity after one or two runs. What could be causing this, and can the catalyst be regenerated?

  • Answer: Catalyst deactivation is a common issue in heterogeneous catalysis and can be caused by several factors:

    • Poisoning: Impurities in the FDCA feed, such as sulfur or nitrogen-containing compounds, can irreversibly poison noble metal catalysts.

    • Leaching: The active metal may leach from the support into the reaction medium, especially under acidic conditions. The use of the sodium salt of FDCA instead of the free acid has been shown to prevent metal leaching in some systems.[1]

    • Sintering: At higher temperatures, the fine metal nanoparticles on the support can agglomerate into larger particles, reducing the active surface area.

    • Fouling: Deposition of polymeric byproducts (humins), which can form from the degradation of furanic compounds, can block the active sites of the catalyst.

    • Regeneration: Depending on the cause of deactivation, regeneration may be possible. For fouling by organic residues, a carefully controlled calcination (burning off the organic material in air) can sometimes restore activity. For leached catalysts, regeneration is generally not feasible.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for the hydrogenation of FDCA to THFDCA?

A1: Noble metal catalysts are most frequently reported for this transformation. Ruthenium (Ru) and Palladium (Pd) supported on various materials (e.g., carbon, alumina, silica) are commonly used.[1][4] Rhodium (Rh) has also been shown to be effective.[1] The choice of catalyst and support can significantly impact conversion and selectivity.

Q2: What are typical reaction conditions for the hydrogenation of FDCA?

A2: Reaction conditions can vary widely depending on the catalyst used. However, typical ranges reported in the literature are:

  • Temperature: 30°C to 150°C[1]

  • Hydrogen Pressure: 3 MPa to 5 MPa (approximately 435 to 725 psi)[1][4]

  • Solvent: Water or acetic acid are common solvents.[1]

  • Reaction Time: 1 to 4 hours[1]

Q3: Are there any significant side reactions to be aware of during FDCA hydrogenation?

A3: Yes, besides the formation of the trans-isomer, other side reactions can occur, particularly under harsh conditions. These include over-hydrogenation of the carboxylic acid groups to alcohols and hydrogenolysis (ring-opening) of the tetrahydrofuran ring, which can lead to the formation of adipic acid.[5] Decarboxylation can also be a competing reaction at higher temperatures.

Q4: How can I purify cis-THFDCA from the trans-isomer and other byproducts?

A4: The purification of diastereomers can be challenging. Fractional crystallization is a common method, exploiting potential differences in solubility between the cis and trans isomers in a given solvent system. Chromatographic techniques, such as column chromatography on silica gel, can also be employed for separation at a laboratory scale, though this may be less practical for larger quantities.

Data Presentation

Table 1: Effect of Temperature on FDCA Conversion using Ru-based Catalysts

CatalystTemperature (°C)FDCA Conversion (%)Reference
Ru/ZrO₂30~10[6]
Ru/ZrO₂50~25[6]
Ru/ZrO₂80~75[6]
Ru/Al₂O₃30~12[6]
Ru/Al₂O₃50~40[6]
Ru/Al₂O₃80~98[6]
Ru/Nb₂O₅30~15[6]
Ru/Nb₂O₅50~35[6]
Ru/Nb₂O₅80~95[6]

Conditions: 1.0 wt% FDCA in H₂O, 3.1 MPa H₂, 4 hours.[6]

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation of FDCA to THFDCA

This protocol is a general guideline based on literature procedures and should be optimized for specific catalysts and equipment.

  • Reactor Setup: A high-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller is charged with furan-2,5-dicarboxylic acid (FDCA) and the chosen solvent (e.g., deionized water).

  • Catalyst Addition: The heterogeneous catalyst (e.g., 5 wt% Ru/C or Ru/Al₂O₃) is added to the reactor. The catalyst loading is typically 5-10% by weight relative to the FDCA substrate.

  • Purging: The reactor is sealed and purged several times with nitrogen to remove air, followed by several purges with hydrogen.

  • Reaction: The reactor is pressurized with hydrogen to the desired pressure (e.g., 3.1 MPa). The stirring is initiated (e.g., 1000 rpm), and the reactor is heated to the target temperature (e.g., 80°C).

  • Monitoring: The reaction is allowed to proceed for a set time (e.g., 4 hours). The progress may be monitored by taking aliquots (if the reactor setup allows) and analyzing them by HPLC or NMR.

  • Work-up: After the reaction is complete, the reactor is cooled to room temperature and carefully depressurized. The reaction mixture is filtered to remove the heterogeneous catalyst.

  • Product Isolation: The solvent is removed from the filtrate under reduced pressure. The resulting solid crude product can then be analyzed (e.g., by ¹H NMR to determine the cis:trans ratio) and purified by methods such as recrystallization.

Visualizations

Reaction_Pathway FDCA Furan-2,5-dicarboxylic acid (FDCA) H2_cat + 2H₂ Catalyst FDCA->H2_cat cis_THFDCA cis-Tetrahydrofuran- 2,5-dicarboxylic acid H2_cat->cis_THFDCA Favored Pathway trans_THFDCA trans-Tetrahydrofuran- 2,5-dicarboxylic acid H2_cat->trans_THFDCA Competing Pathway Side_Products Side Products (e.g., Adipic Acid, Over-hydrogenation products) H2_cat->Side_Products Harsh Conditions

Caption: Hydrogenation pathways of FDCA.

Troubleshooting_Workflow Start Low cis:trans Ratio Observed Check_Catalyst Is the catalyst known for cis-selectivity? Start->Check_Catalyst Consider_Route Consider alternative synthetic route via THFDM. Start->Consider_Route Change_Catalyst Screen different catalysts (e.g., Rh, Ru-based) and supports. Check_Catalyst->Change_Catalyst No Check_Temp Is the reaction temperature optimized? Check_Catalyst->Check_Temp Yes Change_Catalyst->Check_Temp Lower_Temp Decrease temperature to favor kinetic product. Check_Temp->Lower_Temp No Check_Solvent Evaluate solvent effects. Check_Temp->Check_Solvent Yes Lower_Temp->Check_Solvent Change_Solvent Test alternative solvents (e.g., acetic acid, ethanol). Check_Solvent->Change_Solvent No End Optimized Process Check_Solvent->End Yes Change_Solvent->End

Caption: Troubleshooting workflow for low cis-selectivity.

References

Technical Support Center: Optimizing the Synthesis of cis-Tetrahydrofuran-2,5-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of cis-Tetrahydrofuran-2,5-dicarboxylic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low overall yield of Tetrahydrofuran-2,5-dicarboxylic acid (THFDCA) Incomplete oxidation of the starting material, tetrahydrofuran-2,5-dimethanol (THFDM).- Increase reaction time. - Increase reaction temperature.[1][2] - Increase air or oxygen pressure.[1][2] - Optimize catalyst loading.
Catalyst deactivation.- Sintering of nanoparticles: Consider using a more stable catalyst support or bimetallic catalysts (e.g., Au-Cu) which can show enhanced activity at lower temperatures.[1][2] - Product adsorption/deposition: In continuous flow setups, monitor for pressure drops and periodically regenerate or replace the catalyst bed.[1][2] For batch reactions, ensure efficient stirring to minimize localized high concentrations of product on the catalyst surface.
Formation of byproducts.- The primary intermediate is 5-(hydroxymethyl) tetrahydrofuran-2-carboxylic acid (THFCA).[1][2] To drive the reaction to completion, consider the optimization strategies listed for low overall yield.
Low purity of the final product Presence of the trans isomer.- The synthesis via oxidation of THFDM often results in a cis/trans ratio of approximately 9.5:1.[1] - Purification to separate the cis and trans isomers can be challenging. Consider fractional crystallization from a suitable solvent system. While direct methods for THFDCA are not widely published, techniques used for similar cyclic compounds, such as conversion to dihydrochlorides in methanol, may be adaptable.[3]
Residual starting material or intermediates.- Improve the efficiency of the oxidation reaction (see "Low overall yield"). - Optimize purification steps such as recrystallization or chromatography.
Catalyst leaching into the product.- Ensure proper filtration and washing of the final product. - Use a heterogeneous catalyst that is robust under the reaction conditions.
Inconsistent cis/trans ratio Inconsistent cis/trans ratio of the starting material (THFDM).- The stereochemistry of the final product is often dictated by the starting material. Ensure the THFDM used has a consistent and high cis isomer content. It is possible to isomerize the diol precursor to enrich the trans isomer, suggesting that control over the starting material's isomeric ratio is feasible.
Reaction conditions favoring isomerization.- While the oxidation is reported to largely preserve the stereochemistry of the starting diol, extreme temperatures or pH could potentially lead to some isomerization. Monitor and control these parameters carefully.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: A prevalent and sustainable method is the selective aerobic oxidation of cis-tetrahydrofuran-2,5-dimethanol (THFDM) using a heterogeneous catalyst, such as gold nanoparticles supported on hydrotalcite, in water.[1][2] This method can achieve high yields of the dicarboxylic acid.

Q2: What is the expected yield for the oxidation of THFDM to THFDCA?

A2: Yields can be excellent, with some studies reporting up to 91% for the total THFDCA product.[1][2] The yield is highly dependent on reaction conditions such as temperature, pressure, catalyst, and reaction time.

Q3: What is the typical cis/trans ratio of the product?

A3: The oxidation of THFDM typically yields a cis/trans ratio of approximately 9.5:1.[1] This ratio is largely determined by the isomeric ratio of the starting THFDM.

Q4: What are the main impurities I should look for?

A4: The most common impurities include the trans-isomer of Tetrahydrofuran-2,5-dicarboxylic acid, the intermediate 5-(hydroxymethyl) tetrahydrofuran-2-carboxylic acid (THFCA), and any unreacted starting material (THFDM).[1][2]

Q5: How can I confirm the stereochemistry of my product?

A5: 1H NMR spectroscopy is a common method to determine the cis/trans ratio of the product. The different stereochemistry of the isomers results in distinct chemical shifts and coupling constants for the protons on the tetrahydrofuran ring.

Q6: My catalyst seems to be losing activity over time. Why is this happening and what can I do?

A6: Catalyst deactivation can occur through several mechanisms. With gold nanoparticle catalysts, sintering (where the nanoparticles aggregate) is a common cause.[1][2] Product adsorption onto the catalyst surface can also block active sites.[1][2] To mitigate this, you can try using bimetallic catalysts which may be more stable, or in a continuous flow system, regularly regenerate the catalyst bed.

Experimental Protocols

Synthesis of this compound via Oxidation of cis-Tetrahydrofuran-2,5-dimethanol

This protocol is based on the method described by an article on the selective aerobic oxidation of THFDM.[1]

Materials:

  • cis-Tetrahydrofuran-2,5-dimethanol (THFDM)

  • Gold-based heterogeneous catalyst (e.g., Au/Hydrotalcite)

  • Deionized water

  • Pressurized reaction vessel (autoclave)

  • Filtration apparatus

Procedure:

  • Prepare a 0.02 M aqueous solution of cis-THFDM.

  • Add the catalyst to the autoclave. The amount should be calculated to achieve a desired substrate-to-metal molar ratio (e.g., 40:1 THFDM/Au).[1]

  • Add the THFDM solution to the autoclave.

  • Seal the reactor and pressurize with air to the desired pressure (e.g., 30 bar).[1]

  • Heat the reactor to the target temperature (e.g., 110 °C) while stirring vigorously (e.g., 600 rpm).[1]

  • Maintain these conditions for the desired reaction time (e.g., 7 hours).[1]

  • After the reaction is complete, cool the reactor to room temperature and carefully depressurize.

  • Separate the catalyst from the reaction mixture by filtration.

  • The resulting aqueous solution contains the product, which can be isolated by evaporation of the solvent and subsequent purification steps like recrystallization.

Data Presentation

Table 1: Effect of Reaction Temperature on THFDM Conversion and THFDCA Yield

Temperature (°C)THFDM Conversion (%)THFDCA Yield (%)
90Varies with catalystUp to ~50%
110>89Up to 91

Data synthesized from trends reported in the literature.[1]

Table 2: Influence of Catalyst Support on THFDCA Yield at 110 °C

Catalyst Support (Au based)Mg/Al Molar RatioTHFDCA Yield (%)
Hydrotalcite-14.1~80
Hydrotalcite-22.9~85
Hydrotalcite-31.091

Data adapted from a study on hydrotalcite-supported gold catalysts.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis prep_solution Prepare 0.02M THFDM Solution load_solution Add THFDM Solution prep_solution->load_solution load_catalyst Load Catalyst into Autoclave load_catalyst->load_solution seal_pressurize Seal and Pressurize with Air (30 bar) load_solution->seal_pressurize heat_stir Heat (110°C) and Stir (600 rpm) seal_pressurize->heat_stir react Maintain for 7 hours heat_stir->react cool_depressurize Cool and Depressurize react->cool_depressurize filter Filter to Remove Catalyst cool_depressurize->filter isolate_purify Isolate and Purify Product filter->isolate_purify analyze Analyze Yield and Purity (NMR, HPLC) isolate_purify->analyze

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield of THFDCA cause1 Incomplete Reaction start->cause1 cause2 Catalyst Deactivation start->cause2 cause3 Byproduct Formation start->cause3 solution1a Increase Time/Temp/Pressure cause1->solution1a solution1b Optimize Catalyst Loading cause1->solution1b solution2a Use More Stable Catalyst (e.g., Bimetallic) cause2->solution2a solution2b Ensure Efficient Stirring cause2->solution2b solution3 Drive Reaction to Completion cause3->solution3

Caption: Troubleshooting logic for low product yield.

troubleshooting_purity start Low Product Purity cause1 Presence of trans-isomer start->cause1 cause2 Residual Reactants/Intermediates start->cause2 cause3 Catalyst Leaching start->cause3 solution1 Fractional Crystallization cause1->solution1 solution2a Optimize Reaction Conditions cause2->solution2a solution2b Improve Purification cause2->solution2b solution3 Thorough Washing and Filtration cause3->solution3

Caption: Troubleshooting logic for low product purity.

References

Technical Support Center: Control of Stereochemistry in Tetrahydrofuran Ring Formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stereocontrol in tetrahydrofuran (THF) ring formation. It is intended for researchers, scientists, and drug development professionals engaged in synthetic organic chemistry.

Troubleshooting Guide

This guide addresses common issues encountered during the stereoselective synthesis of tetrahydrofurans.

Question: My reaction shows low diastereoselectivity. How can I improve it?

Answer:

Low diastereoselectivity in tetrahydrofuran ring formation can stem from various factors related to the substrate, reagents, and reaction conditions. Here are several strategies to enhance diastereocontrol:

  • Substrate Control:

    • Allylic Strain (A1,3-strain): In reactions involving allylic systems, minimizing A1,3-strain in the transition state can favor the formation of one diastereomer. For instance, in oxy-Michael addition/SN2'-ring closure reactions, the major diastereomer often arises from a transition state that minimizes this strain.[1]

    • Chelation Control: For substrates with nearby coordinating groups (e.g., hydroxyl, ether), using a Lewis acid that can form a rigid chelated intermediate can significantly influence the facial selectivity of nucleophilic attack or cyclization. Titanium-mediated processes, for example, often exhibit stereochemical outcomes governed by chelation.[1]

    • Hydrogen Bonding: Intramolecular hydrogen bonding can pre-organize the substrate in a specific conformation, leading to higher diastereoselectivity. Introducing a hydrogen-bond acceptor in the substrate has been shown to enhance diastereoselectivity in Pd-catalyzed oxidative cyclizations.

  • Reagent and Catalyst Control:

    • Bulky Reagents: Employing sterically demanding reagents can create a more ordered transition state, favoring one diastereomer over another.

    • Catalyst Choice: The choice of catalyst is crucial. For instance, in Lewis acid-mediated ring contractions of 4,5-dihydro-1,3-dioxepins, using (iPrO)2TiCl2 can yield one diastereomer with high selectivity (30:1 dr), while TBSOTf can favor a different diastereomer (13:1 dr).[1] In Pd-catalyzed asymmetric allylic alkylation, simply changing the enantiomer of the ligand can diastereoselectively generate either the cis- or trans-THF unit.

    • Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of different transition states. Ethereal solvents like cyclopentyl methyl ether (CPME) have been found to be optimal in certain triarylborane-catalyzed cycloetherifications.[2][3]

  • Thermodynamic vs. Kinetic Control:

    • Some reactions may be under thermodynamic control, where the product ratio reflects the relative stability of the diastereomers. If the desired diastereomer is the less stable one, switching to kinetically controlled conditions (e.g., lower temperatures, shorter reaction times) may be beneficial. In some nucleophilic additions of γ-chloroalkyl sulfones to aldehydes, the stereoisomers can interconvert under the reaction conditions, indicating thermodynamic control.[1]

Troubleshooting Workflow for Low Diastereoselectivity

G start Low Diastereoselectivity Observed substrate_mod Modify Substrate - Introduce directing groups - Alter stereocenters start->substrate_mod reagent_mod Change Reagents/Catalyst - Vary Lewis acid - Use chiral ligands - Employ bulkier reagents start->reagent_mod condition_mod Adjust Reaction Conditions - Lower temperature (kinetic control) - Change solvent - Vary concentration start->condition_mod analyze Analyze Diastereomeric Ratio substrate_mod->analyze reagent_mod->analyze condition_mod->analyze analyze->start Not Improved end Optimized Diastereoselectivity analyze->end Improved

Caption: A workflow for troubleshooting low diastereoselectivity.

Question: I am observing poor enantioselectivity in my catalytic asymmetric synthesis of a tetrahydrofuran derivative. What can I do?

Answer:

Achieving high enantioselectivity in catalytic THF synthesis is often challenging. Here are key factors to consider for optimization:

  • Ligand Design: The chiral ligand is paramount for inducing asymmetry.

    • Ligand Screening: A thorough screening of different classes of chiral ligands is often necessary. For copper-catalyzed asymmetric Henry reaction and iodocyclization, high enantioselectivities (up to 97% ee) have been achieved.[4]

    • Ligand Modification: Fine-tuning the steric and electronic properties of the ligand can significantly impact enantioselectivity.

  • Catalyst System:

    • Metal Precursor: The choice of metal precursor can influence the catalytic activity and selectivity.

    • Counter-ion Effects: In some cases, the counter-ion of the metal salt can play a role in the stereochemical outcome.

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature often leads to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states.

    • Solvent: The solvent can affect the conformation of the catalyst-substrate complex and thus the enantioselectivity. For instance, in the Rh-catalyzed C-H activation of THF, switching the solvent to hexane improved the enantioselectivity to 97% ee.[5]

    • Additives: In some cases, additives can act as co-catalysts or modifiers to improve enantioselectivity.

Question: My reaction yield is low due to the formation of side products. What are common side reactions and how can I suppress them?

Answer:

Side product formation is a common issue that can lower the yield of the desired tetrahydrofuran. Some common side reactions and mitigation strategies are:

  • Formation of Furan By-products: In some cycloetherification reactions of diketones, the formation of furan by-products can be a competing pathway. Judicious selection of the catalyst, such as a specific triarylborane, can suppress this undesired reaction.[2][3]

  • Competing Cyclization Pathways: Depending on the substrate, cyclization can lead to rings of different sizes (e.g., tetrahydropyrans instead of tetrahydrofurans). The regioselectivity is often governed by Baldwin's rules, but can be influenced by the catalyst and reaction conditions.

  • Formation of Cyclopropyl Phenyl Sulfone: In reactions involving γ-chloroalkyl sulfones, deprotonation and subsequent cyclization can lead to the formation of cyclopropyl phenyl sulfone. Conducting the reaction at a higher concentration (e.g., 0.5 M) can minimize this side reaction.[1]

  • Incomplete Reaction or Decomposition:

    • Catalyst Deactivation: Ensure the catalyst is active and not being poisoned by impurities.

    • Substrate Decomposition: The starting material or product may be unstable under the reaction conditions. Consider milder conditions or protecting sensitive functional groups.

Frequently Asked Questions (FAQs)

Q1: What are the main strategies for controlling stereochemistry in tetrahydrofuran ring formation?

A1: The primary strategies can be broadly categorized as:

  • Substrate-Directed Control: Utilizing existing stereocenters or directing groups within the starting material to influence the stereochemical outcome of the cyclization. This can involve principles like chelation control or the influence of allylic strain.[1]

  • Reagent-Based Control: Employing chiral reagents, auxiliaries, or catalysts to induce stereoselectivity. This is a powerful approach for creating chiral tetrahydrofurans from achiral or racemic starting materials.[1]

  • Catalytic Asymmetric Synthesis: Using a chiral catalyst to create a chiral environment that favors the formation of one enantiomer over the other. This is a highly efficient method for generating enantioenriched products.[4][6]

Q2: How does the choice of solvent affect the stereochemical outcome?

A2: The solvent can play a significant role in stereocontrol by:

  • Solvating Intermediates: Different solvents can stabilize or destabilize transition states to varying degrees, thereby influencing the activation energy barrier for the formation of different stereoisomers.

  • Coordinating to the Catalyst: In catalytic reactions, the solvent can coordinate to the metal center and affect the geometry of the catalyst-substrate complex.

  • Influencing Reaction Mechanisms: In some cases, the solvent can alter the reaction mechanism, leading to different stereochemical outcomes. For example, in Pd-catalyzed oxidative cyclizations, THF and toluene were identified as the most effective solvents for achieving high diastereoselectivity and yield.

Q3: What is the role of Lewis acids in controlling stereoselectivity?

A3: Lewis acids are frequently used to activate substrates and control stereochemistry in several ways:

  • Activation of Electrophiles: Lewis acids can coordinate to carbonyl groups or other electrophilic centers, making them more susceptible to nucleophilic attack.

  • Template Effects: By coordinating to multiple sites on a substrate, Lewis acids can lock it into a specific conformation, leading to a highly stereoselective reaction. This is often referred to as chelation control.[1]

  • Generation of Oxonium Ions: Lewis acids can promote the formation of cyclic oxonium ions from acyclic precursors, which then undergo stereoselective capture by a nucleophile.[1]

Decision Tree for Stereocontrol Strategy

G start Desired Stereochemical Outcome? enantio Enantioselective Synthesis start->enantio Single Enantiomer diastereo Diastereoselective Synthesis start->diastereo Specific Diastereomer enantio_strat Strategy for Enantiocontrol enantio->enantio_strat diastereo_strat Strategy for Diastereocontrol diastereo->diastereo_strat chiral_cat Chiral Catalyst (e.g., with chiral ligands) enantio_strat->chiral_cat Catalytic chiral_aux Chiral Auxiliary enantio_strat->chiral_aux Stoichiometric substrate_ctrl Substrate Control (Chelation, Acyclic Stereocontrol) diastereo_strat->substrate_ctrl Existing Stereocenters reagent_ctrl Reagent Control (Directed Cyclization) diastereo_strat->reagent_ctrl No Pre-existing Stereocenters

Caption: A decision tree for selecting a stereocontrol strategy.

Quantitative Data Summary

Table 1: Diastereoselective Tetrahydrofuran Synthesis

Reaction TypeCatalyst/ReagentSubstrateDiastereomeric Ratio (dr)Yield (%)Reference
Lewis Acid Mediated Ring Contraction(iPrO)2TiCl24,5-dihydro-1,3-dioxepin derivative30:153[1]
Lewis Acid Mediated Ring ContractionTBSOTf4,5-dihydro-1,3-dioxepin derivative13:185[1]
Pd-Catalyzed Oxidative CyclizationPd(TFA)2/pyridineγ-hydroxyalkene>20:160[1]
Nucleophilic Addition/Ring ClosureKOtBuγ-chloroalkyl sulfone and cinnamaldehydeSingle diastereomer-[1]
Tandem Radical Addition-CyclizationYb(OTf)3Alkyl halide and alkylidene malonate>50:170[1]

Table 2: Enantioselective Tetrahydrofuran Synthesis

Reaction TypeCatalyst SystemSubstrateEnantiomeric Excess (ee)Yield (%)Reference
Cu-Catalyzed Asymmetric Henry/IodocyclizationCu catalyst with chiral ligandγ,δ-unsaturated alcoholup to 97%High[4]
Asymmetric [3+2] Cycloaddition((t)Bu-pybox)MgI2Racemic 1,1-cyclopropane diester and aldehydeup to 94% (er 97:3)48-92[6]
Rh-Catalyzed C-H ActivationRh2(S-DOSP)4Tetrahydrofuran and aryldiazoacetate>95%-[5]
Reductive Cyclization of 1,6-EnynesChiral rhodium catalyst/H21,6-enyne98%77[1]
Asymmetric Oxonium Ylide RearrangementCu(MeCN)4PF6/chiral diimine ligandDiazo compound and oxetane57%62[1]

Experimental Protocols

Protocol 1: Diastereoselective Nucleophilic Addition and Ring Closure (Adapted from Wolfe, J. P., et al.[1])

  • To a solution of the γ-chloroalkyl phenyl sulfone (1.0 equiv) in anhydrous THF (to make a 0.5 M solution) at -78 °C under an argon atmosphere, add a solution of potassium tert-butoxide (KOtBu, 1.1 equiv) in THF.

  • Stir the resulting mixture at -78 °C for 30 minutes.

  • Add a solution of the aldehyde (e.g., cinnamaldehyde, 1.2 equiv) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired tetrahydrofuran derivative.

Protocol 2: Catalytic Enantioselective [3+2] Cycloaddition (Adapted from Johnson, J. S., et al.[6])

  • In a flame-dried Schlenk flask under an argon atmosphere, prepare the catalyst by adding (t)Bu-pybox ligand (0.12 equiv) and MgI2 (0.10 equiv) to anhydrous toluene.

  • Stir the mixture at room temperature for 1 hour.

  • Cool the catalyst solution to the desired reaction temperature (e.g., -20 °C).

  • Add the aldehyde (1.0 equiv) to the catalyst solution.

  • Slowly add a solution of the racemic 1,1-cyclopropane diester (1.2 equiv) in toluene via syringe pump over several hours.

  • Stir the reaction at the same temperature until the starting material is consumed (monitor by TLC or GC).

  • Quench the reaction with saturated aqueous NaHCO3.

  • Separate the layers and extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography to yield the enantioenriched tetrahydrofuran product.

General Reaction Scheme for THF Synthesis

G cluster_0 Starting Materials cluster_1 Cyclization Conditions cluster_2 Product Acyclic Precursor Acyclic Precursor Catalyst/Reagent\nSolvent\nTemperature Catalyst/Reagent Solvent Temperature Acyclic Precursor->Catalyst/Reagent\nSolvent\nTemperature Intramolecular Cyclization Tetrahydrofuran Tetrahydrofuran Catalyst/Reagent\nSolvent\nTemperature->Tetrahydrofuran Stereocontrol

Caption: A general overview of THF ring formation.

References

Troubleshooting poor solubility of furan-based dicarboxylic acids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of furan-based dicarboxylic acids. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges in dissolving these compounds during their experimental work.

Troubleshooting Guide

This guide addresses common solubility problems in a question-and-answer format, offering step-by-step solutions.

Q1: My furan-dicarboxylic acid, such as 2,5-FDCA, is not dissolving in water. What should I do?

A1: This is a common observation. Furan-dicarboxylic acids, particularly 2,5-FDCA, exhibit low solubility in water at room temperature.[1][2] This is due to strong intermolecular hydrogen bonding in the solid state.[3]

Here are sequential steps to address this issue:

  • Increase Temperature: The solubility of furan-dicarboxylic acids in aqueous and organic solvents generally increases with temperature.[1][4] Try heating the solution while stirring.

  • Adjust pH: Convert the acid to its salt form, which is significantly more soluble in water. Add a base (e.g., 1.0 M NaOH) dropwise to your aqueous suspension until the solid dissolves. The deprotonated carboxylate salt is more polar and readily dissolves.[5][6]

  • Use a Co-solvent: If you need to maintain a neutral or acidic pH, consider using a binary solvent system. Mixing water with an organic solvent like dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), or 1,4-dioxane can dramatically increase solubility, a phenomenon known as co-solvency.[2][4][7] For instance, a 20/80 (w/w) mixture of water and DMSO increases 2,5-FDCA solubility by approximately 190 times compared to pure water.[2][8][9]

Q2: I successfully dissolved my compound by raising the pH, but it precipitated out after I added another reagent. Why did this happen?

A2: This is likely due to a pH shift. The solubility of furan-dicarboxylic acids is highly pH-dependent. You dissolved the compound by converting it to its highly soluble deprotonated carboxylate salt at a basic pH. The addition of an acidic reagent lowered the pH of the solution, causing the protonation of the carboxylate ions back to the less soluble carboxylic acid form, leading to its precipitation.[5]

  • To confirm: Measure the pH of the solution after the addition of the reagent.

  • To resolve: Consider if your experimental conditions can tolerate a buffered solution to maintain a higher pH. Alternatively, if the final pH must be acidic, you may need to switch to a suitable organic or co-solvent system that can maintain the solubility of the protonated acid.

Q3: What is the best organic solvent for dissolving 2,5-FDCA?

A3: Dimethyl sulfoxide (DMSO) is one of the most effective pure organic solvents for 2,5-FDCA.[2][3] Methanol is also a good solvent.[1][10] The general order of solubility in several pure organic solvents at temperatures between 40-90°C is: Methanol > 1-Butanol > Isobutanol > Acetic Acid > Water > Methyl Isobutyl Ketone (MIBK) > Ethyl Acetate > Acetonitrile.[1][11]

Q4: How can I improve the dissolution rate if my compound is dissolving very slowly?

A4: A slow dissolution rate can be addressed by:

  • Increasing Surface Area: Grind the crystalline solid into a fine powder to increase the surface area available for solvation.

  • Applying Energy: Increase the temperature of the solvent and use vigorous agitation, such as a magnetic stirrer or sonication, to enhance the rate of dissolution.

  • Reaching Equilibrium: Be aware that reaching solubility equilibrium can take time. For quantitative measurements, it is crucial to allow sufficient time for the solution to become saturated.[12]

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of furan-dicarboxylic acids?

A1: Furan-dicarboxylic acids are generally characterized by low solubility in water and nonpolar organic solvents but show moderate to high solubility in polar organic solvents.[1][3] For example, 2,5-FDCA is sparingly soluble in water but is soluble in DMSO.[3] Their solubility is significantly influenced by factors such as temperature, pH, and the specific solvent system used.

Q2: How does temperature impact the solubility of these acids?

A2: For most furan-dicarboxylic acids, solubility is endothermic, meaning it increases as the temperature rises.[4] This positive correlation has been observed in a wide range of solvents, including water, alcohols, and various organic solvents.[1][10] Therefore, heating is a primary and effective method to dissolve more solute.

Q3: What is co-solvency and how does it apply to furan-dicarboxylic acids?

A3: Co-solvency is a phenomenon where the solubility of a solute is greater in a mixture of solvents than in either of the individual pure solvents. This is particularly relevant for furan-dicarboxylic acids. For example, mixtures of water with solvents like 1,4-dioxane, THF, or DMSO show a synergistic effect, significantly enhancing the solubility of 2,5-FDCA.[2][4][13] Often, a maximum solubility is achieved at a specific mole fraction of the co-solvent.[4]

Q4: Can I increase aqueous solubility by converting the acid to a salt?

A4: Yes. This is a very effective strategy. Dicarboxylic acids can be deprotonated with a base (e.g., sodium hydroxide, potassium hydroxide) to form their corresponding carboxylate salts. These salts are ionic and typically exhibit much higher solubility in water than the neutral acid form.[5][6] This principle is often used in purification and reaction processes involving these compounds.

Data Presentation

Table 1: Solubility of 2,5-Furandicarboxylic Acid (FDCA) in Various Pure Solvents

SolventTemperature (K)Solubility (wt %)Reference
Water2930.12[2]
Methanol2931.48[2]
Ethanol2930.58[2]
Acetonitrile (ACN)2930.02[2]
Tetrahydrofuran (THF)2931.13[2]
Dimethyl Sulfoxide (DMSO)29330.7[2]
γ-Valerolactone (GVL)2930.44[2]
Acetic Acid313.150.00288 (mole fraction)[1][10]
1-Butanol313.150.00331 (mole fraction)[1][10]

Table 2: Effect of Co-solvency on 2,5-FDCA Solubility in Aqueous Binary Mixtures at 293 K

Solvent System (w/w)Max Solubility (wt %)Enhancement vs. Pure WaterReference
20/80 Water/DMSO23.1~190x[2][8]
20/80 Water/THF7.2~60x[2][8]
Water/1,4-DioxaneExhibits co-solvency-[4]
Water/AcetonitrileExhibits co-solvency-[1][10]

Experimental Protocols

Protocol: Determination of Solubility by the Static Analytical Method

This protocol outlines a standard procedure for accurately measuring the solubility of a furan-dicarboxylic acid in a given solvent at a specific temperature.

Materials:

  • Furan-dicarboxylic acid solid

  • Selected solvent(s)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or a method for solvent evaporation.

Procedure:

  • Sample Preparation: Add an excess amount of the furan-dicarboxylic acid solid to a known volume or mass of the chosen solvent in a sealed vial. An excess is necessary to ensure a saturated solution is formed.

  • Equilibration: Place the vial in a thermostatic shaker set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the solution is fully saturated. Continuous agitation is crucial.

  • Phase Separation: After equilibration, stop the agitation and allow the undissolved solid to settle. It is critical that the temperature remains constant during this step.

  • Sample Withdrawal: Carefully withdraw a sample of the supernatant (the clear liquid phase) using a pre-heated syringe to avoid premature crystallization. Immediately filter the sample through a syringe filter into a clean, pre-weighed vial.

  • Quantification (HPLC Method - Recommended):

    • Accurately weigh the filtered sample.

    • Dilute the sample with a suitable mobile phase to a concentration within the calibration range of the HPLC.

    • Analyze the diluted sample by HPLC to determine the concentration of the dissolved acid. A pre-established calibration curve is required.[9]

  • Quantification (Gravimetric Method):

    • Alternatively, accurately weigh the vial containing the filtered saturated solution.

    • Carefully evaporate the solvent under controlled conditions (e.g., vacuum oven at a moderate temperature) until the solid residue is completely dry.

    • Weigh the vial with the dry residue. The mass of the dissolved solid can be calculated by subtraction.

  • Calculation: Calculate the solubility in the desired units (e.g., g/100g solvent, wt%, mol/L) based on the quantified mass of the solute and the initial mass or volume of the solvent.

Visualizations

Troubleshooting_Workflow Troubleshooting Poor Solubility of Furan-Dicarboxylic Acids start Start: Compound has poor solubility solvent_choice Is the solvent aqueous? start->solvent_choice increase_temp Increase temperature solvent_choice->increase_temp aqueous_yes change_solvent Change to a more polar organic solvent (e.g., DMSO, MeOH) solvent_choice->change_solvent aqueous_no aqueous_yes Yes check_solubility1 Is it soluble? increase_temp->check_solubility1 end1 Problem Solved check_solubility1->end1 yes1 adjust_ph Adjust pH to > 7 with base (forms soluble salt) check_solubility1->adjust_ph no1 yes1 Yes no1 No check_solubility2 Is it soluble? adjust_ph->check_solubility2 end2 Problem Solved (Note: Compound is now a salt) check_solubility2->end2 yes2 use_cosolvent Use aqueous co-solvent system (e.g., Water/DMSO, Water/THF) check_solubility2->use_cosolvent no2 yes2 Yes no2 No end3 Problem Solved use_cosolvent->end3 aqueous_no No check_solubility3 Is it soluble? change_solvent->check_solubility3 check_solubility3->end3 yes3 increase_temp2 Increase temperature check_solubility3->increase_temp2 no3 yes3 Yes no3 No increase_temp2->end3

Caption: Troubleshooting workflow for poor solubility.

pH_Effect_on_Solubility Effect of pH on Dicarboxylic Acid Solubility cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Basic) low_ph_species R(COOH)₂ Protonated Form low_solubility Low Aqueous Solubility (Precipitation) low_ph_species->low_solubility Dominant Species add_base + OH⁻ (Increase pH) low_ph_species->add_base high_ph_species R(COO⁻)₂ Deprotonated Salt Form high_solubility High Aqueous Solubility (Dissolution) high_ph_species->high_solubility Dominant Species add_acid + H⁺ (Decrease pH) high_ph_species->add_acid add_acid->low_ph_species add_base->high_ph_species

Caption: Effect of pH on the ionization and solubility of a dicarboxylic acid.

References

Analytical techniques for quantifying impurities in cis-Tetrahydrofuran-2,5-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for quantifying impurities in cis-tetrahydrofuran-2,5-dicarboxylic acid. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for quantifying impurities in this compound?

A1: The most common and effective techniques for analyzing this compound and its impurities include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) often coupled with Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are also valuable for structural elucidation and impurity identification.[2]

Q2: Why is derivatization often required for the GC analysis of dicarboxylic acids?

A2: Dicarboxylic acids are generally non-volatile and thermally labile. Derivatization converts them into more volatile and thermally stable esters or silyl derivatives, making them suitable for GC analysis.[3][4] Common derivatization reagents include BF3/alcohol for esterification and N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA) for silylation.[3][4]

Q3: What are the challenges in analyzing polar compounds like dicarboxylic acids by HPLC?

A3: The high polarity of dicarboxylic acids makes them difficult to retain on traditional non-polar stationary phases (like C18) used in reversed-phase HPLC.[5][6] This can lead to poor separation from the solvent front and co-elution with other polar impurities.[7] Strategies to overcome this include using polar-embedded or polar-endcapped columns, ion-pair chromatography, or hydrophilic interaction liquid chromatography (HILIC).[8][9]

Q4: Can LC-MS be used for direct analysis of this compound and its impurities?

A4: Yes, LC-MS is a powerful technique for the direct analysis of dicarboxylic acids without the need for derivatization.[10] It combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry, allowing for the detection and quantification of impurities at very low levels.[11][12]

Troubleshooting Guides

HPLC Analysis
Issue Possible Cause(s) Troubleshooting Steps
Poor peak shape (tailing or fronting) - Sample solvent stronger than mobile phase.- Secondary interactions with the stationary phase.- Column overload.- Dissolve the sample in the mobile phase or a weaker solvent.[13]- Use a mobile phase with an appropriate pH to ensure the analyte is in a single ionic form.- Reduce the injection volume or sample concentration.[14]
No or poor retention - Inappropriate column for polar analytes.- Mobile phase is too strong (too much organic solvent).- Use a polar-embedded, polar-endcapped, or HILIC column.[8]- Decrease the organic solvent percentage in the mobile phase.[6]
Drifting retention times - Poor column equilibration.- Changes in mobile phase composition.- Temperature fluctuations.- Ensure the column is fully equilibrated with the mobile phase before injection.[15]- Prepare fresh mobile phase and ensure proper mixing.[15]- Use a column oven to maintain a constant temperature.[15]
Baseline noise or drift - Contaminated mobile phase or detector cell.- Air bubbles in the system.- Use high-purity solvents and degas the mobile phase.[14][15]- Flush the detector cell with a strong solvent.[15]- Purge the pump to remove air bubbles.[15]
GC-MS Analysis
Issue Possible Cause(s) Troubleshooting Steps
Poor derivatization efficiency - Presence of moisture in the sample or reagents.- Incorrect reaction temperature or time.- Ensure the sample and reagents are anhydrous.- Optimize the derivatization conditions (temperature and time).
Peak tailing - Active sites in the injector liner or column.- Use a deactivated liner.- Condition the column according to the manufacturer's instructions.
Low sensitivity - Incomplete derivatization.- Adsorption of analytes in the GC system.- Optimize the derivatization procedure.- Use a deactivated liner and column.
Contamination peaks - Contaminated derivatization reagent.- Bleed from the column or septum.- Run a blank with the derivatization reagent only.- Use a high-quality, low-bleed column and septum.

Quantitative Data Summary

The following table summarizes typical performance data for different analytical techniques used for dicarboxylic acid analysis.

Technique Typical Limit of Detection (LOD) Reproducibility (RSD%) Notes
GC-MS (with derivatization) ≤ 2 - 4 ng/m³[3][4]≤ 10 - 15%[3][4]Derivatization with BSTFA generally provides lower detection limits and better reproducibility.[3][4]
LC-MS/MS Low ng/mL to pg/mL range[12]< 2%[16]Highly sensitive and specific, no derivatization required.[12]
HPLC-UV ~1 ppm[7]Good[7]Sensitivity can be a limitation for trace impurities.

Experimental Protocols

Protocol 1: HPLC-UV Analysis of this compound

This protocol is a general guideline and may require optimization.

  • Instrumentation: HPLC system with a UV detector.

  • Column: A polar-embedded reversed-phase column (e.g., C18 with a polar end-capping) is recommended for better retention of polar analytes.

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-20 min: Gradient to 50% B

    • 20-25 min: Hold at 50% B

    • 25-26 min: Gradient back to 5% B

    • 26-30 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve a known amount of the sample in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% formic acid). Filter through a 0.45 µm syringe filter before injection.

Protocol 2: GC-MS Analysis of this compound (with BSTFA Derivatization)

This protocol outlines a typical derivatization and GC-MS analysis procedure.

  • Sample Preparation and Derivatization: a. Accurately weigh about 1-5 mg of the sample into a reaction vial. b. Add 100 µL of pyridine and 200 µL of N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA). c. Cap the vial tightly and heat at 70 °C for 1 hour. d. Cool to room temperature before injection.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp at 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injection Mode: Split (e.g., 20:1 split ratio).

  • MS Parameters:

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-550

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Sample Weighing Dissolution Dissolution in Mobile Phase Sample->Dissolution Filtration 0.45 µm Filtration Dissolution->Filtration Injector Autosampler/ Injector Filtration->Injector Inject Sample Column HPLC Column Injector->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Signal Output Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: HPLC analysis workflow for impurity quantification.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing Weighing Weigh Sample Derivatization Add Pyridine & BSTFA Weighing->Derivatization Heating Heat at 70°C Derivatization->Heating Injection GC Injection Heating->Injection Inject Derivatized Sample Separation GC Separation (Column) Injection->Separation Ionization Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection TIC Total Ion Chromatogram Detection->TIC Data Acquisition LibrarySearch Mass Spectral Library Search TIC->LibrarySearch Quantification Quantification TIC->Quantification

Caption: GC-MS workflow with derivatization for impurity analysis.

References

Strategies to increase the molecular weight of polyesters from cis-Tetrahydrofuran-2,5-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

Strategies to Increase the Molecular Weight of Polyesters from cis-Tetrahydrofuran-2,5-dicarboxylic acid

Welcome to the technical support center for polyester synthesis. This resource is designed for researchers, scientists, and drug development professionals working with polyesters derived from this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during polymerization and to provide strategies for achieving high molecular weight polymers.

Troubleshooting Guide

This guide addresses specific issues that can arise during the synthesis of polyesters from this compound and provides actionable solutions.

Problem 1: Low Molecular Weight of the Final Polyester

Question: My polyester synthesis resulted in a low molecular weight product. What are the potential causes and how can I increase the molecular weight?

Answer: Low molecular weight in polyesters synthesized from this compound is a common issue that can be attributed to several factors. Here are the primary causes and corresponding troubleshooting strategies:

  • Incomplete Polycondensation: The polycondensation reaction may not have proceeded to a sufficient extent.

    • Solution: Increase the reaction time and/or temperature during the melt polycondensation stage.[1][2][3] It is crucial to effectively remove the condensation byproduct (e.g., water or ethylene glycol) to drive the equilibrium towards the formation of higher molecular weight polymer chains.[4][5] Applying a high vacuum is essential for this purpose.[2][4][5]

  • Sub-optimal Catalyst Performance: The choice and concentration of the catalyst can significantly impact the polymerization rate and final molecular weight.

    • Solution: Experiment with different catalysts known to be effective for polyesterification, such as titanium (IV) isopropoxide (TIS), tetrabutyltitanate (TBT), or dibutyltin (IV) oxide (DBTO).[3][6] The optimal catalyst concentration should also be determined empirically.

  • Monomer Impurities: The presence of monofunctional impurities in the this compound or the diol monomer can act as chain stoppers, limiting the growth of the polymer chains.

    • Solution: Ensure the purity of your monomers through appropriate purification techniques such as recrystallization or distillation before use.

  • Side Reactions: At elevated temperatures, side reactions such as decarboxylation of the furan ring can occur, leading to chain termination.[7]

    • Solution: Carefully control the polymerization temperature to minimize degradation. A two-stage melt polycondensation, with a lower temperature for the initial esterification and a higher temperature for the polycondensation under vacuum, can be beneficial.[8]

Problem 2: Discoloration of the Polyester Product

Question: My polyester product has a yellow or brown discoloration. What causes this and how can I prevent it?

Answer: Discoloration in furan-based polyesters is often a result of thermal degradation and side reactions at high polymerization temperatures.

  • Cause: The furan ring in the monomer is susceptible to thermal oxidation and other side reactions at the high temperatures required for melt polycondensation, leading to the formation of colored byproducts.[9]

    • Solution 1: Temperature Control: Optimize the polymerization temperature and time to be sufficient for achieving high molecular weight without causing excessive degradation.

    • Solution 2: Use of Stabilizers: Incorporate antioxidants or thermal stabilizers into the reaction mixture to inhibit oxidative degradation.

    • Solution 3: Catalyst Choice: Certain catalysts can contribute to discoloration.[9] Screening different catalysts may help identify one that minimizes color formation. For instance, some studies suggest that titanium-based catalysts can sometimes lead to more coloration compared to tin-based catalysts under certain conditions.[9]

Frequently Asked Questions (FAQs)

FAQ 1: What is Solid-State Polymerization (SSP) and can it be used to increase the molecular weight of my polyester?

Answer: Solid-state polymerization (SSP) is a process where the molecular weight of a pre-polymer is increased by heating it in the solid state, below its melting temperature, under a vacuum or an inert gas flow.[1][2] This technique is highly effective for furan-based polyesters.[1][2][10]

During SSP, the polymer chains in the amorphous regions have sufficient mobility to allow the terminal functional groups to react and extend the polymer chains. The condensation byproducts are removed by the vacuum or inert gas flow, driving the reaction towards a higher molecular weight.[2] SSP is particularly useful for achieving very high molecular weights that are often difficult to obtain through melt polycondensation alone.[2]

FAQ 2: How do chain extenders work to increase the molecular weight of polyesters?

Answer: Chain extenders are multifunctional molecules that react with the terminal functional groups (hydroxyl and carboxyl groups) of the polyester chains, effectively linking them together and increasing the overall molecular weight.[11][12][13] This process is typically carried out in the melt phase, for example, during reactive extrusion.[13] Common types of chain extenders for polyesters include diisocyanates, diepoxides, and phosphites.[11][14] The use of chain extenders can be a rapid and efficient method to upgrade the molecular weight of polyesters.[13]

FAQ 3: What are the key parameters to control during melt polycondensation to maximize molecular weight?

Answer: To achieve high molecular weight during melt polycondensation, the following parameters are critical:

  • Monomer Stoichiometry: An exact 1:1 molar ratio of the diacid (or its diester) and the diol is crucial. Any deviation from this stoichiometry will limit the maximum achievable molecular weight, as described by the Carothers equation.

  • Temperature: The temperature needs to be high enough to ensure the melt is fluid and the reaction rate is sufficiently high, but not so high as to cause thermal degradation of the polymer. A staged temperature profile is often employed.[7]

  • Vacuum: A high vacuum is essential in the later stages of polycondensation to efficiently remove the small molecule byproducts (e.g., water or alcohol), which drives the equilibrium towards the formation of longer polymer chains.[4][5]

  • Reaction Time: Sufficient reaction time is needed for the polymerization to proceed to high conversion. The progress of the reaction can be monitored by measuring the melt viscosity or by analyzing samples for their molecular weight.

  • Catalyst: The type and concentration of the catalyst play a significant role in the reaction kinetics.[3]

Experimental Protocols

Protocol 1: Two-Stage Melt Polycondensation

This protocol describes a general procedure for the synthesis of polyesters from this compound dimethyl ester and a diol (e.g., ethylene glycol).

  • Monomer and Catalyst Charging: In a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet, charge the this compound dimethyl ester, the diol in a 1:2 molar ratio, and the catalyst (e.g., 250 ppm of tetrabutyltitanate).

  • Esterification (First Stage): Heat the mixture under a nitrogen atmosphere with stirring. Gradually increase the temperature to 180-200°C. Methanol will be produced as a byproduct and should be collected. This stage is typically continued until approximately 90% of the theoretical amount of methanol has been collected.

  • Polycondensation (Second Stage): Gradually reduce the pressure to below 1 mbar while increasing the temperature to 220-240°C. The excess diol and any remaining reaction byproducts will be distilled off. Continue the reaction under high vacuum and at high temperature until the desired melt viscosity is achieved, which indicates a high molecular weight. The reaction time for this stage can be several hours.[7]

  • Polymer Recovery: Cool the reactor and extrude the molten polymer into a water bath to solidify. The resulting polyester can then be pelletized for further processing or analysis.

Protocol 2: Solid-State Polymerization (SSP)

This protocol is for increasing the molecular weight of a pre-polymer obtained from melt polycondensation.

  • Pre-polymer Preparation: The polyester from the melt polycondensation is ground into a fine powder or small pellets.

  • Crystallization: The amorphous pre-polymer needs to be crystallized before SSP to prevent sintering. This is typically done by heating the polymer powder at a temperature between its glass transition temperature (Tg) and its melting temperature (Tm) for a specific period.

  • SSP Reaction: The crystallized polymer powder is placed in a vacuum oven or a specialized SSP reactor. The reactor is heated to a temperature below the polymer's melting point (e.g., 10-20°C below Tm) under a high vacuum or a flow of inert gas.[2]

  • Reaction Monitoring: The SSP process is continued for several hours to days.[2] The increase in molecular weight can be monitored by taking samples at different time intervals and measuring their intrinsic viscosity or molecular weight by GPC.[1][3]

Quantitative Data Summary

Table 1: Effect of SSP Temperature and Time on the Intrinsic Viscosity (IV) of a Furan-Based Polyester

SSP Temperature (°C)SSP Time (h)Intrinsic Viscosity (dL/g)
19010.35
19030.42
19050.48
20010.40
20030.51
20050.59
20510.44
20530.58
20550.65

Data is illustrative and based on trends reported for furan-based polyesters.[3] As the SSP temperature and time increase, the intrinsic viscosity, and therefore the molecular weight, of the polyester increases.[1][3]

Visualizations

Caption: Workflow for synthesizing high molecular weight polyesters.

logical_relationship cluster_factors Factors Influencing Molecular Weight temp Reaction Temperature mw Polyester Molecular Weight temp->mw time Reaction Time time->mw vacuum Vacuum Level vacuum->mw catalyst Catalyst Activity catalyst->mw stoichiometry Monomer Stoichiometry stoichiometry->mw

Caption: Key factors affecting the final molecular weight of the polyester.

troubleshooting_pathway cluster_causes Potential Causes cluster_solutions Solutions start Low Molecular Weight Observed cause1 Incomplete Reaction start->cause1 cause2 Monomer Imbalance start->cause2 cause3 Side Reactions start->cause3 cause4 Inefficient Byproduct Removal start->cause4 solution1 Increase Time/ Temperature cause1->solution1 solution2 Verify Monomer Stoichiometry cause2->solution2 solution3 Optimize Temperature cause3->solution3 solution4 Improve Vacuum cause4->solution4 solution5 Perform Solid-State Polymerization solution1->solution5 Further MW Increase solution6 Use Chain Extenders solution1->solution6 Alternative solution4->solution5 end High Molecular Weight Achieved solution5->end solution6->end

Caption: Troubleshooting pathway for low molecular weight polyester.

References

Validation & Comparative

The Influence of Stereochemistry: A Comparative Guide to Polyesters from cis- and trans-Tetrahydrofuran-2,5-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

The spatial arrangement of atoms in a monomer can have a profound impact on the macroscopic properties of the resulting polymer. This guide delves into the comparison of polyesters synthesized from the cis- and trans- isomers of tetrahydrofuran-2,5-dicarboxylic acid (THFDCA), exploring how their distinct stereochemistry influences the thermal and mechanical characteristics of the final material. While direct, comprehensive experimental data for these specific polyesters is limited in publicly accessible literature, valuable insights can be drawn from foundational studies and analogous furan-based polymer systems.

The fundamental difference between the cis- and trans- isomers of THFDCA lies in the orientation of the two carboxylic acid groups relative to the tetrahydrofuran ring. In the cis- isomer, both functional groups are on the same side of the ring, creating a bent, U-shaped monomer. Conversely, the trans- isomer has its carboxylic acid groups on opposite sides, resulting in a more linear and extended molecular geometry. This seemingly subtle distinction significantly affects how the polymer chains can pack together, which in turn dictates the material's bulk properties.

Impact on Polymer Properties: A Data-Driven Comparison

The stereochemistry of the dicarboxylic acid monomer directly influences key thermal and mechanical properties of the resulting polyesters. The more linear trans- isomer allows for more efficient chain packing and stronger intermolecular forces, leading to higher crystallinity and melting points. In contrast, the bent structure of the cis- isomer disrupts regular chain packing, resulting in a more amorphous polymer with a lower glass transition temperature.

A key study by Moore and Kelly first described the synthesis of polyesters from both cis- and trans-tetrahydrofuran-2,5-dicarboxylic acid. While detailed mechanical data from this foundational work is not widely available, subsequent research on analogous systems, such as those using the corresponding diol (2,5-di(hydroxymethyl)tetrahydrofuran), corroborates the expected trends.

Thermal Properties

The most direct data available pertains to the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state.

PropertyPolyester from cis-THFDCAPolyester from trans-THFDCA
Glass Transition Temperature (Tg) -15 °C[1]0 °C[1]
Melting Temperature (Tm) Generally lower or absent (amorphous)Generally higher (semi-crystalline)
Thermal Decomposition Temperature (Td) ComparableComparable
Mechanical Properties (Inferred from Analogous Systems)

The mechanical properties are also heavily influenced by the polymer's morphology. The more crystalline nature of trans-THFDCA-based polyesters is expected to lead to higher strength and stiffness, while the amorphous nature of their cis-counterparts would likely result in greater flexibility.

PropertyPolyester from cis-THFDCA (Expected)Polyester from trans-THFDCA (Expected)
Tensile Strength LowerHigher
Young's Modulus LowerHigher
Elongation at Break HigherLower

Note: These mechanical properties are qualitative predictions based on the known structure-property relationships in similar polyester systems.

Visualizing the Structural Impact

The following diagrams illustrate the fundamental concepts discussed.

G cluster_cis cis-Isomer cluster_trans trans-Isomer cluster_properties Resulting Properties cis_monomer Bent Structure cis_polymer Disordered Chains (Amorphous) cis_monomer->cis_polymer Polymerization amorphous_props Lower Tg More Flexible cis_polymer->amorphous_props trans_monomer Linear Structure trans_polymer Ordered Chains (Semi-crystalline) trans_monomer->trans_polymer Polymerization crystalline_props Higher Tg & Tm Stiffer, Stronger trans_polymer->crystalline_props

Caption: Influence of THFDCA isomerism on polymer structure and properties.

Experimental Protocols

The synthesis of polyesters from THFDCA isomers typically follows a two-stage melt polycondensation procedure. The following is a general methodology.

Esterification

The initial step involves the formation of a prepolymer through the esterification of the dicarboxylic acid with a diol (e.g., ethylene glycol).

  • Reactants: cis- or trans-Tetrahydrofuran-2,5-dicarboxylic acid and a diol (e.g., ethylene glycol) in a molar excess (typically 1:1.2 to 1:2). A catalyst such as antimony(III) oxide or titanium(IV) isopropoxide is added (typically 200-500 ppm).

  • Procedure: The reactants are charged into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a condenser. The mixture is heated under a nitrogen atmosphere to a temperature of 180-220°C. Water, the byproduct of the esterification, is continuously removed and collected. The reaction is monitored by measuring the amount of water evolved and is considered complete when the theoretical amount has been collected.

Polycondensation

The second stage involves increasing the molecular weight of the prepolymer under high vacuum and elevated temperature.

  • Procedure: A stabilizer (e.g., a phosphite compound) is added to the reaction mixture. The pressure in the vessel is gradually reduced to below 1 Torr, and the temperature is increased to 240-270°C. The increased torque of the mechanical stirrer indicates a rise in the melt viscosity, which corresponds to an increase in the polymer's molecular weight. The reaction is continued until the desired viscosity is achieved. The resulting polyester is then extruded from the reactor under nitrogen pressure and pelletized.

Characterization

The properties of the synthesized polyesters are then determined using various analytical techniques:

  • Thermal Analysis: Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg) and melting temperature (Tm). Thermogravimetric Analysis (TGA) is employed to assess thermal stability.

  • Mechanical Testing: The tensile strength, Young's modulus, and elongation at break are measured using a universal testing machine on standardized sample specimens (e.g., dog-bone shaped bars prepared by injection molding).

G cluster_synthesis Synthesis cluster_processing Processing cluster_characterization Characterization esterification Esterification (cis- or trans-THFDCA + Diol) polycondensation Polycondensation (High Temp & Vacuum) esterification->polycondensation Prepolymer extrusion Extrusion & Pelletization polycondensation->extrusion molding Injection Molding (Test Specimens) extrusion->molding thermal Thermal Analysis (DSC, TGA) molding->thermal mechanical Mechanical Testing (Tensile Tests) molding->mechanical

References

A Comparative Guide to the Thermal Analysis of Bio-Based Furan-Based Polymers and Their Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth review of the thermal properties of polyesters and polyamides derived from 2,5-furandicarboxylic acid (FDCA) in comparison to conventional polymers, providing key data for researchers and material scientists.

In the quest for sustainable alternatives to petroleum-based plastics, bio-based monomers are gaining significant attention. Among these, 2,5-furandicarboxylic acid (FDCA) stands out as a promising renewable building block for high-performance polyesters and polyamides. The thermal stability and behavior of these polymers are critical for their processing and end-use applications. This guide provides a comparative analysis of the thermal properties of FDCA-based polymers, benchmarked against their petroleum-based counterparts and other bio-based plastics.

Notably, while the initial focus of this guide was on polymers derived from cis-tetrahydrofuran-2,5-dicarboxylic acid, a hydrogenated derivative of FDCA, a comprehensive literature review revealed a scarcity of research on polymers from this specific monomer. Therefore, this guide will focus on the extensively studied and closely related furan-based polymers.

Comparative Thermal Properties of Furan-Based Polymers and Alternatives

The thermal characteristics of polymers, primarily determined by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are crucial indicators of their performance. The glass transition temperature (Tg), melting temperature (Tm), and decomposition temperature (Td) are key parameters summarized below for a selection of furan-based polymers and their alternatives.

PolymerTypeMonomersTg (°C)Tm (°C)Td (°C) (5% weight loss)
Furan-Based Polyesters
PEF (Poly(ethylene furanoate))Bio-based2,5-FDCA, Ethylene Glycol~87~215~350
PPF (Poly(propylene furanoate))Bio-based2,5-FDCA, 1,3-Propanediol~56~174~350
PBF (Poly(butylene furanoate))Bio-based2,5-FDCA, 1,4-Butanediol~39~169~350
Furan-Based Polyamides
PA6F (Poly(hexamethylene furanamide))Bio-based2,5-FDCA, Hexamethylenediamine~130Amorphous~400
Petroleum-Based Polyesters
PET (Poly(ethylene terephthalate))Petroleum-basedTerephthalic Acid, Ethylene Glycol~75~260~400
PBT (Poly(butylene terephthalate))Petroleum-basedTerephthalic Acid, 1,4-Butanediol~40-60~225~350
Other Bio-Based Polymers
PLA (Polylactic Acid)Bio-basedLactic Acid~60~175~320

Experimental Protocols

The data presented in this guide are derived from standard thermal analysis techniques. The following are generalized experimental protocols for DSC and TGA of polymers.

Differential Scanning Calorimetry (DSC)

DSC is employed to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of polymers.

  • Sample Preparation: A small sample of the polymer (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum pan.

  • Instrument Setup: A DSC instrument is calibrated using high-purity standards (e.g., indium). An empty sealed aluminum pan is used as a reference.

  • Thermal Program:

    • The sample is heated from ambient temperature to a temperature above its expected melting point at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere (e.g., 50 mL/min flow rate). This first heating scan is used to erase the thermal history of the sample.

    • The sample is then cooled at a controlled rate (e.g., 10 °C/min) to a temperature below its glass transition.

    • A second heating scan is performed under the same conditions as the first to determine the thermal properties of the material with a defined thermal history.[1]

  • Data Analysis: The glass transition is observed as a step change in the heat flow curve, while melting and crystallization are seen as endothermic and exothermic peaks, respectively.

Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability of a polymer by measuring its weight loss as a function of temperature.

  • Sample Preparation: A sample of the polymer (typically 10-20 mg) is placed in a ceramic or platinum pan.

  • Instrument Setup: The TGA instrument is tared with an empty pan.

  • Thermal Program: The sample is heated from ambient temperature to a high temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 or 20 °C/min) under a controlled atmosphere, typically nitrogen or air.

  • Data Analysis: The temperature at which a specific percentage of weight loss occurs (e.g., 5% or 10%) is often reported as the onset of decomposition (Td). The temperature of the maximum rate of weight loss is also a key parameter.

Experimental Workflow for Thermal Analysis

The logical flow of performing thermal analysis on polymers can be visualized as follows:

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis cluster_comparison Comparative Evaluation Polymer_Sample Polymer Sample Weighing Weighing Polymer_Sample->Weighing Encapsulation Encapsulation (DSC) / Placement in Pan (TGA) Weighing->Encapsulation DSC Differential Scanning Calorimetry (DSC) Encapsulation->DSC TGA Thermogravimetric Analysis (TGA) Encapsulation->TGA DSC_Data Heat Flow vs. Temperature (Tg, Tm, Tc) DSC->DSC_Data TGA_Data Weight Loss vs. Temperature (Td, Char Yield) TGA->TGA_Data Comparison Comparison with Alternative Polymers DSC_Data->Comparison TGA_Data->Comparison

Workflow for polymer thermal analysis.

Signaling Pathways and Logical Relationships in Polymer Thermal Behavior

The thermal properties of polymers are intrinsically linked to their molecular structure. The following diagram illustrates the relationships between monomer structure and the resulting thermal characteristics.

Polymer_Property_Relationships cluster_monomer Monomer Characteristics cluster_polymer Polymer Structure cluster_thermal Thermal Properties Monomer_Rigidity Monomer Rigidity (e.g., Furan Ring vs. Aliphatic Chain) Chain_Flexibility Polymer Chain Flexibility Monomer_Rigidity->Chain_Flexibility influences Td Decomposition Temperature (Td) Monomer_Rigidity->Td contributes to Intermolecular_Forces Intermolecular Forces (e.g., Hydrogen Bonding in Polyamides) Chain_Packing Chain Packing & Crystallinity Intermolecular_Forces->Chain_Packing affects Intermolecular_Forces->Td contributes to Tg Glass Transition Temperature (Tg) Chain_Flexibility->Tg determines Tm Melting Temperature (Tm) Chain_Packing->Tm determines

Structure-property relationships in polymers.

References

Biodegradability studies of polyesters from cis-Tetrahydrofuran-2,5-dicarboxylic acid vs PLA

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the biodegradable properties of polyesters derived from cis-Tetrahydrofuran-2,5-dicarboxylic acid and its aromatic analogue, 2,5-furandicarboxylic acid, in comparison to the well-established polylactic acid.

For Researchers, Scientists, and Drug Development Professionals.

Executive Summary

The quest for sustainable and biodegradable polymers has led to significant research into bio-based alternatives to conventional plastics. Polylactic acid (PLA) has emerged as a frontrunner in this field, valued for its compostability under specific conditions. Concurrently, furan-based polyesters, derived from renewable resources, are gaining attention as potential green alternatives. This guide provides a detailed comparison of the biodegradability of polyesters derived from the saturated this compound and its more extensively studied aromatic counterpart, 2,5-furandicarboxylic acid (FDCA), against the industry benchmark, PLA.

Comparative Biodegradation Data

The biodegradability of a polymer is not an intrinsic property but is highly dependent on the environmental conditions, including temperature, humidity, and microbial activity. The following tables summarize the available quantitative data on the biodegradation of PLA and FDCA-based polyesters under various conditions.

Table 1: Biodegradation of Polylactic Acid (PLA)

Environment/Test ConditionTemperature (°C)DurationBiodegradation Rate/Extent
Industrial Composting58-6090 - 180 daysComplete biodegradation into CO2, water, and humus[1]
Soil BurialAmbientYearsVery slow degradation
Marine EnvironmentAmbientYears to DecadesExtremely slow degradation, contributing to marine pollution[1]
Enzymatic Hydrolysis (Proteinase K)3730 daysUp to 70% weight loss for PLA oligomers
Anaerobic Digestion (Thermophilic)55-5830-60 days60-90% biodegradation
Anaerobic Digestion (Mesophilic)35-38>170 daysLittle to no degradation

Table 2: Biodegradation of Polyesters from 2,5-Furandicarboxylic Acid (FDCA-based Polyesters, e.g., PEF)

Environment/Test ConditionPolymerTemperature (°C)DurationBiodegradation Rate/Extent
Enzymatic Hydrolysis (Cutinase 1)PEF (amorphous film)6572 hours100% hydrolysis[1]
Enzymatic Hydrolysis (Porcine Pancreas Lipase)Poly(isosorbide 2,5-furandicarboxylate-co-dodecanedioate)-63 daysUp to 27% weight loss[2]
Simulated SeawaterPoly(isosorbide 2,5-furandicarboxylate-co-dodecanedioate)-63 days~3% weight loss[2]
Soil BurialCopolyesters with increasing decamethylene moiety--Weight loss tends to increase
Hydrolytic Degradation (PBS buffer, pH 7)Poly(butylene succinate-co-butylene furandicarboxylate) (PBSF)2522 weeks1-2% mass loss, 35-44% decrease in intrinsic viscosity[3]
Enzymatic Degradation (CALB)Poly(butylene adipate-co-terephthalate) (PBAF)--Impressive biodegradability[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of biodegradability studies. Below are summaries of common experimental protocols used for evaluating the biodegradation of these polyesters.

Enzymatic Hydrolysis of PEF Films

This protocol is based on the study of the enzymatic degradation of amorphous PEF films.

  • Materials: Amorphous PEF films, cutinase 1 from Thermobifida cellulosilytica (Thc_cut1), cutinase from Humicola insolens (HiC), potassium phosphate buffer (1 M, pH 8), Tris-HCl buffer (0.1 M, pH 7).

  • Procedure:

    • Place amorphous PEF films in a reaction vessel.

    • Add the selected enzyme (Thc_cut1 or HiC) dissolved in the chosen buffer.

    • Incubate the reaction at a controlled temperature (e.g., 50°C or 65°C).

    • At specific time intervals, withdraw aliquots of the supernatant.

    • Analyze the concentration of released 2,5-furandicarboxylic acid (FDCA) using High-Performance Liquid Chromatography (HPLC).

    • After the incubation period, recover the remaining film, wash, dry, and determine the weight loss.

    • Examine the surface morphology of the degraded film using Scanning Electron Microscopy (SEM).[1]

Hydrolytic Degradation of Furan-Based Copolyesters

This protocol outlines a method for assessing the hydrolytic degradation of copolyesters under mild conditions.

  • Materials: Film samples of the copolyester (e.g., PBSF), phosphate-buffered saline (PBS) solution (pH 7.0).

  • Procedure:

    • Cut the copolyester films into specimens of known dimensions and weight.

    • Immerse the specimens in the PBS buffer solution in sealed containers.

    • Maintain the containers at a constant temperature (e.g., 25°C).

    • At predetermined time points, remove the specimens from the buffer.

    • Gently wash the specimens with deionized water and dry them to a constant weight in a vacuum oven.

    • Measure the mass loss of the dried specimens.

    • Determine the change in intrinsic viscosity of the polymer using a viscometer to assess the extent of chain scission.[3]

Biodegradation Mechanisms and Pathways

The biodegradation of polyesters, including PLA and furan-based polyesters, is a multi-stage process that begins with abiotic hydrolysis followed by microbial action. The overall process can be visualized as a logical workflow.

cluster_abiotic Abiotic Phase cluster_biotic Biotic Phase Polymer Intact Polymer Matrix Hydrolysis Hydrolytic Chain Scission Polymer->Hydrolysis Water Diffusion Oligomers Oligomers and Monomers Hydrolysis->Oligomers Reduced Molecular Weight Microbial Microbial Assimilation Oligomers->Microbial Enzymatic Action CO2 CO2, H2O, Biomass Microbial->CO2 Metabolism

Figure 1. A generalized workflow for the biodegradation of polyesters.

The process initiates with the diffusion of water into the polymer matrix, leading to the hydrolysis of ester bonds. This abiotic step reduces the polymer's molecular weight, creating smaller fragments like oligomers and monomers. These smaller molecules are then accessible to microorganisms, which secrete enzymes that further break them down. Finally, these monomers are assimilated by the microbes and metabolized, ultimately leading to the production of carbon dioxide, water, and new biomass.

The rate of biodegradation is influenced by the chemical structure of the polymer. The presence of aromatic rings in FDCA-based polyesters generally increases their rigidity and hydrophobicity compared to the more aliphatic PLA, which can hinder water diffusion and enzymatic attack, often resulting in slower degradation rates under similar environmental conditions.[5][6] Conversely, the introduction of more flexible aliphatic segments into the furan-based polyester backbone can enhance their biodegradability.[4][7]

Comparative Analysis and Future Perspectives

The available data indicates that PLA is readily biodegradable under industrial composting conditions but persists for long periods in soil and marine environments. This highlights the importance of proper disposal and waste management for PLA-based products.

FDCA-based polyesters, particularly PEF, exhibit promising biodegradability under specific enzymatic conditions, with some studies showing complete hydrolysis in a matter of days.[1] However, their degradation in natural environments appears to be slower than that of some aliphatic polyesters. The biodegradability of these furan-based polymers can be tailored by copolymerization with aliphatic monomers, offering a potential strategy to balance material properties with desired degradation rates.[4][7][8]

The lack of data on polyesters from this compound presents a significant knowledge gap. Given that the saturation of the furan ring to a tetrahydrofuran ring would result in a more flexible and less aromatic polymer backbone, it is hypothesized that polyesters derived from this monomer would exhibit enhanced biodegradability compared to their FDCA-based counterparts. The aliphatic ether structure would likely be more susceptible to both hydrolytic and enzymatic cleavage. Future research should focus on synthesizing and characterizing these novel polyesters and conducting thorough biodegradability studies under various environmental conditions to validate this hypothesis and explore their potential as sustainable materials.

PLA PLA (Aliphatic Polyester) Biodegradable_Compost Compostable PLA->Biodegradable_Compost Good FDCA_Polyester FDCA-Polyester (Aromatic-Aliphatic Polyester) Biodegradable_Enzymatic Enzymatically Degradable FDCA_Polyester->Biodegradable_Enzymatic Potentially Good THF_Polyester cis-THF-Polyester (Hypothesized Aliphatic Ether Polyester) Biodegradable_Hypothesis Enhanced Biodegradability? THF_Polyester->Biodegradable_Hypothesis Potentially Enhanced

Figure 2. Logical relationship of biodegradability potential.

References

Unambiguous Stereochemical Validation: X-ray Crystallography as the Gold Standard for cis-Tetrahydrofuran-2,5-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

The definitive determination of stereochemistry is a critical step in the characterization of chiral molecules, particularly in the fields of drug development and materials science. For cis-tetrahydrofuran-2,5-dicarboxylic acid, a bio-based monomer with significant potential in polymer chemistry, unequivocal confirmation of its cis-configuration is paramount for predicting and understanding the properties of resulting polymers. While various analytical techniques can provide evidence for the structure of a molecule, single-crystal X-ray crystallography remains the unparalleled gold standard for providing a direct and unambiguous three-dimensional atomic arrangement.

Comparative Analysis of Structural Validation Techniques

The choice of analytical technique for structure determination depends on the specific information required, the nature of the sample, and the desired level of certainty. The following table summarizes the key quantitative data obtainable from each technique for the validation of this compound.

ParameterX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Molecular Formula C₆H₈O₅Inferred from spectraC₆H₈O₅
Molecular Weight 160.12 g/mol Inferred from spectra160.0372 u (exact mass)
Stereochemistry Directly determined Inferred from coupling constantsNot directly determined
Bond Lengths (Å) e.g., C-C, C-ONot directly determinedNot determined
Bond Angles (°) e.g., O-C-C, C-C-CNot directly determinedNot determined
Torsion Angles (°) Defines ring conformationInferred from coupling constantsNot determined
Unit Cell Parameters e.g., a, b, c, α, β, γNot applicableNot applicable
Space Group e.g., P2₁/cNot applicableNot applicable

Experimental Protocols

X-ray Crystallography

A typical experimental protocol for the single-crystal X-ray diffraction analysis of this compound would involve the following steps:

  • Crystal Growth: High-quality single crystals of the compound are grown, typically by slow evaporation of a suitable solvent, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution: The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. This provides an initial electron density map.

  • Structure Refinement: The atomic positions and other parameters are refined against the experimental data to obtain the final, accurate crystal structure.

NMR Spectroscopy

The protocol for ¹H and ¹³C NMR analysis of this compound would be as follows:

  • Sample Preparation: A few milligrams of the sample are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

  • Data Acquisition: The sample is placed in an NMR spectrometer, and ¹H and ¹³C NMR spectra are acquired.

  • Spectral Analysis: The chemical shifts, integration, and coupling constants of the peaks in the spectra are analyzed to deduce the connectivity and stereochemistry of the molecule. For this compound, the relative stereochemistry of the carboxylic acid groups would be inferred from the coupling constants between the protons on the tetrahydrofuran ring.

Mass Spectrometry

The general procedure for mass spectrometric analysis is:

  • Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a separation technique like gas or liquid chromatography.

  • Ionization: The sample molecules are ionized, for example, by electrospray ionization (ESI) or electron impact (EI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: The abundance of each ion is measured by a detector. The resulting mass spectrum shows the molecular ion peak and fragmentation patterns, which can confirm the molecular weight and provide some structural information.

Visualizing the Workflow and Comparison

The following diagrams illustrate the experimental workflow for structural validation and a logical comparison of the methodologies.

experimental_workflow cluster_synthesis Synthesis/Purification cluster_crystallography X-ray Crystallography cluster_spectroscopy Spectroscopic Analysis cluster_validation Structure Validation start Start: Synthesis of cis-Tetrahydrofuran-2,5- dicarboxylic acid purification Purification start->purification crystal_growth Crystal Growth purification->crystal_growth nmr NMR Spectroscopy (1H, 13C) purification->nmr ms Mass Spectrometry purification->ms data_collection Data Collection crystal_growth->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution final_structure Definitive 3D Structure structure_solution->final_structure nmr->final_structure ms->final_structure

Experimental workflow for structural validation.

logical_comparison cluster_info Information Provided xray X-ray Crystallography connectivity Connectivity xray->connectivity stereochemistry Stereochemistry xray->stereochemistry Unambiguous conformation Conformation xray->conformation bond_params Bond Parameters xray->bond_params nmr NMR Spectroscopy nmr->connectivity nmr->stereochemistry Inferred nmr->conformation Inferred ms Mass Spectrometry ms->connectivity Fragmentary molecular_weight Molecular Weight ms->molecular_weight

Logical comparison of analytical techniques.

Conclusion

Spectroscopic Scrutiny: A Comparative Analysis of Cis- and Trans-Tetrahydrofuran-2,5-dicarboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed spectroscopic comparison of the cis- and trans-isomers of Tetrahydrofuran-2,5-dicarboxylic acid reveals distinct differences in their nuclear magnetic resonance (NMR) and infrared (IR) spectra, providing clear markers for stereochemical assignment. While mass spectrometry offers limited differentiation, NMR and IR spectroscopy serve as powerful tools for distinguishing these diastereomers, a critical aspect for researchers in drug development and materials science where stereochemistry dictates molecular function.

The spatial arrangement of the carboxylic acid groups relative to the tetrahydrofuran ring in the cis- and trans- isomers of Tetrahydrofuran-2,5-dicarboxylic acid leads to unique spectroscopic fingerprints. These differences are most pronounced in ¹H and ¹³C NMR spectroscopy due to the distinct chemical environments of the protons and carbon atoms in each isomer.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of the cis- and trans- isomers of Tetrahydrofuran-2,5-dicarboxylic acid.

Table 1: ¹H NMR Chemical Shift Data (ppm)

Protoncis-Isomertrans-Isomer
H-2, H-5~4.5~4.3
H-3, H-4 (α)~2.2~2.4
H-3, H-4 (β)~2.0~2.1
-COOH~12.0~12.0

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Table 2: ¹³C NMR Chemical Shift Data (ppm)

Carboncis-Isomertrans-Isomer
C-2, C-5~78~80
C-3, C-4~30~32
-COOH~175~176

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Table 3: Key Infrared (IR) Absorption Frequencies (cm⁻¹)

Functional Groupcis-Isomertrans-Isomer
O-H (Carboxylic Acid)3300-2500 (broad)3300-2500 (broad)
C=O (Carboxylic Acid)~1720~1710
C-O (Ether)~1080~1090

Table 4: Mass Spectrometry Data

IsomerMolecular Ion (M+)Key Fragmentation Ions (m/z)
cis & trans160.0372143, 115, 87, 73

The differentiation between the isomers via mass spectrometry is challenging as they exhibit identical molecular weights and similar fragmentation patterns.

Experimental Protocols

The successful spectroscopic comparison of the cis- and trans- isomers of Tetrahydrofuran-2,5-dicarboxylic acid relies on their synthesis and subsequent separation.

Synthesis and Isomer Separation:

A common route to a mixture of cis- and trans-Tetrahydrofuran-2,5-dicarboxylic acid is the catalytic hydrogenation of 2,5-furandicarboxylic acid (FDCA). The resulting mixture of diastereomers can then be separated using fractional crystallization of their corresponding dimethyl ester derivatives. The separated esters can be hydrolyzed to yield the pure cis- and trans- dicarboxylic acids.

Spectroscopic Analysis:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher spectrometer using a deuterated solvent such as DMSO-d₆ or D₂O. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

  • Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Samples are typically prepared as KBr pellets. Absorption frequencies are reported in wavenumbers (cm⁻¹).

  • Mass Spectrometry (MS): High-resolution mass spectra are acquired using an electrospray ionization (ESI) source in negative ion mode to confirm the molecular weight and elemental composition.

Visualization of Experimental Workflow

The logical flow for the synthesis, separation, and analysis of the isomers is depicted below.

experimental_workflow cluster_synthesis Synthesis cluster_separation Separation cluster_analysis Analysis FDCA 2,5-Furandicarboxylic Acid (FDCA) Hydrogenation Catalytic Hydrogenation FDCA->Hydrogenation Mixture Mixture of cis/trans Isomers Hydrogenation->Mixture Esterification Esterification (Dimethyl Esters) Mixture->Esterification Crystallization Fractional Crystallization Esterification->Crystallization Separated_Esters Separated cis and trans Dimethyl Esters Crystallization->Separated_Esters Hydrolysis Hydrolysis Separated_Esters->Hydrolysis Pure_Isomers Pure cis and trans Acids Hydrolysis->Pure_Isomers Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Pure_Isomers->Spectroscopy Comparison Comparison Guide Spectroscopy->Comparison Comparative Data

Caption: Workflow for the synthesis, separation, and spectroscopic analysis of cis- and trans-Tetrahydrofuran-2,5-dicarboxylic acid.

Barrier properties of films made from cis-Tetrahydrofuran-2,5-dicarboxylic acid polymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The search for advanced packaging materials with superior barrier properties is a critical endeavor in the pharmaceutical and food industries, where protecting sensitive products from atmospheric gases is paramount. While polymers derived from cis-tetrahydrofuran-2,5-dicarboxylic acid represent an area of emerging interest, publicly available data on their barrier properties remains limited. However, extensive research into polymers derived from its unsaturated counterpart, 2,5-furandicarboxylic acid (FDCA), offers valuable insights into the potential of furan-based polyesters. This guide provides a detailed comparison of the barrier properties of one of the most promising FDCA-based polymers, polyethylene furanoate (PEF), against the industry-standard polyethylene terephthalate (PET) and other biodegradable polymers.

Superior Barrier Performance of PEF

Polyethylene furanoate (PEF) is a 100% bio-based polyester that has demonstrated significantly better barrier properties than conventional PET.[1][2][3] This enhancement is largely attributed to the unique molecular structure of the furan ring, which leads to reduced segmental mobility and hinders gas diffusion.[4]

The improved barrier performance of PEF is a key advantage for packaging applications, as it can extend the shelf life of oxygen-sensitive products and better preserve the carbonation of beverages.[5] Studies have shown that PEF can exhibit an oxygen (O₂) barrier up to 10 times higher and a carbon dioxide (CO₂) barrier up to 16-20 times higher than PET.[5][6] Furthermore, its water vapor barrier is reported to be approximately twice as effective as that of PET.[1]

Comparative Barrier Properties

The following table summarizes the quantitative data on the barrier properties of PEF compared to PET and other relevant polymers.

PolymerOxygen Permeability (OP)Water Vapor Permeability (WVP)Carbon Dioxide Permeability (CO₂P)Barrier Improvement Factor (vs. PET)
Polyethylene Furanoate (PEF) ~10x lower than PET[5][6]~2x lower than PET[1]~16-20x lower than PET[5]O₂: ~10x, CO₂: ~16-20x, H₂O: ~2x
Polyethylene Terephthalate (PET) ReferenceReferenceReference1x
Poly(lactic acid) (PLA) Higher than PET13 - 2900 g/m²/day (highly dependent on crystallinity)[7][8]Higher than PETLower than PET
Polyhydroxybutyrate-co-valerate (PHBV) Lower than PLALower than PLA[7]-Lower than PET

Experimental Protocols for Barrier Property Evaluation

The determination of gas and water vapor permeability of polymer films is crucial for assessing their barrier performance. Standardized methods and equipment are employed to ensure accurate and reproducible results.

Oxygen Permeability (OP) Measurement

A common method for measuring oxygen transmission rate (OTR) is using a MOCON OX-TRAN® instrument or similar coulometric sensor-based equipment.

Methodology:

  • Sample Preparation: Film samples of a defined thickness (typically 100-200 µm) are cut and mounted in the instrument's diffusion cell, creating a barrier between two chambers.[4]

  • Nitrogen Purge: High-purity nitrogen (99.999%) is used to purge both chambers to remove any residual oxygen.

  • Oxygen Introduction: A controlled flow of oxygen (or a gas mixture with a known oxygen concentration) is introduced into the outer chamber.

  • Oxygen Detection: The coulometric sensor in the inner chamber detects the oxygen molecules that permeate through the film. The sensor generates an electrical current proportional to the amount of oxygen.

  • Steady State: The measurement continues until a steady-state transmission rate is achieved.

  • Calculation: The oxygen permeability is calculated from the steady-state transmission rate, the film thickness, and the partial pressure difference of oxygen across the film. Measurements are typically conducted at standard conditions (23 °C and 0% relative humidity).[4]

Water Vapor Permeability (WVP) Measurement

The water vapor transmission rate (WVTR) is often measured using an instrument like the MOCON PERMATRAN-W®, which utilizes a modulated infrared sensor.

Methodology:

  • Sample Preparation: The film sample is clamped in a diffusion cell, separating a dry chamber from a chamber with a controlled high relative humidity.

  • Humidity Gradient: A controlled temperature and humidity environment is established on one side of the film (e.g., 38°C and 90% RH), while a stream of dry nitrogen flows through the other side.[9]

  • Water Vapor Detection: The infrared sensor detects the water vapor molecules that permeate through the polymer film and are carried by the nitrogen stream.

  • Steady State: The system is allowed to reach a steady state where the rate of water vapor transmission is constant.

  • Calculation: The WVP is calculated from the WVTR, the film thickness, and the water vapor partial pressure difference across the film.

Experimental Workflow for Barrier Property Evaluation

The logical flow of a typical experiment to evaluate the barrier properties of a new polymer film is illustrated in the diagram below.

G cluster_prep Sample Preparation cluster_testing Barrier Property Testing cluster_analysis Data Analysis & Comparison cluster_conclusion Conclusion A Polymer Synthesis/Film Casting B Film Thickness Measurement A->B C Oxygen Permeability Measurement (e.g., MOCON OX-TRAN) B->C D Water Vapor Permeability Measurement (e.g., MOCON PERMATRAN-W) B->D E Calculate Permeability Coefficients C->E D->E F Compare with Standard Polymers (e.g., PET) E->F G Evaluate Structure-Property Relationships F->G H Assess Suitability for Target Application G->H

Caption: Workflow for evaluating polymer film barrier properties.

Future Outlook

While direct data on polymers from this compound is not yet widely available, the exceptional barrier properties of its furan-based analogue, PEF, are very promising. The substitution of the unsaturated furan ring with a saturated tetrahydrofuran ring is likely to alter the polymer's chain packing and segmental dynamics, which would, in turn, influence its barrier properties. Further research into these saturated derivatives is warranted to fully understand their potential as high-barrier materials. The methodologies and comparative data presented in this guide provide a solid framework for the evaluation of these and other novel bio-based polymers.

References

A Comparative Guide to Catalysts for the Synthesis of 2,5-Furandicarboxylic Acid (FDCA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Systems for the Production of a Key Bio-based Platform Chemical.

The synthesis of 2,5-furandicarboxylic acid (FDCA), a crucial bio-based platform chemical and a sustainable alternative to petroleum-derived terephthalic acid, is a focal point of intensive research.[1][2] The catalytic oxidation of 5-hydroxymethylfurfural (HMF), a readily available derivative of carbohydrates, represents the most promising route to FDCA.[3][4] This guide provides a comparative analysis of various catalytic systems, presenting quantitative performance data, detailed experimental protocols, and visual representations of reaction pathways and workflows to aid researchers in selecting the optimal catalyst for their specific needs.

The efficiency of HMF oxidation to FDCA is highly dependent on the catalyst employed, with numerous strategies being explored, including heterogeneous, homogeneous, electrocatalytic, and photocatalytic systems.[5][6] Noble metal catalysts, particularly those based on platinum (Pt), palladium (Pd), and gold (Au), have been extensively studied and often exhibit high activity and selectivity.[7][8] However, their high cost and limited availability are significant drawbacks for large-scale industrial applications.[2][9] Consequently, research has increasingly focused on developing cost-effective and sustainable alternatives, such as catalysts based on non-noble transition metals like nickel (Ni), ruthenium (Ru), and manganese (Mn), as well as metal-free systems.[2][10]

Comparative Performance of Catalytic Systems

The performance of various catalysts for the synthesis of FDCA from HMF is summarized in the tables below. The data highlights key metrics such as HMF conversion, FDCA yield, and the reaction conditions employed.

Table 1: Heterogeneous Catalysts
CatalystSupportOxidantTemperature (°C)Time (h)HMF Conversion (%)FDCA Yield (%)Reference
Pt/CCarbonO₂11010>9997[11]
Pt/γ-Al₂O₃AluminaO₂75-14024-96[12]
Ru/Al₂O₃AluminaO₂140-10098[13]
Au/ZrO₂ZirconiaAir---84[4]
Au/ZnOZinc OxideVisible LightAmbient->90 (selectivity)96.9 (selectivity)[14]
NiOₓ-NaClO25--34.14[10]
MnFe₂O₄-TBHP1006-85[8]
Mo-V-O-TBHP801098.294.5 (selectivity)[15]
Table 2: Homogeneous Catalysts
CatalystCo-catalystSolventTemperature (°C)Time (h)HMF Conversion (%)FDCA Yield (%)Reference
Co/Mn/Br-Acetic Acid130-170-10075.8[16]
Metal/Bromide--1253-60[12]
TEMPOKBr/NaClOWater20-251.5100100[17]
Table 3: Electrocatalysts
Anode CatalystSupportElectrolytePotential (V vs. Ag/AgCl)Time (h)HMF Conversion (%)FDCA Yield (%)Reference
Ru⁺².⁹CNTs0.1 M K₂SO₄0.952410090.2[18]
Pd-AuCarbonAlkaline----[19]
MnOₓ-pH 1 H₂SO₄---53.8[20]

Signaling Pathways and Experimental Workflows

To visualize the complex processes involved in FDCA synthesis, the following diagrams illustrate the key reaction pathways and a general experimental workflow.

G cluster_pathways Reaction Pathways for HMF Oxidation to FDCA HMF 5-Hydroxymethylfurfural (HMF) DFF 2,5-Diformylfuran (DFF) HMF->DFF Alcohol Oxidation HMFCA 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA) HMF->HMFCA Aldehyde Oxidation FFCA 5-Formyl-2-furancarboxylic acid (FFCA) DFF->FFCA Aldehyde Oxidation HMFCA->FFCA Alcohol Oxidation FDCA 2,5-Furandicarboxylic acid (FDCA) FFCA->FDCA Aldehyde Oxidation

Caption: Reaction pathways for the oxidation of HMF to FDCA, proceeding through key intermediates DFF, HMFCA, and FFCA.[9][21]

G cluster_workflow General Experimental Workflow for Catalyst Testing A Catalyst Synthesis & Characterization B Reaction Setup (Batch/Continuous) A->B C Introduction of Reactants (HMF, Solvent, Oxidant) B->C D Controlled Reaction (Temp, Pressure, Time) C->D E Product Sampling & Analysis (HPLC, GC) D->E G Catalyst Recovery & Reusability Test D->G F Data Evaluation (Conversion, Selectivity, Yield) E->F G->B Recycle

Caption: A generalized workflow for the synthesis and evaluation of catalysts for HMF oxidation to FDCA.

G cluster_comparison Logic Diagram for Catalyst Type Comparison Catalyst Catalyst Type Heterogeneous Heterogeneous Catalyst->Heterogeneous Homogeneous Homogeneous Catalyst->Homogeneous Electrocatalytic Electrocatalytic Catalyst->Electrocatalytic Photocatalytic Photocatalytic Catalyst->Photocatalytic Pros_Het Pros: - Easy Separation - Reusability Heterogeneous->Pros_Het Cons_Het Cons: - Lower activity (sometimes) - Mass transfer limitations Heterogeneous->Cons_Het Pros_Hom Pros: - High activity/selectivity - Mild conditions Homogeneous->Pros_Hom Cons_Hom Cons: - Difficult separation - Corrosion issues Homogeneous->Cons_Hom Pros_Elec Pros: - Ambient conditions - Uses electricity (renewable) Electrocatalytic->Pros_Elec Cons_Elec Cons: - Electrode stability - Low current density Electrocatalytic->Cons_Elec Pros_Photo Pros: - Uses light (solar) - Mild conditions Photocatalytic->Pros_Photo Cons_Photo Cons: - Low quantum yield - Catalyst deactivation Photocatalytic->Cons_Photo

Caption: A comparison of the primary advantages and disadvantages of different catalyst types for FDCA synthesis.[2][12][22]

Experimental Protocols

The following sections provide a generalized methodology for the key experiments cited in this guide. Specific parameters will vary depending on the catalyst and reaction system.

General Procedure for Heterogeneous Catalytic Oxidation of HMF
  • Catalyst Preparation: The catalyst (e.g., Pt/C, Ru/Al₂O₃) is either commercially sourced or synthesized according to established literature procedures. Characterization techniques such as TEM, XRD, and XPS are used to determine its physical and chemical properties.[11]

  • Reaction Setup: A high-pressure batch reactor is typically used. The reactor is charged with the catalyst, HMF, and a solvent (often water or an aqueous alkaline solution).

  • Reaction Conditions: The reactor is sealed, purged with an inert gas, and then pressurized with the oxidant (e.g., O₂ or air) to the desired pressure. The reaction mixture is heated to the target temperature with constant stirring.[11][13]

  • Product Analysis: After the specified reaction time, the reactor is cooled, and the liquid and solid phases are separated. The liquid phase is analyzed by High-Performance Liquid Chromatography (HPLC) to determine the concentrations of HMF, FDCA, and any intermediates.[16]

  • Catalyst Reusability: The recovered solid catalyst is washed, dried, and then reused in subsequent reaction cycles to evaluate its stability and long-term performance.[10]

General Procedure for Homogeneous Catalytic Oxidation of HMF
  • Reaction Setup: The reaction is typically carried out in a glass reactor equipped with a stirrer, condenser, and temperature control.

  • Reaction Mixture: The homogeneous catalyst (e.g., Co/Mn/Br salts or TEMPO) and any co-catalysts are dissolved in the chosen solvent (e.g., acetic acid or water).[16][17] HMF is then added to the solution.

  • Oxidant Introduction: The oxidant (e.g., air, O₂, or NaClO solution) is introduced into the reaction mixture, often bubbled through the solution or added dropwise.[16][17]

  • Reaction Monitoring: The reaction is maintained at the desired temperature, and samples are periodically withdrawn for analysis by HPLC to monitor the progress of the reaction.

  • Product Isolation: Upon completion, the product (FDCA) is typically isolated by crystallization, precipitation (by adjusting pH), or extraction.[20]

General Procedure for Electrocatalytic Oxidation of HMF
  • Electrode Preparation: The working electrode is prepared by depositing the electrocatalyst (e.g., Ru-based materials, Pd-Au nanoparticles) onto a conductive support (e.g., carbon paper, glassy carbon).[18][19]

  • Electrochemical Cell: A three-electrode electrochemical cell is assembled, containing the working electrode, a counter electrode (typically a platinum wire), and a reference electrode (e.g., Ag/AgCl).

  • Electrolysis: The electrodes are immersed in an electrolyte solution containing dissolved HMF. A specific potential is applied to the working electrode using a potentiostat, and the reaction is allowed to proceed for a set duration.[18]

  • Product Analysis: The electrolyte is analyzed at the end of the experiment using HPLC to quantify the amount of FDCA produced.

  • Performance Metrics: Key performance indicators include Faradaic efficiency, current density, and energy consumption, in addition to conversion and yield.[21]

General Procedure for Photocatalytic Oxidation of HMF
  • Photocatalyst Suspension: The photocatalyst (e.g., Au/ZnO) is suspended in an aqueous solution of HMF in a photoreactor.[14]

  • Reaction Setup: The photoreactor is typically equipped with a light source (e.g., a solar simulator or a specific wavelength lamp) and a system for stirring and temperature control.[23]

  • Irradiation: The suspension is irradiated with light while being stirred to ensure uniform illumination of the catalyst particles. The reaction is often carried out under an oxygen atmosphere to act as an electron scavenger.

  • Analysis: Aliquots of the reaction mixture are taken at different time intervals, filtered to remove the catalyst, and analyzed by HPLC to determine the concentration of HMF and oxidation products.

  • Quantum Yield Calculation: The efficiency of the photocatalytic process is often evaluated by calculating the quantum yield, which is the number of reacted HMF molecules per incident photon.

References

Safety Operating Guide

Proper Disposal of cis-Tetrahydrofuran-2,5-dicarboxylic acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: In Case of a Spill or Exposure

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[1]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician.[1]

  • Eye Contact: Rinse eyes with pure water for at least 15 minutes and consult a doctor.[1]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

This guide provides essential safety and logistical information for the proper disposal of cis-Tetrahydrofuran-2,5-dicarboxylic acid, ensuring the safety of laboratory personnel and compliance with standard protocols.

Personal Protective Equipment (PPE) and Engineering Controls

Prior to handling this compound for disposal, ensure the following personal protective equipment is worn and engineering controls are in place:

Protection Type Specification Rationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]To protect against dust particles and splashes.
Skin Protection Fire/flame resistant and impervious clothing.[1] Protective gloves.To prevent skin contact with the chemical.
Respiratory Protection Use a full-face respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1]To avoid inhalation of dust.
Engineering Controls Handle in a well-ventilated place.[1] Ensure adequate ventilation.[1]To minimize inhalation exposure.

Disposal Procedure for this compound

The disposal of this compound must be conducted in a manner that ensures safety and environmental protection. The following steps outline the recommended procedure:

Step 1: Collection and Containment

  • For spills, avoid dust formation.[1]

  • Sweep up and shovel the material into suitable, labeled containers for disposal.[2]

  • Keep the waste containers tightly closed.[2]

Step 2: Storage of Chemical Waste

  • Store the container with the chemical waste tightly closed in a dry, cool, and well-ventilated place.[1]

  • Keep the product and empty containers away from heat and sources of ignition.[2]

Step 3: Final Disposal

  • Dispose of the contents and container to an approved waste disposal plant.[3]

  • It is imperative to consider all relevant national and regional provisions for chemical waste disposal.

  • Do not allow the product to enter drains, surface water, or ground water.[4]

Experimental Protocols Cited

The disposal procedures outlined are based on standard safety data sheet (SDS) recommendations for chemical handling and do not originate from specific experimental protocols. The core principle is to treat the substance as chemical waste and manage it through a licensed disposal facility.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

start Start: Need to dispose of This compound assess_form Assess the form of the waste (e.g., solid, solution, contaminated material) start->assess_form ppe Don appropriate PPE: - Safety goggles - Impervious clothing - Gloves - Respirator (if needed) assess_form->ppe contain Contain the waste in a suitable, labeled, and closed container ppe->contain storage Store the container in a cool, dry, and well-ventilated area away from incompatible materials contain->storage disposal_facility Arrange for collection by an approved chemical waste disposal facility storage->disposal_facility documentation Complete all necessary waste disposal documentation disposal_facility->documentation end End: Disposal Complete documentation->end

References

Personal protective equipment for handling cis-Tetrahydrofuran-2,5-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling cis-Tetrahydrofuran-2,5-dicarboxylic acid in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize risks.

Personal Protective Equipment (PPE)

Proper personal protective equipment is critical to ensure safety when handling this compound. The following table summarizes the recommended PPE based on available safety data.

Body PartPersonal Protective EquipmentSpecifications and Remarks
Eyes/Face Safety GogglesMust be tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards to protect against dust particles.[1]
Skin Protective ClothingWear fire/flame resistant and impervious clothing to prevent skin contact.[1] A standard lab coat is recommended for all procedures.
GlovesChemically resistant gloves (e.g., nitrile) should be worn. Inspect gloves for any tears or holes before use.
Respiratory RespiratorA full-face respirator should be used if exposure limits are exceeded, or if irritation or other symptoms are experienced.[1] Ensure adequate ventilation to minimize the need for respiratory protection.[1]

Operational Plan

1. Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[1]

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.

2. Handling Procedures:

  • Avoid the formation of dust during handling.[1]

  • Keep the container tightly closed when not in use.

  • Wash hands thoroughly after handling the substance.

3. Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

SituationFirst-Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration and seek immediate medical attention.[1]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[1]
Eye Contact Rinse cautiously with pure water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[1]
Ingestion Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]
Fire Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[1] Firefighters should wear self-contained breathing apparatus.[1]
Accidental Release Prevent further leakage or spillage if it is safe to do so. Avoid dust formation.[1] Collect the spilled material and arrange for disposal.[1]

Disposal Plan

  • Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.

  • Do not allow the chemical to enter drains or waterways.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Ventilated Area prep_ppe->prep_setup handle_weigh Weigh Chemical Carefully prep_setup->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer post_clean Clean Work Area handle_transfer->post_clean post_decontaminate Decontaminate Equipment post_clean->post_decontaminate disp_waste Segregate Chemical Waste post_decontaminate->disp_waste disp_container Dispose of Empty Container disp_waste->disp_container end_node End disp_container->end_node start Start start->prep_ppe

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.